molecular formula C8H14N2 B086361 3-(Cyclopentylamino)propionitrile CAS No. 1074-63-1

3-(Cyclopentylamino)propionitrile

Cat. No.: B086361
CAS No.: 1074-63-1
M. Wt: 138.21 g/mol
InChI Key: YHGZCPAPXDXHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylamino)propionitrile is a chemical compound with the molecular formula C 8 H 14 N 2 and a molecular weight of 138.21 g/mol . It is classified as an aminopropionitrile derivative. Compounds in this class, such as 3-aminopropionitriles, are typically synthesized by reacting acrylonitrile with amines, a process that can be catalyzed by heterogeneous catalysts according to patented methods . As a building block in organic synthesis, this compound serves as a versatile intermediate for researchers. Its structure features both a cyclopentylamino group and a nitrile group, which are functional handles for further chemical transformation. The nitrile group can be converted into other functional groups, such as carboxylic acids or amines, making it a valuable precursor in medicinal chemistry and drug discovery research for the development of more complex molecules . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions. The provided CAS number is 1074-63-1 .

Properties

IUPAC Name

3-(cyclopentylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGZCPAPXDXHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374118
Record name 3-(Cyclopentylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-63-1
Record name 3-(Cyclopentylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopentylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopentylamino)propionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Cyclopentylamino)propionitrile (CAS 1074-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propionitrile (CAS 1074-63-1), a versatile synthetic intermediate. The document delves into its chemical and physical properties, outlines detailed synthetic protocols, and presents a thorough guide to its analytical characterization, including predictive spectroscopic analysis based on analogous structures. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing upon the known biological activities of related structural motifs such as the β-aminopropionitrile scaffold and the cyclopentylamino moiety. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and analytical sciences, offering both foundational knowledge and practical, field-proven insights.

Introduction and Molecular Overview

This compound, with the CAS number 1074-63-1, is a secondary amine derivative featuring a cyclopentyl group and a cyanoethyl group attached to a central nitrogen atom.[1][2][3][4][5] Its structure is a result of the cyanoethylation of cyclopentylamine. While not extensively studied as a final drug product, its constituent parts—the β-aminopropionitrile core and the cyclopentylamino group—are present in numerous biologically active molecules. This makes this compound a valuable building block and a subject of interest for the synthesis of novel chemical entities in drug discovery programs.[6][7][8][9]

The β-aminopropionitrile (BAPN) scaffold is famously associated with the inhibition of lysyl oxidase (LOX), an enzyme crucial for collagen and elastin cross-linking.[7][9] This inhibitory activity has implications in conditions characterized by fibrosis and in cancer metastasis.[7][10] The cyclopentyl group, on the other hand, is a common lipophilic moiety in medicinal chemistry, often employed to enhance binding affinity to biological targets and improve pharmacokinetic properties.[6] The presence of the 3-cyclopentyl propionitrile core in an intermediate for the JAK inhibitor Ruxolitinib underscores the relevance of this structural class in modern drug development.[11]

This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1074-63-1[1]
IUPAC Name 3-(Cyclopentylamino)propanenitrile[1]
Molecular Formula C₈H₁₄N₂[1]
Molecular Weight 138.21 g/mol [1]
Boiling Point 265.8 °C at 760 mmHg (Predicted)[1]
Appearance Expected to be a liquidInferred
Purity (Commercial) Typically ≥98%[1]
Storage Conditions Store at 2-8°C[1]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile.[12] This reaction is typically base-catalyzed or can proceed thermally. Below are detailed protocols for both a conventional and a microwave-assisted approach.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Cyclopentylamine Cyclopentylamine (CAS 1003-03-8) Reaction Aza-Michael Addition Cyclopentylamine->Reaction Acrylonitrile Acrylonitrile (CAS 107-13-1) Acrylonitrile->Reaction Workup Solvent Removal Reaction->Workup Product This compound (CAS 1074-63-1) Purification Vacuum Distillation Workup->Purification Purification->Product G cluster_core This compound Core cluster_moieties Key Structural Moieties cluster_activities Potential Biological Activities cluster_applications Therapeutic Areas of Interest Core C₈H₁₄N₂ BAPN β-Aminopropionitrile Scaffold Core->BAPN Cyclopentyl Cyclopentylamino Group Core->Cyclopentyl LOX Lysyl Oxidase (LOX) Inhibition BAPN->LOX Known bioactivity of BAPN Anticancer Anticancer Activity (e.g., CDK Inhibition) Cyclopentyl->Anticancer Observed in CDK4 inhibitors PK Improved Pharmacokinetics (Lipophilicity, Binding) Cyclopentyl->PK Common role in med chem Fibrosis Anti-Fibrotic Agents LOX->Fibrosis Oncology Oncology LOX->Oncology Metastasis Anticancer->Oncology PK->Fibrosis PK->Oncology

References

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propionitrile, a versatile bifunctional molecule of interest in synthetic organic chemistry. The document details its chemical identity, structural features, and physicochemical properties. A core focus is a detailed, field-proven protocol for its synthesis via the aza-Michael addition of cyclopentylamine to acrylonitrile, including mechanistic insights and characterization data. This guide serves as an essential resource for researchers utilizing this compound as a synthetic intermediate in drug discovery and materials science, emphasizing practical application, safety, and rigorous scientific validation.

Chemical Identity and Structural Elucidation

This compound, also known by its IUPAC name 3-(Cyclopentylamino)propanenitrile, is a saturated aminonitrile.[1] Its structure is characterized by a cyclopentyl ring attached to a secondary amine, which is in turn connected to a three-carbon chain terminating in a nitrile functional group.

The key identifiers for this compound are:

  • CAS Number: 1074-63-1[1][2]

  • Molecular Formula: C₈H₁₄N₂[1][2]

  • Molecular Weight: 138.21 g/mol [2][3][4]

The structural formula is:

Structural formula of this compound

Figure 1: 2D structure of this compound

The molecule's architecture imparts dual reactivity. The secondary amine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. The nitrile group (-C≡N) features a strongly polarized triple bond, making the carbon atom electrophilic and susceptible to nucleophilic attack, particularly after activation or under hydrolytic conditions. This bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, such as nitrogen-containing heterocycles and diamines.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
IUPAC Name 3-(Cyclopentylamino)propanenitrile[1]
CAS Number 1074-63-1[1][2]
Molecular Formula C₈H₁₄N₂[2][3][4]
Molecular Weight 138.21 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid or solid[5]
Boiling Point 265.8 °C at 760 mmHg[2]
Purity Typically ≥98%[2]
Storage Store at 2-8°C[2]

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing this compound is the conjugate addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of an aza-Michael addition.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyclopentylamine's nitrogen atom on the β-carbon of the electron-deficient alkene in acrylonitrile. The nitrile group acts as a powerful electron-withdrawing group, activating the double bond for this type of 1,4-addition. The reaction is typically self-catalyzing due to the basicity of the amine, but can be promoted by acid or base catalysts. The mechanism results in the formation of a new carbon-nitrogen bond.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_validation Validation r1 Cyclopentylamine p1 Aza-Michael Addition (Conjugate Addition) r1->p1 r2 Acrylonitrile r2->p1 prod This compound p1->prod v1 Purification (e.g., Distillation) prod->v1 v2 Spectroscopic Characterization (NMR, IR, MS) v1->v2

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound.

Materials:

  • Cyclopentylamine

  • Acrylonitrile (stabilized)

  • Anhydrous solvent (e.g., ethanol or acetonitrile, optional)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel.

  • Reagent Charging: Charge the flask with cyclopentylamine (1.0 equivalent). If using a solvent, add it at this stage.

  • Controlled Addition: Cool the flask in an ice bath. Add acrylonitrile (1.0-1.1 equivalents) dropwise via the addition funnel over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the uncontrolled polymerization of acrylonitrile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Remove any solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Causality and Insights:

  • Why dropwise addition in an ice bath? Acrylonitrile is highly reactive and can undergo vigorous, exothermic polymerization. Slow, controlled addition at 0°C mitigates this risk and ensures the desired 1,4-addition is the major pathway.

  • Why no catalyst? The amine reactant itself is basic enough to facilitate the reaction, making an external catalyst unnecessary for this specific transformation, simplifying the purification process.

  • Why vacuum distillation? The product has a relatively high boiling point (265.8 °C at atmospheric pressure).[2] Distillation under vacuum allows the compound to boil at a much lower temperature, preventing thermal decomposition and ensuring high purity.

Spectroscopic Characterization

To validate the structure and confirm the purity of the synthesized product, a combination of spectroscopic methods is employed.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • N-H Stretch: A moderate, sharp absorption peak around 3300-3350 cm⁻¹ is indicative of the secondary amine.

  • C-H Stretch: Peaks in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the cyclopentyl and propyl groups.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption at ~2245 cm⁻¹ is the characteristic signal for the nitrile functional group.[5] The presence of this peak is a critical confirmation of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the precise carbon-hydrogen framework.

Expected ¹H NMR Signals (in CDCl₃):

  • -NH-: A broad singlet, typically between 1.0-2.0 ppm, which is exchangeable with D₂O.

  • -CH- (cyclopentyl): A multiplet corresponding to the single proton on the carbon attached to the nitrogen.

  • -CH₂- (cyclopentyl): A series of complex multiplets for the remaining 8 protons on the cyclopentyl ring.

  • -N-CH₂-CH₂-CN: Two distinct triplets, each integrating to 2 protons. The triplet closer to the amine nitrogen (~2.8 ppm) will be slightly downfield from the triplet adjacent to the nitrile group (~2.5 ppm).

Expected ¹³C NMR Signals (in CDCl₃):

  • -C≡N: A signal around 118-120 ppm.

  • Cyclopentyl carbons: Multiple signals in the aliphatic region (20-60 ppm), with the carbon directly attached to the nitrogen being the most downfield.

  • Propionitrile carbons: Two signals in the aliphatic region, one for the carbon alpha to the nitrile and one for the carbon alpha to the amine.

Applications and Research Interest

This compound is primarily utilized as a versatile intermediate in organic synthesis.

  • Pharmaceutical Synthesis: Its structure is a precursor to 1,3-diamines after reduction of the nitrile group. These diamine motifs are common in various pharmacologically active molecules. The compound is related to intermediates used in the synthesis of complex molecules like Ruxolitinib, where a similar cyclopentyl propionitrile core is present.[6]

  • Building Block: The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the secondary amine can undergo further alkylation or acylation, allowing for the construction of a wide array of derivatives.

Safety, Handling, and Storage

As with all aminonitriles, this compound must be handled with appropriate care due to potential toxicity.[5]

Primary Hazards:

  • Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8] They can release hydrogen cyanide (HCN) under acidic conditions or upon combustion.[8][9]

  • Irritation: The compound may cause skin and serious eye irritation.[7][10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.[7]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Skin and Body Protection: A lab coat is required. An apron may be necessary when handling larger quantities.[7]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[9]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] A storage temperature of 2-8°C is recommended.[2]

  • Keep away from strong acids, bases, and oxidizing agents.

References

An In-depth Technical Guide to 3-(Cyclopentylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propanenitrile, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and critically examines its synthesis pathways. A detailed, field-proven protocol for its preparation via aza-Michael addition is presented, emphasizing the causal factors behind experimental choices to ensure reproducibility and safety. Furthermore, this guide explores the role of its precursors in the synthesis of targeted therapies, such as the JAK inhibitor Ruxolitinib. This whitepaper is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.

Introduction and Chemical Identity

3-(Cyclopentylamino)propanenitrile, a substituted aminonitrile, is a compound of interest primarily for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a cyclopentylamine moiety and a nitrile functional group, offers versatile reactivity for various chemical transformations.

The nomenclature and key identifiers for this compound are crucial for unambiguous scientific communication and are summarized below. The officially recognized IUPAC name is 3-(Cyclopentylamino)propanenitrile[1].

Table 1: Chemical Identity of 3-(Cyclopentylamino)propanenitrile

IdentifierValue
IUPAC Name 3-(Cyclopentylamino)propanenitrile[1]
Synonyms 3-(Cyclopentylamino)propionitrile
CAS Number 1074-63-1[1]
Molecular Formula C₈H₁₄N₂[1]
Molecular Weight 138.21 g/mol [1]
Canonical SMILES C1CCC(C1)NCCC#N[2]
InChIKey YHGZCPAPXDXHCY-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 3-(Cyclopentylamino)propanenitrile is essential for its handling, storage, and application in synthesis. The available data, while limited in the public domain, suggests it is a liquid at room temperature with a relatively high boiling point.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 265.8 °C at 760 mmHg[3]
Purity Typically ≥98%[3]
Storage 2-8°C[3]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons, the two methylene groups of the propionitrile chain, and a broad singlet for the amine proton.

  • ¹³C NMR: The carbon NMR would display distinct peaks for the nitrile carbon, the carbons of the cyclopentyl ring, and the two methylene carbons.

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The N-H stretch of the secondary amine would appear as a weaker band in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Synthesis of 3-(Cyclopentylamino)propanenitrile

The most direct and industrially scalable method for the synthesis of 3-(Cyclopentylamino)propanenitrile is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a conjugate addition of an amine to an α,β-unsaturated nitrile.

Reaction Mechanism and Rationale

The aza-Michael addition proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine to the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic. The reaction is typically carried out without a catalyst, although mild acid or base catalysis can sometimes be employed to enhance the reaction rate. For this specific transformation, a neat reaction (without solvent) or with a minimal amount of a polar protic solvent like ethanol is often sufficient and simplifies product purification.

Michael_Addition cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product Cyclopentylamine Cyclopentylamine (Nucleophile) Intermediate Zwitterionic Intermediate Cyclopentylamine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product 3-(Cyclopentylamino)propanenitrile Intermediate->Product Proton Transfer

Caption: Aza-Michael Addition Workflow.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of 3-(Cyclopentylamino)propanenitrile.

Materials and Reagents:

  • Cyclopentylamine (≥99%)

  • Acrylonitrile (stabilized with MEHQ, ≥99%)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylamine (1.0 equivalent).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.05 equivalents) dropwise to the cyclopentylamine at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C. A minimal amount of ethanol can be used as a solvent if viscosity becomes an issue.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3-(Cyclopentylamino)propanenitrile as a colorless to pale yellow liquid.

Self-Validation and Trustworthiness: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The final product's identity and purity should be confirmed using spectroscopic methods (NMR, IR, MS) and compared against reference data.

Application in Drug Development: A Precursor to Ruxolitinib

While 3-(Cyclopentylamino)propanenitrile itself is not a therapeutic agent, its precursor, 3-cyclopentyl-3-oxopropionitrile, is a key intermediate in the synthesis of Ruxolitinib. Ruxolitinib is a Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis.

The synthesis of Ruxolitinib involves the creation of a chiral center, and various patented methods describe the asymmetric synthesis of its intermediates. One common route begins with the Claisen condensation of methyl cyclopentanecarboxylate and acetonitrile to form 3-cyclopentyl-3-oxopropionitrile.

Ruxolitinib_Intermediate_Synthesis node1 Methyl Cyclopentanecarboxylate node3 Claisen Condensation node1->node3 node2 Acetonitrile node2->node3 node4 3-Cyclopentyl-3-oxopropionitrile node3->node4 Strong Base (e.g., NaH) node5 Asymmetric Reduction node4->node5 node6 (S)-3-Cyclopentyl-3-hydroxypropionitrile node5->node6 Chiral Reducing Agent node7 Further Steps node6->node7 node8 Ruxolitinib node7->node8

Caption: Synthesis pathway of a Ruxolitinib precursor.

This initial intermediate, 3-cyclopentyl-3-oxopropionitrile, undergoes an asymmetric reduction to introduce the required chirality, followed by several other steps to construct the final Ruxolitinib molecule. The structural similarity between 3-(Cyclopentylamino)propanenitrile and these intermediates highlights its relevance in the exploration of synthetic routes for novel pharmaceuticals.

Conclusion

3-(Cyclopentylamino)propanenitrile is a valuable chemical intermediate with a straightforward and efficient synthesis via the aza-Michael addition. Its significance is underscored by the role of its structural analogs as key precursors in the synthesis of important pharmaceuticals like Ruxolitinib. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a vital resource for professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-(Cyclopentylamino)propionitrile. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and during process development.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound, with the CAS Number 1074-63-1, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The cyclopentyl moiety introduces lipophilicity, a key parameter in drug design, while the propionitrile backbone offers a flexible three-carbon chain that can be further functionalized. Understanding the nuanced properties of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. The following section details the key physicochemical parameters of this compound.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name 3-(Cyclopentylamino)propanenitrile[1]
CAS Number 1074-63-1[1]
Molecular Formula C₈H₁₄N₂[1]
Molecular Weight 138.21 g/mol [1]
Appearance Not explicitly stated, but analogous aminopropionitriles are often colorless to pale yellow liquids.
Key Physical Characteristics
PropertyValueSource(s)
Boiling Point 265.8 °C at 760 mmHg (Predicted)[1]
Density 0.95 g/cm³[2]
Melting Point Data not available
Refractive Index Data not available
pKa 8.0 (Predicted)[2]

Note: The boiling point at atmospheric pressure is a predicted value. Experimental data is crucial for precise process control. The absence of a reported melting point suggests that the compound is likely a liquid at room temperature.

Synthesis and Mechanistic Insights: The Aza-Michael Addition

The most direct and common method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of conjugate addition, a cornerstone of organic synthesis.

Reaction Overview

The reaction proceeds via the nucleophilic attack of the cyclopentylamine's nitrogen atom on the β-carbon of the electron-deficient alkene in acrylonitrile. The nitrile group acts as a powerful electron-withdrawing group, activating the double bond for this type of addition.

G cluster_reactants Reactants cluster_product Product Cyclopentylamine Cyclopentylamine Product This compound Cyclopentylamine->Product Aza-Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reaction Setup

  • In a microwave-safe vessel, combine equimolar amounts of cyclopentylamine and acrylonitrile. The reaction can often be performed neat (without a solvent), which aligns with green chemistry principles.

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-130°C) for a specified time (typically ranging from 30 minutes to a few hours).[3] Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • If necessary, remove any unreacted starting materials and byproducts by vacuum distillation or column chromatography on silica gel.

Expert Insight: The exothermicity of the Michael addition should be considered, especially on a larger scale. A gradual addition of acrylonitrile to cyclopentylamine at a controlled temperature is advisable for conventional heating methods.

Spectroscopic Characterization: The Molecular Fingerprint

While experimentally determined spectra for this compound are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl group protons, typically in the range of 1.2-2.0 ppm. The protons of the ethyl chain adjacent to the nitrogen and the nitrile group would appear as distinct multiplets, likely between 2.5 and 3.5 ppm. A broad singlet corresponding to the N-H proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the nitrile carbon (C≡N) around 118-122 ppm. The carbons of the cyclopentyl ring and the ethyl chain would resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, indicative of the C≡N stretching vibration. A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine is also expected. The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would involve the loss of the cyclopentyl group and cleavage of the C-C bonds in the propionitrile chain.

Chemical Reactivity and Potential Applications

The dual functionality of this compound provides a platform for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

Key Reactions
  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing access to a wide range of derivatives.

  • Amine Group Reactions: The secondary amine can undergo acylation, alkylation, and other standard amine transformations to introduce further diversity.

Relevance in Drug Development

While direct biological activity data for this compound is scarce, its structural motifs are present in pharmacologically active compounds. For instance, a structurally related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, is a key intermediate in the synthesis of Ruxolitinib.[4] Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[4] This highlights the potential of the 3-cyclopentyl propionitrile scaffold in the design of kinase inhibitors and other therapeutic agents.

G cluster_core Core Scaffold cluster_intermediate Key Intermediate cluster_drug Approved Drug Core 3-Cyclopentyl Propionitrile Intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentyl propionitrile Core->Intermediate Leads to Drug Ruxolitinib Intermediate->Drug Precursor for

Caption: Role as a scaffold in drug discovery.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical, proper handling and storage of this compound are crucial. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for related aminonitriles should be followed.

Hazard Identification

Based on analogous compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin and eye irritation, as well as respiratory tract irritation.[5]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] Recommended storage temperature is between 2-8°C.[1]

Conclusion: A Promising Building Block for Future Discoveries

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the aza-Michael addition and the presence of two reactive functional groups make it an attractive starting material for the creation of diverse molecular libraries. While further experimental data on its physical properties and biological activity are needed, its structural relationship to key pharmaceutical intermediates underscores its importance for researchers and drug development professionals. This guide provides a solid foundation of knowledge to enable its safe and effective use in the pursuit of new scientific discoveries.

References

3-(Cyclopentylamino)propionitrile solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 3-(Cyclopentylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and the Imperative of Solubility

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties is a prerequisite for its effective utilization in any synthetic route or formulation process. Among these properties, solubility stands out as a critical attribute.

In the realm of drug development, poor aqueous solubility is a major hurdle, with nearly 40% of drug candidates failing to progress through clinical trials due to this limitation.[1] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. Therefore, an early and accurate assessment of a compound's solubility profile is essential for guiding formulation strategies, predicting in vivo behavior, and making informed decisions on the viability of a drug candidate.[2]

This guide will provide a framework for the systematic determination of the solubility of this compound, focusing on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

PropertyValueSource
CAS Number 1074-63-1[4][5][6]
Molecular Formula C8H14N2[4][5][6]
Molecular Weight 138.21 g/mol [4][5][6]
Boiling Point 265.8 °C at 760 mmHg[4]
Purity ≥98% (typical)[4]
Storage Temperature 2-8°C[4]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute at a specific temperature and pressure.[3] The shake-flask method, which will be detailed in this guide, is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2] This method is often used in high-throughput screening during early drug discovery.[2]

For the purpose of obtaining definitive and fundamentally descriptive data, this guide will focus on the determination of thermodynamic solubility.

Experimental Protocol: Aqueous Solubility Determination via the Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).

Materials and Equipment
  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of PBS (e.g., 2 mg to 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[3]

    • Seal the vial and place it in a shaker incubator set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

  • Sample Separation:

    • After the incubation period, visually confirm the presence of undissolved solid.

    • To separate the dissolved compound from the solid material, centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.

  • Sample Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the same aqueous buffer.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method. The UV spectrophotometric analysis is a common and straightforward analytical method for this purpose.[1]

    • The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to aqueous buffer B Seal and agitate at controlled temperature (24-48h) A->B Equilibration C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D Clarification F Analyze filtered sample and standards by HPLC-UV D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G Quantification

Caption: Workflow for Aqueous Solubility Determination.

Protocol for Solubility in Organic Solvents

The same shake-flask principle can be applied to determine the solubility of this compound in various organic solvents relevant to chemical synthesis and formulation (e.g., ethanol, DMSO, methanol). The procedure is analogous to the aqueous solubility determination, with the primary difference being the solvent used.

Data Analysis and Reporting

The solubility is reported as the mean concentration from at least three replicate experiments, along with the standard deviation. The units should be clearly stated (e.g., mg/mL, µg/mL, or mol/L). It is also essential to report the temperature and the pH of the aqueous buffer used, as these parameters significantly influence solubility.

Relationship Between Physicochemical Properties and Solubility

The molecular structure of this compound, with its secondary amine and nitrile functional groups, suggests the potential for hydrogen bonding with protic solvents, which would influence its solubility. The cyclopentyl group, being nonpolar, will contribute to its lipophilicity. A comprehensive understanding of its solubility profile would also involve determining its LogP (octanol-water partition coefficient), which describes its lipophilicity.

G Solubility Solubility LogP Lipophilicity (LogP) Solubility->LogP Structure Molecular Structure (Amine, Nitrile, Cyclopentyl) Structure->Solubility Temp Temperature Temp->Solubility pH pH (Aqueous) pH->Solubility

References

A Guide to the Structural Elucidation of 3-(Cyclopentylamino)propionitrile: A Multi-Platform Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the spectral analysis and structural confirmation of 3-(Cyclopentylamino)propionitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of previously published spectral data, this document serves as an expert guide, predicting the spectral outcomes based on foundational principles and data from analogous structures. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but the causal reasoning behind the selection of specific experimental parameters. This guide is designed for researchers, scientists, and drug development professionals, providing a robust, self-validating methodology for the definitive characterization of this and similar molecules.

Introduction: The Imperative for Rigorous Structural Verification

This compound (C₈H₁₄N₂) is a bifunctional molecule incorporating a secondary amine and a nitrile group.[1][2][3] Its structural integrity is paramount for its intended application, as even minor impurities or isomeric variations can drastically alter its chemical and biological properties. Therefore, unambiguous structural elucidation is a critical prerequisite for its use in any research or development pipeline.

This guide will employ a multi-pronged spectroscopic approach to create a detailed and verifiable structural profile of the molecule. By combining the insights from NMR, FT-IR, and MS, we can assemble a complete picture of its atomic connectivity, functional groups, and molecular mass, thereby ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, we can predict the following signals:

  • Cyclopentyl Protons: The cyclopentyl ring contains protons in multiple chemical environments. The proton attached to the same carbon as the nitrogen (methine) will be the most downfield of this group. The remaining methylene protons on the cyclopentyl ring will likely appear as complex, overlapping multiplets.

  • Propionitrile Protons: The two methylene groups of the propionitrile chain will appear as distinct triplets, assuming coupling to each other. The methylene group adjacent to the nitrogen will be deshielded and appear further downfield than the methylene group adjacent to the nitrile.

  • Amine Proton: The N-H proton of the secondary amine is expected to be a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.[4][5]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments. For this compound, we anticipate six distinct signals:

  • Nitrile Carbon: The carbon of the C≡N group will appear in the characteristic downfield region for nitriles.[6]

  • Cyclopentyl Carbons: Due to symmetry, the cyclopentyl ring should exhibit three distinct signals: one for the methine carbon bonded to the nitrogen, and two for the two pairs of equivalent methylene carbons.[7]

  • Propionitrile Carbons: The two methylene carbons of the propionitrile chain will have distinct chemical shifts.

2D NMR Spectroscopy: Confirming Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, two-dimensional NMR experiments are indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds).[8][9] We expect to see cross-peaks connecting the adjacent methylene groups of the propionitrile chain, and within the cyclopentyl ring spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[10][11] This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12][13][14] Ensure the sample is fully dissolved to avoid poor spectral resolution.[15][16]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets, adjusting as necessary for the specific sample concentration.

Data Summary: Predicted NMR Assignments
Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
-C≡N --118-125
-CH₂-CN2.5 - 2.7Triplet15-20
-NH-CH₂-2.8 - 3.0Triplet40-45
-NH -1.0 - 2.5Broad Singlet-
C H-NH-2.9 - 3.2Multiplet55-65
Cyclopentyl -CH₂-1.4 - 1.9Multiplets23-26
Cyclopentyl -CH₂-1.2 - 1.6Multiplets32-35

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

  • N-H Stretch: A moderate, sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[4][17]

  • C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic cyclopentyl and propionitrile groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile group.[18]

  • N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1650 cm⁻¹.

  • C-N Stretch: A C-N stretching vibration is expected in the fingerprint region, typically between 1020-1250 cm⁻¹.[17]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and lack of sample preparation.[19][20]

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of neat this compound directly onto the crystal.

    • Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary: Predicted FT-IR Absorptions
Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch3300 - 3500Medium, Sharp
C-H Stretch (sp³)2850 - 2960Strong
C≡N Stretch2240 - 2260Medium, Sharp
N-H Bend1550 - 1650Variable
C-N Stretch1020 - 1250Medium to Weak

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum

For this compound (MW = 138.21 g/mol )[1][2][3], we would expect the following:

  • Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms, consistent with the Nitrogen Rule.[21] The molecular ion peak should be observed at m/z = 138.

  • Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][21][22] This can lead to several characteristic fragment ions. A prominent fragment would be the loss of the cyanoethyl group to give a cyclopentylaminium cation, or the loss of the cyclopentyl group.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[23]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to form the [M+H]⁺ ion at m/z = 139.[23][24]

  • Analysis: The sample can be introduced into the mass spectrometer via direct infusion.[25][26][27]

  • Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be used to piece together the molecular structure.

Data Summary: Predicted Mass Spectral Peaks
m/z Proposed Identity Notes
139[M+H]⁺Protonated molecular ion
138M⁺Molecular ion (if using a harder ionization technique)
84[C₅H₁₀N]⁺Loss of CH₂CH₂CN radical via alpha-cleavage
69[C₅H₉]⁺Loss of the aminopropionitrile side chain

Integrated Spectroscopic Workflow and Data Correlation

The true power of this analytical approach lies in the integration of data from all three techniques. The workflow should be systematic, starting with the confirmation of functional groups by FT-IR, followed by the determination of molecular weight by MS, and culminating in the detailed structural mapping by NMR.

Logical Relationship Diagram

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample FTIR FT-IR Analysis Sample->FTIR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight NMR NMR Spectroscopy (1D & 2D) Sample->NMR Connectivity Data_Integration Data Integration & Structural Confirmation FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration

Caption: Integrated workflow for the spectral analysis of this compound.

Molecular Structure with Atom Numbering for NMR

Caption: Structure of this compound with atom numbering for NMR assignments.

Conclusion: A Framework for Confidence

This guide has outlined a comprehensive, multi-technique approach for the definitive spectral analysis of this compound. By systematically applying FT-IR, MS, and a suite of NMR experiments, researchers can confidently verify the structure and purity of this compound. The provided protocols are designed to be self-validating, ensuring that the data generated is both accurate and reliable. This framework not only serves as a specific guide for the target molecule but also as a template for the rigorous characterization of novel chemical entities in a research and development setting.

References

A Strategic Guide to Elucidating the Mechanism of Action for 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel bioactive small molecules presents a pivotal opportunity in therapeutic development. However, the journey from a hit compound to a viable drug candidate is contingent on a thorough understanding of its mechanism of action (MOA). 3-(Cyclopentylamino)propionitrile is a small molecule with a defined chemical structure but an uncharacterized biological activity profile. This technical guide provides a comprehensive, multi-pronged strategy for the systematic elucidation of its MOA. We will detail a logical progression of experiments, from initial in silico predictions and phenotypic screening to definitive target identification, validation, and pathway analysis. This document serves as a roadmap for researchers, offering not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigation into the biological effects of this and other novel chemical entities.

Introduction and Initial Characterization

This compound is an organic compound with the molecular formula C8H14N2.[1][2][3] Its structure comprises a cyclopentylamine group linked to a propionitrile tail. While chemical properties are available, its biological target and mechanism of action remain unknown. The propionitrile group is a feature in various bioactive molecules, but its presence can also be a liability, as some nitriles can be metabolized to cyanide.[4][5] Therefore, a thorough investigation into its biological effects is warranted.

This guide outlines a systematic approach to:

  • Generate initial hypotheses regarding the compound's biological activity.

  • Identify the cellular phenotype(s) modulated by the compound.

  • Isolate and validate its direct molecular target(s).

  • Characterize its impact on downstream signaling pathways.

  • Establish a preliminary safety and pharmacokinetic profile.

Phase I: Hypothesis Generation and Phenotypic Screening

The initial phase of investigation focuses on broad, unbiased screening to generate hypotheses about the compound's function.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, testable hypotheses based on the chemical structure of this compound.[2][6][7]

Rationale: Ligand-based in silico tools compare the structure of a query molecule to databases of compounds with known biological activities. This can predict potential protein targets, off-targets, and even potential toxicities, thereby guiding the design of subsequent experiments.[6][7]

Experimental Protocol: Computational Target Prediction

  • Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using computational chemistry software.

  • Database Selection: Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to cross-reference predictions.

  • Similarity Searching: Perform similarity searches based on chemical fingerprints against large bioactivity databases like ChEMBL and PubChem.

  • Prediction Analysis: Analyze the output, which typically consists of a ranked list of potential protein targets. Prioritize targets that are consistently predicted across multiple platforms and are biologically plausible.

  • Pathway Analysis: Use the list of potential targets to perform pathway enrichment analysis to identify biological pathways that might be affected by the compound.

Phenotypic Screening

Phenotypic screening is an unbiased approach that identifies the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the target.[8][9][10][11]

Rationale: This approach is powerful for discovering novel mechanisms of action because it allows the biological system to reveal the most relevant targets.[8][12] A broad cell-based assay panel can quickly narrow down the potential therapeutic area and cellular processes affected by this compound.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues and cancer types (e.g., HeLa, A549, MCF7, U2OS).

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24-48 hours.

  • Cell Staining: Fix the cells and stain with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images of the cells.

  • Image Analysis: Employ image analysis software to quantify a wide range of cellular features, such as cell count, nuclear size and shape, mitochondrial morphology, and cytoskeletal arrangement.

  • Data Analysis: Compare the phenotypic profile of compound-treated cells to control-treated cells to identify significant changes. Cluster the phenotypic fingerprint of this compound with those of reference compounds with known mechanisms of action.

Hypothetical Data Summary: Phenotypic Screening

Cell LineParameterIC50 (µM)Observed Phenotype
HeLaCell Viability12.5G2/M cell cycle arrest
A549Cell Viability15.2Increased nuclear condensation
MCF7Cell Viability>100No significant effect
U2OSApoptosis18.0Induction of caspase-3/7 activity

This hypothetical data suggests a potential anti-proliferative and pro-apoptotic effect in specific cell lines, guiding the next phase of investigation toward cancer-related targets and pathways.

Phase II: Target Identification and Validation

Once a consistent cellular phenotype is observed, the next critical step is to identify the direct molecular target of the compound. A multi-pronged approach combining direct and indirect methods is recommended for robust target deconvolution.[13][14]

Direct Target Identification: Affinity Chromatography

Affinity chromatography is a powerful biochemical technique to isolate and identify proteins that physically interact with a small molecule.[15][16][17]

Rationale: By immobilizing the compound, it can be used as "bait" to capture its binding partners from a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a direct link between the compound and its potential targets.[17]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag suitable for immobilization on streptavidin-coated beads. A control probe with a structurally similar but inactive analog should also be synthesized if possible.

  • Cell Lysate Preparation: Grow a responsive cell line (e.g., HeLa, based on phenotypic data) in large quantities and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated compound immobilized on streptavidin beads. As a negative control, use beads with no compound or with the inactive analog.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound pulldown with the negative controls. Genuine targets should be significantly enriched in the active compound sample.

Diagram: Affinity Chromatography Workflow

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Compound Biotinylated Compound Immobilize Immobilize Compound on Beads Compound->Immobilize Beads Streptavidin Beads Beads->Immobilize Lysate Cell Lysate Incubate Incubate with Cell Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS Identification SDS_PAGE->LC_MS Data_Analysis Identify Enriched Proteins LC_MS->Data_Analysis

Caption: Workflow for affinity chromatography-based target identification.

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment.[18][19][20][21]

Rationale: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this stabilization in intact cells or cell lysates, providing strong evidence of a direct interaction.[22]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., HeLa) with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of a putative target protein (identified from affinity chromatography) remaining at each temperature using Western blotting or ELISA.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response: To determine the potency of target engagement, perform the experiment at a single, fixed temperature (where there is a significant difference between the vehicle and compound curves) with a range of compound concentrations.

Diagram: CETSA Principle

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Phase III: Pathway Analysis and Safety Profiling

With a validated target, the focus shifts to understanding the downstream consequences of target engagement and assessing the compound's broader safety profile.

Downstream Signaling Analysis

Rationale: To build a complete picture of the MOA, it is essential to connect the direct target engagement to the observed cellular phenotype. This involves examining the downstream signaling pathways affected by the compound.[23]

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat responsive cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Perform Western blotting using antibodies against the identified target and key proteins in the hypothesized signaling pathway (e.g., if the target is a kinase, probe for phosphorylation of its known substrates).

  • Analysis: Quantify changes in protein levels and phosphorylation status to map the signaling cascade affected by the compound.

In Vitro Safety and ADME-Tox Profiling

Rationale: Early assessment of a compound's safety and pharmacokinetic properties is crucial to de-risk its progression in the drug development pipeline.[24][25][26] This includes evaluating off-target effects and basic ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.[4][27][28][29]

Experimental Protocols: Safety and ADME-Tox Panel

  • Safety Pharmacology Panel: Screen the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., hERG channel for cardiotoxicity).[3][30]

  • CYP450 Inhibition Assay: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[28]

  • Hepatotoxicity Assay: Assess the toxicity of the compound in primary human hepatocytes or HepG2 cells.

  • Metabolic Stability Assay: Determine the rate at which the compound is metabolized by liver microsomes to estimate its in vivo half-life.[4]

Diagram: Integrated MOA Elucidation Workflow

InSilico In Silico Target Prediction PhenotypicScreen Phenotypic Screening InSilico->PhenotypicScreen AffinityChrom Affinity Chromatography PhenotypicScreen->AffinityChrom CETSA CETSA Target Validation AffinityChrom->CETSA PathwayAnalysis Pathway Analysis (Western Blot) CETSA->PathwayAnalysis MOA_Model Proposed MOA PathwayAnalysis->MOA_Model SafetyProfile Safety & ADME-Tox Profiling SafetyProfile->MOA_Model

References

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-(Cyclopentylamino)propionitrile, a versatile chemical intermediate. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers and drug development professionals to confidently synthesize, characterize, and utilize this compound. We will delve into its synthesis via the Michael addition, predict its spectral characteristics based on analogous compounds, and explore its significant role as a precursor in the synthesis of vital pharmaceuticals, most notably the JAK inhibitor, Ruxolitinib.

Introduction: The Significance of the Cyclopentylpropionitrile Scaffold

This compound, with the chemical formula C8H14N2, is an aliphatic nitrile featuring a secondary amine.[1][2] While a seemingly simple molecule, its true value lies in its utility as a building block in the synthesis of more complex and biologically active compounds. The combination of a flexible cyclopentyl group and a reactive propionitrile moiety makes it an attractive intermediate for introducing these features into a target molecule.

The most prominent application underscoring the importance of this structural motif is in the synthesis of Ruxolitinib.[2][3][4] Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) and is a frontline treatment for myelofibrosis, a serious bone marrow disorder.[3] The cyclopentyl group of this compound, or more precisely, a derivative thereof, is a key pharmacophoric element that fits into the ATP-binding pocket of the JAK enzymes. This highlights the critical role of such intermediates in the development of targeted therapies.

This guide will provide the necessary technical details to understand and work with this compound, from its fundamental synthesis to its application in cutting-edge pharmaceutical development.

Synthesis of this compound: A Mechanistic Approach

The most direct and atom-economical method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile.[5][6] This reaction is a conjugate addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (the nitrile), and it is a cornerstone of C-N bond formation in organic synthesis.[5][7]

The Michael Addition Reaction

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine to the β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon electrophilic. The reaction can be catalyzed by both acids and bases, or in some cases, can proceed neat, particularly with more nucleophilic amines. For this specific transformation, a base-catalyzed or neat reaction is generally preferred to avoid polymerization of acrylonitrile, which can be initiated by acidic conditions.

The general workflow for this synthesis is depicted in the following diagram:

G cluster_reagents Reagents cluster_process Process cluster_product Product Cyclopentylamine Cyclopentylamine Reaction Michael Addition (Neat or with catalyst) Cyclopentylamine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established procedures for Michael additions of amines to acrylonitrile and is designed to be a self-validating system.

Materials and Equipment:

  • Cyclopentylamine (≥99%)

  • Acrylonitrile (≥99%, inhibitor-free)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath.

  • Reagent Charging: Charge the flask with cyclopentylamine (e.g., 0.5 mol).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (e.g., 0.5 mol, 1.0 equivalent) dropwise to the stirred cyclopentylamine over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to prevent uncontrolled polymerization of acrylonitrile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL). Wash the organic layer with brine (2 x 50 mL) to remove any unreacted amine and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound as a colorless to pale yellow oil.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.[1]

PropertyValue
CAS Number 1074-63-1
Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Boiling Point 265.8 °C at 760 mmHg
Appearance Colorless to pale yellow liquid
Storage Store at 2-8°C
Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~2.9-3.1 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the secondary amine (-CH₂-NH-).

  • ~2.5-2.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).

  • ~2.8-3.0 ppm (quintet, 1H): Quintet for the single proton on the cyclopentyl ring attached to the nitrogen (-CH-NH-).

  • ~1.4-1.8 ppm (m, 8H): A complex multiplet for the remaining eight protons of the cyclopentyl ring.

  • A broad singlet (variable ppm, 1H): Corresponding to the N-H proton of the secondary amine. The chemical shift of this peak is dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~118-120 ppm: Quaternary carbon of the nitrile group (-CN).

  • ~55-60 ppm: Methine carbon of the cyclopentyl ring attached to the nitrogen (-CH-NH-).

  • ~45-50 ppm: Methylene carbon adjacent to the secondary amine (-CH₂-NH-).

  • ~30-35 ppm: Methylene carbons of the cyclopentyl ring adjacent to the CH-NH group.

  • ~20-25 ppm: Remaining methylene carbons of the cyclopentyl ring.

  • ~15-20 ppm: Methylene carbon adjacent to the nitrile group (-CH₂-CN).

Predicted Infrared (IR) Spectrum:

  • ~3300-3400 cm⁻¹ (weak to medium, sharp): N-H stretch of the secondary amine.

  • ~2950-2850 cm⁻¹ (strong, sharp): C-H stretching of the aliphatic (cyclopentyl and ethyl) groups.

  • ~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch of the nitrile group. This is a very characteristic peak.

  • ~1450 cm⁻¹ (medium): C-H bending of the methylene groups.

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: Expect to see fragmentation patterns resulting from the loss of the cyclopentyl group, the nitrile group, and cleavage at the C-C bonds of the propionitrile chain. A prominent peak at m/z corresponding to the cyclopentylaminomethyl cation ([C₅H₉NHCH₂]⁺) is likely.

Applications in Pharmaceutical Synthesis

As previously mentioned, the primary and most significant application of the cyclopentylpropionitrile scaffold is in the synthesis of the JAK inhibitor, Ruxolitinib.[2][3][4] The synthesis of Ruxolitinib involves the chiral intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile.[4][10] This intermediate is prepared from precursors that establish the core cyclopentylpropionitrile structure.

The general synthetic strategy involves the creation of a chiral cyclopentyl-containing molecule which is then coupled with a pyrazole derivative. The propionitrile group is either carried through the synthesis or introduced at a later stage. The use of this compound itself can be envisioned in alternative synthetic routes where the amine is a handle for further functionalization or cyclization reactions.

The broader applicability of this compound and related structures lies in their utility as scaffolds in medicinal chemistry. The cyclopentyl group is a common lipophilic moiety that can improve a drug's pharmacokinetic properties. The propionitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cyclization reactions to generate heterocyclic systems, which are prevalent in many drug molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be approached with caution, taking into account the known hazards of its constituent functional groups. Propionitrile and its derivatives are generally toxic.[11][12] They can be absorbed through the skin and are harmful if inhaled or ingested. The nitrile group can be metabolized in the body to release cyanide, which is a potent toxin.

Recommended Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental contact, wash the affected area immediately with copious amounts of water.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a significant, albeit niche, role in the synthesis of complex pharmaceutical agents. Its straightforward synthesis via the Michael addition makes it an accessible building block for research and development. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and its key application as a precursor to the important drug, Ruxolitinib. By understanding the fundamental chemistry and handling requirements of this compound, researchers can effectively and safely utilize it in their synthetic endeavors.

References

The Dual Nature of Aminopropionitriles: From Pathogenesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI]

Abstract

Aminopropionitriles, a class of organic compounds characterized by an amino group and a nitrile moiety, hold a fascinating and dichotomous place in the annals of biochemistry and pharmacology. This guide provides a comprehensive exploration of the discovery, history, and multifaceted biological activities of two prominent members of this family: β-aminopropionitrile (BAPN) and 3-(dimethylamino)propionitrile (DMAPN). Historically, BAPN is infamous as the causative agent of osteolathyrism, a debilitating connective tissue disease. In contrast, DMAPN has been primarily utilized as an industrial chemical, with its own distinct toxicological profile. This document delves into the chemical synthesis of these compounds, elucidates their mechanisms of action at a molecular level, and details their toxicological manifestations. Furthermore, it serves as a practical resource for researchers by providing detailed experimental protocols for the synthesis, and in vitro and in vivo evaluation of aminopropionitriles. By synthesizing historical context with modern scientific understanding, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to further investigate the complex biology of aminopropionitriles and explore their potential in drug development.

A Tale of Two Nitriles: Discovery and Historical Perspective

The story of aminopropionitriles is inextricably linked to the ancient disease known as lathyrism, a condition that has afflicted populations reliant on certain legumes of the Lathyrus genus during times of famine. The neurological form, neurolathyrism, was recognized for centuries, with Hippocrates describing a neurological disorder caused by Lathyrus seed consumption in 46 B.C.. However, it was the discovery of a different manifestation of this disease, osteolathyrism, that led to the identification of β-aminopropionitrile (BAPN).

Osteolathyrism, characterized by skeletal deformities and aortic aneurysms, was first described as "odoratism" due to its association with the ingestion of sweet pea (Lathyrus odoratus) seeds[1][2]. The toxic constituent responsible for this connective tissue disorder was identified as β-aminopropionitrile[1][2][3]. This discovery marked a pivotal moment, transforming a nutritional disease into a subject of intense biochemical investigation.

In contrast, the history of 3-(dimethylamino)propionitrile (DMAPN) is rooted in industrial chemistry. It has been primarily used as a catalyst in the production of polyurethane foams[4][5]. Its toxicological properties came to light through occupational exposures, where workers in polyurethane manufacturing plants developed a unique syndrome of urinary bladder dysfunction and peripheral neuropathy in the 1970s[4][6]. This highlighted a distinct toxicological profile for this substituted aminopropionitrile, separate from the lathyrogenic effects of BAPN.

Chemical Synthesis of Aminopropionitriles

The synthesis of both BAPN and DMAPN is most commonly achieved through a Michael addition reaction, where an amine is added to acrylonitrile.

Synthesis of β-Aminopropionitrile (BAPN)

BAPN is prepared by the reaction of ammonia with acrylonitrile[3].

Experimental Protocol: Synthesis of β-Aminopropionitrile [7]

Caution: Acrylonitrile is a toxic and flammable compound. This procedure should be carried out in a well-ventilated fume hood.

  • Reaction Setup: In a pressure-resistant bottle, combine 400 mL of concentrated ammonium hydroxide (28-30% ammonia) and 100 mL (80 g, 1.5 moles) of cold acrylonitrile.

  • Sealing: Securely seal the bottle with a rubber stopper and wire it in place to withstand pressure buildup.

  • Reaction: Allow the mixture to stand at room temperature for several hours or overnight. The reaction is exothermic, and the bottle should be wrapped in a towel as a precaution.

  • Workup: After the reaction is complete, transfer the contents to a round-bottom flask.

  • Solvent Removal: Remove the excess ammonia and water by distillation under reduced pressure.

  • Purification: The resulting crude β-aminopropionitrile can be purified by vacuum distillation.

Synthesis of 3-(Dimethylamino)propionitrile (DMAPN)

DMAPN is synthesized through the reaction of dimethylamine with acrylonitrile.

Experimental Protocol: Synthesis of 3-(Dimethylamino)propionitrile

Caution: Acrylonitrile and dimethylamine are toxic and flammable. This procedure should be performed in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of dimethylamine in a suitable solvent (e.g., water or an alcohol).

  • Addition of Acrylonitrile: Cool the flask in an ice bath and add acrylonitrile dropwise from the dropping funnel while stirring. The reaction is exothermic, and the temperature should be maintained below 30°C.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent by distillation under reduced pressure.

  • Purification: The crude DMAPN can be purified by vacuum distillation.

Mechanism of Action: Unraveling the Biological Consequences

The biological effects of BAPN and DMAPN are mediated by distinct molecular mechanisms, leading to their unique toxicological profiles.

β-Aminopropionitrile: The Lysyl Oxidase Inhibitor

BAPN is a potent and irreversible inhibitor of lysyl oxidase (LOX), a copper-dependent enzyme crucial for the cross-linking of collagen and elastin[2][8][9].

Collagen_Crosslinking

Lysyl oxidase initiates the cross-linking process by catalyzing the oxidative deamination of specific lysine and hydroxylysine residues in collagen and elastin, converting them into reactive aldehydes (allysine and hydroxyallysine)[1]. These aldehydes then spontaneously condense with other lysine or aldehyde residues on adjacent molecules to form stable covalent cross-links, which are essential for the tensile strength and stability of connective tissues[1].

BAPN irreversibly inhibits LOX, likely by covalently binding to the active site of the enzyme[9]. This inhibition prevents the formation of the aldehyde precursors, thereby blocking the formation of mature collagen and elastin cross-links[10][11]. The consequence is the accumulation of soluble, un-cross-linked collagen and the formation of weak and fragile connective tissue, leading to the clinical manifestations of osteolathyrism and angiolathyrism[1][10][11].

3-(Dimethylamino)propionitrile: A Neurotoxin with a Less Defined Mechanism

The neurotoxic effects of DMAPN were first identified in workers exposed to this compound in polyurethane foam manufacturing[4]. The primary symptoms include urinary retention, sexual dysfunction, and peripheral neuropathy[4][6].

While the precise molecular mechanism of DMAPN neurotoxicity is not as well-defined as that of BAPN, studies suggest a direct toxic effect on the bladder wall and an underlying neuropathy[4]. In animal and human studies, exposure to DMAPN leads to the enlargement of distal axons with an accumulation of neurofilaments[4]. This is similar to the effects of another neurotoxic nitrile, β,β'-iminodipropionitrile[4]. It is important to note that DMAPN does not significantly inhibit lysyl oxidase activity in vitro[8][12].

Toxicological Profiles

β-Aminopropionitrile: The Lathyrogen

The toxicity of BAPN is directly related to its inhibition of lysyl oxidase and the resulting defects in connective tissue.

  • Osteolathyrism: Characterized by skeletal deformities, including spinal curvature (scoliosis), and fragile bones[1][2].

  • Angiolathyrism: Involves the weakening of blood vessel walls, particularly the aorta, leading to aortic aneurysms and rupture[3][13].

3-(Dimethylamino)propionitrile: The Industrial Neurotoxin

The toxicity of DMAPN is primarily observed in the nervous and urinary systems.

  • Neurotoxicity: Causes peripheral neuropathy, characterized by "pins and needles" sensations, muscle weakness, and decreased nerve conduction velocity[14][15].

  • Urotoxicity: Leads to bladder dysfunction, including urinary hesitancy, straining, and retention[4][6].

Table 1: Summary of the Properties of BAPN and DMAPN

Featureβ-Aminopropionitrile (BAPN)3-(Dimethylamino)propionitrile (DMAPN)
Primary Association Lathyrism (osteolathyrism, angiolathyrism)Industrial neurotoxicity
Mechanism of Action Irreversible inhibitor of lysyl oxidaseNot fully elucidated; axonal damage
Primary Target Tissues Connective tissues (bone, blood vessels)Nervous system, urinary tract
Key Toxicological Effects Skeletal deformities, aortic aneurysmsPeripheral neuropathy, bladder dysfunction

Experimental Protocols for Researchers

This section provides detailed protocols for the in vitro and in vivo study of aminopropionitriles.

In Vitro Lysyl Oxidase Activity Assay

This fluorometric assay is a common method to assess the inhibitory potential of compounds like BAPN on lysyl oxidase activity[16].

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the lysyl oxidase-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction.

Materials:

  • Lysyl Oxidase Activity Assay Kit (e.g., Abcam ab112139 or similar)

  • Sample containing lysyl oxidase (e.g., cell lysate, tissue homogenate)

  • β-Aminopropionitrile (BAPN) as an inhibitor

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 540/590 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add your sample, assay buffer, and the LOX substrate as per the kit protocol. For inhibitor studies, pre-incubate the enzyme with BAPN for a specified time before adding the substrate.

  • Initiate Reaction: Add the HRP and fluorescent probe to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C, taking readings every 1-2 minutes for at least 30 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve). Compare the rates of the BAPN-treated samples to the untreated control to determine the percent inhibition.

LOX_Assay

Analysis of Collagen Cross-Linking

Several methods can be used to assess the extent of collagen cross-linking in tissues.

Method 1: Differential Solubility

Principle: Poorly cross-linked collagen is more soluble in neutral salt or dilute acid solutions than mature, highly cross-linked collagen[10][11].

Procedure:

  • Tissue Homogenization: Homogenize the tissue of interest in a neutral salt buffer (e.g., 1 M NaCl, 0.05 M Tris-HCl, pH 7.4).

  • Extraction: Stir the homogenate at 4°C for 24-48 hours.

  • Separation: Centrifuge the mixture to separate the soluble collagen (in the supernatant) from the insoluble collagen (in the pellet).

  • Quantification: Quantify the amount of collagen in each fraction using a hydroxyproline assay. An increase in the proportion of soluble collagen in BAPN-treated animals compared to controls indicates reduced cross-linking.

Method 2: High-Performance Liquid Chromatography (HPLC)

Principle: This method allows for the direct quantification of specific collagen cross-links after acid hydrolysis of the tissue[1][17].

Procedure:

  • Acid Hydrolysis: Hydrolyze the tissue sample in 6 N HCl at 110°C for 24 hours.

  • Sample Preparation: Dry the hydrolysate and reconstitute it in a suitable mobile phase.

  • HPLC Analysis: Separate the cross-link amino acids using reverse-phase HPLC with fluorescence detection.

  • Quantification: Identify and quantify the cross-links by comparing the retention times and peak areas to known standards.

Animal Model of Osteolathyrism

Chick embryos and young, rapidly growing rodents are commonly used to model osteolathyrism induced by BAPN[10][11][13].

Experimental Protocol: Induction of Osteolathyrism in Mice [13]

Animals: Young (e.g., 3-4 weeks old) C57BL/6 mice.

BAPN Administration:

  • Prepare a solution of BAPN fumarate in drinking water. The concentration may need to be optimized but is often in the range of 0.25-0.5% (w/v).

  • Provide the BAPN-containing water to the mice ad libitum.

  • Monitor the animals daily for signs of toxicity, including weight loss, skeletal deformities, and general health status.

Assessment of Osteolathyrism:

  • Gross Examination: Observe for the development of kyphosis (spinal curvature) and other skeletal abnormalities.

  • Histology: At the end of the study, euthanize the animals and collect tissues (e.g., aorta, long bones). Process the tissues for histological analysis (e.g., H&E, Verhoeff-van Gieson staining) to assess collagen and elastin integrity.

  • Biomechanical Testing: Measure the tensile strength of the aorta or the mechanical properties of the bones.

Future Directions and Therapeutic Potential

While the toxicity of aminopropionitriles is well-established, their unique biological activities have also spurred interest in their therapeutic potential. The ability of BAPN to inhibit lysyl oxidase has been explored in conditions characterized by excessive collagen deposition, such as fibrosis and cancer[3]. By modulating the extracellular matrix, BAPN and its derivatives may offer a novel approach to treating these diseases. However, the systemic toxicity of these compounds remains a significant hurdle that must be overcome through the development of targeted delivery systems or the synthesis of less toxic analogs.

The neurotoxicity of DMAPN, while a concern in occupational health, also provides a tool for studying the mechanisms of axonal transport and neurofilament accumulation in neurodegenerative diseases.

Conclusion

The aminopropionitriles, BAPN and DMAPN, exemplify the dual-edged nature of chemical compounds in biology. From their historical association with the debilitating disease of lathyrism and industrial toxicity to their modern investigation as potential therapeutic agents, their story is a compelling narrative of scientific discovery. This guide has provided a comprehensive overview of their history, synthesis, mechanisms of action, and toxicological effects, along with practical experimental protocols. It is hoped that this resource will empower researchers to further unravel the complexities of these fascinating molecules and harness their potential for the advancement of science and medicine.

References

Navigating the Synthesis and Handling of 3-(Cyclopentylamino)propionitrile: A Technical Guide to Safety and Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentylamino)propionitrile is a nitrile compound of interest in medicinal chemistry and drug development due to its potential applications as a building block in the synthesis of novel therapeutic agents. As with any nitrile-containing compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds and established best practices for the safe management of nitriles. The core principle of this guide is to foster a proactive safety culture through a deep understanding of the chemical's properties and the rationale behind each procedural recommendation.

Hazard Identification and Risk Assessment

Based on the GHS classifications for 3-(Cyclopropylamino)propionitrile, the following hazards are anticipated for this compound[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The propionitrile moiety itself is classified as highly flammable and toxic.[2][3][4] Upon heating, decomposition, or reaction with acids, nitriles can release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[4][5][6]

Table 1: Comparative Hazard Profile of Related Nitrile Compounds

Hazard Statement3-(Cyclopropylamino)propionitrile (Anticipated for this compound)[1]Propionitrile[2][3][4]3-Aminopropionitrile[7]
Acute Oral Toxicity Harmful if swallowedFatal if swallowedHarmful if swallowed
Acute Dermal Toxicity Harmful in contact with skinFatal in contact with skinHarmful in contact with skin
Acute Inhalation Toxicity Harmful if inhaledHarmful if inhaledHarmful if inhaled
Skin Corrosion/Irritation Causes skin irritationCauses skin irritationCauses severe skin burns
Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritationCauses severe eye damage
Flammability Not ClassifiedHighly flammable liquid and vaporNot Classified

Safe Handling and Storage Protocols

A proactive approach to safety necessitates strict adherence to the following handling and storage procedures. The causality behind these steps is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls and Ventilation

All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is critical to prevent the accumulation of potentially harmful vapors. The fume hood provides a primary barrier of protection, and its proper functioning should be verified before commencing any work.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. All necessary equipment, including personal protective equipment (PPE), spill kits, and emergency contact information, should be readily accessible.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 3. This includes, at a minimum, a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe for transfers.

  • Reaction Setup: All reactions involving this compound should be set up in the fume hood. Ensure all glassware is properly clamped and secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even if gloves were worn.[2]

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, in clearly labeled hazardous waste containers in accordance with institutional and local regulations.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container.[8] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[2][3] It is crucial to store this compound separately from strong oxidizing agents, acids, and bases.[3][7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Area & Equipment Check PPE_Don Don Appropriate PPE Prep->PPE_Don Proceed Weigh Weighing & Transfer PPE_Don->Weigh Enter Hood React Reaction Setup Weigh->React Continue Decon Decontaminate Surfaces React->Decon Complete Wash Wash Hands Thoroughly Decon->Wash Waste Dispose of Waste Wash->Waste

Caption: Workflow for the safe handling of this compound.

Exposure Control and Personal Protection

The selection of appropriate personal protective equipment is a critical self-validating system to prevent exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A flame-retardant lab coat should be worn at all times. Nitrile gloves are recommended for handling this compound, as they offer good resistance to a wide range of chemicals.[9][10][11][12][13] It is important to inspect gloves for any signs of degradation or puncture before use and to change them frequently.

  • Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and nitriles should be used.

PPE_Selection cluster_core Core PPE cluster_additional Additional Protection (Risk-Based) Start Handling this compound LabCoat Flame-Retardant Lab Coat Start->LabCoat Goggles Chemical Splash Goggles Start->Goggles Gloves Nitrile Gloves Start->Gloves Respirator Respirator (Aerosol Risk) Start->Respirator If Aerosol Risk FaceShield Face Shield (Splash Risk) Goggles->FaceShield If Splash Risk

Caption: Personal Protective Equipment (PPE) selection guide.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. The primary concern with nitrile exposure is the potential for cyanide poisoning, which can be rapid and life-threatening.[14]

General First-Aid Measures
  • In all cases of suspected exposure, seek immediate medical attention. Provide the attending physician with the Safety Data Sheet for a similar compound if available.

  • Move the affected person to fresh air.[7]

  • Keep the person warm and at rest.[15]

Specific First-Aid Procedures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, trained personnel should administer oxygen and begin cardiopulmonary resuscitation (CPR).[15] Do not use mouth-to-mouth resuscitation to avoid secondary exposure. [15][16]

  • Skin Contact: Immediately remove all contaminated clothing.[15][16] Wash the affected skin with copious amounts of water for at least 20 minutes.[16]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.

  • Ingestion: Do not induce vomiting. [7][14] If the person is conscious, rinse their mouth with water.[2]

Note to Physicians

Treatment for cyanide poisoning may be necessary. Antidotes such as hydroxocobalamin or sodium thiosulfate/sodium nitrite should be administered by trained medical professionals.[17] High-flow oxygen is a critical initial treatment.[15]

Emergency_Flowchart cluster_routes Exposure Route Exposure Exposure Occurs CallHelp Call for Immediate Medical Help Exposure->CallHelp Remove Remove from Exposure Source CallHelp->Remove Inhalation Inhalation Remove->Inhalation Skin Skin Contact Remove->Skin Eye Eye Contact Remove->Eye Ingestion Ingestion Remove->Ingestion FreshAir Move to Fresh Air Administer Oxygen (Trained Personnel) Inhalation->FreshAir Decontaminate Remove Contaminated Clothing Wash Skin with Water (20+ min) Skin->Decontaminate FlushEyes Flush Eyes with Water (15+ min) Eye->FlushEyes RinseMouth Rinse Mouth (Conscious) DO NOT Induce Vomiting Ingestion->RinseMouth

Caption: First-aid response flowchart for exposure incidents.

Conclusion

While this compound presents potential hazards, these can be effectively managed through a combination of robust engineering controls, strict adherence to safe handling protocols, and the consistent use of appropriate personal protective equipment. A thorough understanding of the risks, particularly those associated with the nitrile functional group, is essential for all personnel working with this compound. By fostering a culture of safety and preparedness, researchers can confidently and responsibly utilize this valuable chemical intermediate in their scientific endeavors.

References

An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentylamino)propionitrile, a versatile research chemical with significant potential in medicinal chemistry and organic synthesis. While detailed studies on this specific molecule are emerging, its structural motifs are present in key pharmaceutical intermediates, suggesting a promising future in drug discovery. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, analytical characterization, and safe handling protocols. The information presented herein is synthesized from existing literature on structurally related compounds and established chemical principles, providing a robust framework for future research and application.

Introduction: Unveiling a Promising Scaffold

This compound (CAS No. 1074-63-1) is an aliphatic nitrile featuring a cyclopentylamine moiety.[1][2] This unique combination of a flexible cycloalkyl group and a reactive nitrile function makes it an intriguing building block for the synthesis of more complex molecules. The propionitrile backbone is a common feature in various biologically active compounds, and the cyclopentyl group can confer favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.

A critical point of interest is the role of structurally similar compounds in pharmaceutical manufacturing. For instance, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile is a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[3][4][5][6] This established application underscores the potential of the 3-cyclopentyl propionitrile scaffold in the development of novel therapeutics.

This guide aims to consolidate the available technical information and provide expert insights to facilitate the effective use of this compound in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 1074-63-1[1][2]
Molecular Formula C₈H₁₄N₂[1]
Molecular Weight 138.21 g/mol [1]
Boiling Point 265.8 °C at 760 mmHg[1]
Appearance Colorless to pale yellow liquid (predicted)General observation for similar compounds
Storage Store at 2-8°C[1]
Purity Typically ≥98%[1]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of conjugate addition and is known for its efficiency and high atom economy.[7][8][9][10][11]

Proposed Synthetic Workflow: Aza-Michael Addition

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification Cyclopentylamine Cyclopentylamine ReactionVessel Aza-Michael Addition (Solvent, optional catalyst) Cyclopentylamine->ReactionVessel Acrylonitrile Acrylonitrile Acrylonitrile->ReactionVessel Product This compound ReactionVessel->Product Crude Product Purification Distillation or Chromatography Product->Purification Purification->Product Purified Product

Caption: Proposed synthetic workflow for this compound via aza-Michael addition.

Detailed Experimental Protocol (Representative)

This protocol is a general representation of an aza-Michael addition and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Charging: Charge the flask with cyclopentylamine (1.0 equivalent). If a solvent is used, common choices include polar aprotic solvents like acetonitrile or ethereal solvents.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 equivalents) dropwise to the cyclopentylamine solution via the dropping funnel. The reaction can be exothermic, so cooling the flask in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the crude product can be isolated by removing the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Potential Biological Activity and Research Applications

While direct biological studies on this compound are not widely published, its structural similarity to other biologically active aminopropionitriles provides a basis for hypothesizing its potential applications.

Lysyl Oxidase (LOX) Inhibition: A Plausible Target

A notable structural analog, β-aminopropionitrile (BAPN), is a well-characterized, irreversible inhibitor of lysyl oxidase (LOX).[12][13][14] LOX is an extracellular copper-dependent enzyme crucial for the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[15] Dysregulation of LOX activity is implicated in various pathological conditions, including fibrosis and cancer metastasis.[12][13][15][16]

The inhibitory activity of BAPN and other aminonitriles suggests that this compound could also exhibit inhibitory effects on LOX or LOX-like (LOXL) enzymes. The cyclopentyl group may influence the compound's binding affinity and selectivity for the enzyme's active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential role of a LOX inhibitor and a general workflow for its investigation.

G cluster_pathway Lysyl Oxidase (LOX) Pathway LOX Lysyl Oxidase (LOX) CollagenElastin Collagen & Elastin LOX->CollagenElastin Acts on Crosslinking ECM Cross-linking CollagenElastin->Crosslinking Leads to Inhibitor This compound (Putative Inhibitor) Inhibitor->LOX Inhibits

Caption: Putative inhibitory action of this compound on the LOX pathway.

G cluster_workflow In Vitro LOX Inhibition Assay Workflow EnzymePrep Prepare Recombinant LOX Enzyme Assay Incubate Enzyme, Substrate, and Compound EnzymePrep->Assay CompoundPrep Prepare Serial Dilutions of This compound CompoundPrep->Assay Detection Measure Enzyme Activity (e.g., Amplex Red Assay) Assay->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro LO_x_ inhibition assay.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • Cyclopentyl protons: A series of multiplets between δ 1.2-2.0 ppm.

  • -CH(NH)- proton: A multiplet around δ 2.8-3.2 ppm.

  • -CH₂-CH₂-CN protons: Two triplets, one around δ 2.5-2.8 ppm and another around δ 2.9-3.2 ppm.

  • -NH- proton: A broad singlet, chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • Nitrile carbon (-CN): A singlet around δ 118-122 ppm.

  • Cyclopentyl carbons: Signals in the aliphatic region, typically between δ 20-60 ppm.

  • Propionitrile carbons (-CH₂-CH₂-): Signals in the aliphatic region, typically between δ 15-50 ppm.

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 138. Key fragmentation patterns for aliphatic amines and nitriles often involve α-cleavage.[17][18][19]

Expected Fragmentation:

  • Loss of a C₄H₇ radical from the cyclopentyl ring: Leading to a fragment at m/z 83.

  • Cleavage adjacent to the amine: Resulting in fragments corresponding to the cyclopentylamino moiety and the propionitrile chain.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a derivatizing agent may be necessary for sensitive detection.[1][20][21][22]

A representative HPLC method could be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with a buffer modifier (e.g., sulfuric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Safety and Handling

As with all research chemicals, this compound should be handled with appropriate safety precautions. The safety information provided here is based on the general hazards associated with aliphatic nitriles.[15]

Hazard Identification
  • Toxicity: Aliphatic nitriles can be metabolized to release cyanide, making them toxic if inhaled, ingested, or absorbed through the skin.[15]

  • Irritation: May cause skin and eye irritation.

  • Flammability: Combustible liquid.

Recommended Handling Procedures
  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and splash-proof safety goggles.

    • For procedures with a high risk of splashing, a face shield is recommended.[3][4][5][6]

  • Storage: Store in a cool, dry, well-ventilated area away from acids, strong oxidizing agents, and sources of ignition.[5]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste containing this compound should be treated as hazardous chemical waste.

Conclusion

This compound is a research chemical with considerable, yet largely untapped, potential. Its structural relationship to key pharmaceutical intermediates, particularly in the synthesis of the JAK inhibitor Ruxolitinib, highlights its value as a building block in medicinal chemistry. The plausible, though unconfirmed, biological activity as a lysyl oxidase inhibitor opens up exciting avenues for research in fibrosis, cancer, and other ECM-related disorders. This technical guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic and biological investigations, paving the way for new discoveries and applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Cyclopentylamino Moiety in Medicinal Chemistry

The synthesis of 3-(cyclopentylamino)propionitrile is a critical process for the generation of a versatile chemical intermediate. The cyclopentyl group is a valued substituent in medicinal chemistry, often introduced to enhance the metabolic stability, potency, and lipophilicity of drug candidates. This application note provides a comprehensive guide to the synthesis of this compound, a key building block for the development of novel therapeutics. Its propionitrile functional group offers a reactive handle for further chemical transformations, enabling the construction of more complex molecular architectures.

Chemical Properties and Safety Information

PropertyValue
Chemical Name This compound
CAS Number 1074-63-1[1][2]
Molecular Formula C8H14N2[1][2]
Molecular Weight 138.21 g/mol [1][2]
Boiling Point 265.8 °C at 760 mmHg[1]
Purity Typically >98%
Storage Store at 2-8°C[1]

Safety Precautions: Acrylonitrile is a toxic and flammable compound and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Cyclopentylamine is a corrosive and flammable liquid. All waste materials should be disposed of according to institutional safety guidelines.

Reaction Pathway: The Aza-Michael Addition

The most direct and efficient method for the synthesis of this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a conjugate addition of a nucleophile (the amine) to an α,β-unsaturated carbonyl compound (the nitrile). The reaction is typically carried out without a catalyst, although bases can be used to enhance the reaction rate.

Synthesis_Pathway Cyclopentylamine Cyclopentylamine Reaction + Cyclopentylamine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction_Node Aza-Michael Addition Reaction->Reaction_Node Reaction_Node->Product

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details two robust protocols for the synthesis of this compound: a conventional heating method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Synthesis

This protocol is adapted from established procedures for the Michael addition of amines to acrylonitrile.

Materials:

  • Cyclopentylamine

  • Acrylonitrile (ensure it is free of polymer; distill if necessary)

  • Methanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentylamine (1.0 equivalent) and methanol.

  • Addition of Acrylonitrile: While stirring, slowly add acrylonitrile (1.0-1.2 equivalents) to the solution. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including the aza-Michael addition.[3]

Materials:

  • Cyclopentylamine

  • Acrylonitrile

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine cyclopentylamine (1.0 equivalent) and acrylonitrile (1.0-1.2 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 100-120°C for 10-20 minutes.

  • Work-up and Purification: After cooling, the product can be purified as described in the conventional protocol.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a multiplet for the cyclopentyl protons, a triplet for the methylene group adjacent to the amine, a triplet for the methylene group adjacent to the nitrile, and a broad singlet for the N-H proton.

    • ¹³C NMR: Expected signals include peaks for the cyclopentyl carbons, the two methylene carbons of the propionitrile chain, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile group (C≡N) stretch around 2240 cm⁻¹ and an N-H stretch around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (138.21 g/mol ).

Troubleshooting and Optimization

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a catalyst such as a mild base.
Side reactionsEnsure the purity of starting materials. Acrylonitrile can polymerize; use an inhibitor or fresh, distilled reagent.
Product is difficult to purify Presence of starting materialsOptimize the stoichiometry of the reactants.
Formation of byproductsAdjust reaction conditions (temperature, solvent) to minimize side reactions.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure and combine Cyclopentylamine and Acrylonitrile Conventional Conventional Heating (Reflux, 4-6h) Reagents->Conventional Option 1 Microwave Microwave Irradiation (100-120°C, 10-20 min) Reagents->Microwave Option 2 Solvent_Removal Solvent Removal (Rotary Evaporation) Conventional->Solvent_Removal Microwave->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 2: A generalized workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound via the aza-Michael addition is a straightforward and efficient process. The protocols provided in this application note offer reliable methods for obtaining this valuable intermediate. Proper safety precautions must be observed, particularly when handling acrylonitrile. The choice between conventional heating and microwave-assisted synthesis will depend on the available equipment and desired reaction time. Thorough characterization of the final product is crucial to ensure its suitability for subsequent applications in research and drug development.

References

Application Notes & Protocols: 3-(Cyclopentylamino)propionitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Role of Strategic Intermediates in Drug Development

In the intricate tapestry of pharmaceutical synthesis, the journey from simple starting materials to a complex Active Pharmaceutical Ingredient (API) is paved with critical building blocks known as intermediates. These molecules are not merely stepping stones; they are strategic assets that define the efficiency, scalability, and economic viability of a drug manufacturing process. 3-(Cyclopentylamino)propionitrile (CAS No. 1074-63-1) represents a class of bifunctional molecules—possessing both a secondary amine and a nitrile group—that offer versatile handles for constructing more complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and potential applications, grounded in established chemical principles and laboratory best practices.

While this molecule is an excellent case study for the synthesis of substituted propionitriles, it is crucial to clarify a common point of discussion in drug development circles. Although structurally related to a key fragment of the potent JAK1/2 inhibitor Ruxolitinib, this compound is not a direct intermediate in its widely published synthetic routes. The cyclopentyl-propionitrile core of Ruxolitinib is typically installed via different precursors.[1][2][3] This distinction underscores the importance of precise structural knowledge in process chemistry. Nevertheless, the synthesis and handling protocols for this compound provide invaluable, transferable insights for researchers working with analogous structures.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. This data is essential for reaction planning, purification, and safety assessment.

PropertyValueSource
CAS Number 1074-63-1[4][5]
Molecular Formula C₈H₁₄N₂[4][6]
Molecular Weight 138.21 g/mol [4][6]
Appearance Clear, colorless liquid (predicted)General chemical properties
Boiling Point 265.8 °C at 760 mmHg[4]
Purity (Typical) ≥98%[4]
Storage Store at 2-8°C, away from ignition sources[4]

Synthesis Protocol: Aza-Michael Addition

The most direct and industrially scalable method for preparing this compound is the aza-Michael addition of cyclopentylamine to acrylonitrile.[7][8] This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.

Mechanistic Principle

The reaction proceeds without the need for a catalyst, as the inherent basicity of the amine is sufficient to initiate the addition. However, the reaction is exothermic and requires careful temperature control to prevent the uncontrolled polymerization of acrylonitrile, a common and hazardous side reaction.[9] The choice of solvent is minimal; often, the reaction can be run neat or with a slight excess of the amine reactant serving as the solvent, which drives the reaction to completion.

G cluster_reactants Reactants cluster_product Product Cyclopentylamine Cyclopentylamine (Nucleophile) Cyclopentylamine->midpoint 1,4-Conjugate Addition Acrylonitrile Acrylonitrile (Michael Acceptor) Product This compound midpoint->Product

Caption: Aza-Michael Addition Workflow.

Detailed Laboratory Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Materials & Equipment:

  • Cyclopentylamine (≥99%)

  • Acrylonitrile (≥99%, stabilized)

  • Round-bottom flask (3-neck) equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble the 3-neck round-bottom flask with the magnetic stirrer, dropping funnel, and thermometer. Attach the reflux condenser to the central neck. Ensure all glassware is dry.

  • Charge Reactant: Charge the flask with cyclopentylamine (1.0 eq). Begin stirring and cool the flask in an ice-water bath to 0-5°C.

    • Expert Insight: Starting with an excess of the amine can help control the exotherm and minimize side reactions. However, for this protocol, we use stoichiometric amounts to simplify purification. Cooling is critical to manage the initial heat of reaction.

  • Slow Addition: Fill the dropping funnel with acrylonitrile (1.0 eq). Add the acrylonitrile dropwise to the cooled, stirring cyclopentylamine over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: Rapid addition of acrylonitrile can lead to a dangerous, uncontrolled exothermic reaction and polymerization.[9] Slow, controlled addition is paramount for safety and yield.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials.

  • Work-up & Isolation: Once the reaction is complete, concentrate the crude mixture on a rotary evaporator to remove any unreacted starting material (if volatile). The resulting crude oil is typically of sufficient quality for purification.

Purification Protocol: Vacuum Distillation

For use as a pharmaceutical intermediate, high purity is essential.[10] Vacuum distillation is the preferred method for purifying this compound, separating it from non-volatile impurities and any high-boiling side products.

Procedure:

  • Setup: Assemble a standard vacuum distillation apparatus. Use a Kugelrohr for smaller scales if available.

  • Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The literature boiling point is 265.8°C at atmospheric pressure[4]; this will be significantly lower under vacuum.

  • Purity Check: Analyze the purified fraction by GC or HPLC to confirm purity (typically >98%).

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable steps. The following techniques are standard for characterizing the final product.

TechniqueExpected Result
¹H NMR Peaks corresponding to the cyclopentyl ring protons, the two methylene groups (-CH₂-CH₂-CN), and the N-H proton. The protons adjacent to the nitrogen and nitrile groups will be the most downfield.
¹³C NMR Resonances for the cyclopentyl carbons, the two methylene carbons, and the characteristic nitrile carbon (C≡N) typically appearing around 118-120 ppm.
Mass Spec (MS) Expected [M+H]⁺ ion at m/z = 139.12.
FT-IR Characteristic sharp absorption for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. A secondary amine N-H stretch will appear around 3300-3500 cm⁻¹.
HPLC A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase like acetonitrile/water.[11]

Application in Context: The Ruxolitinib Synthesis Pathway

As stated previously, this compound is not a direct precursor to Ruxolitinib. The synthesis of Ruxolitinib involves creating a chiral cyclopentyl-propionitrile fragment that is subsequently coupled to a pyrazole heterocycle.[1] Patent literature reveals that a common strategy involves the asymmetric reduction of a keto-nitrile precursor to establish the required (R)-stereocenter.[2][3]

G cluster_main Simplified Ruxolitinib Synthesis Logic Start 3-Oxo-3-cyclopentyl propionitrile ChiralOH (S)-3-Cyclopentyl-3- hydroxypropionitrile Start->ChiralOH Asymmetric Reduction Coupled (3R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropionitrile ChiralOH->Coupled Mitsunobu Coupling BromoPyrazole 4-Bromo-1H-pyrazole BromoPyrazole->Coupled FinalAPI Ruxolitinib Coupled->FinalAPI Suzuki or Buchwald-Hartwig Coupling

Caption: Key steps in a common Ruxolitinib synthesis.

This established pathway highlights several key principles in modern pharmaceutical synthesis:

  • Asymmetric Catalysis: The use of chiral reagents (like a chiral borane) to create a single enantiomer of a key intermediate is critical for drug efficacy and safety.[2]

  • Named Reactions: Classic and reliable reactions like the Mitsunobu and Suzuki couplings are workhorses for building complex C-N and C-C bonds.[3]

  • Convergent Synthesis: The strategy involves preparing key fragments (the chiral cyclopentyl piece and the pyrimidine piece) separately before coupling them near the end of the synthesis, which is generally more efficient.

Safety & Handling Protocols

This compound belongs to the nitrile chemical class, which requires stringent safety protocols. The safety profile can be inferred from related propionitrile compounds, which are classified as highly toxic and flammable.[12][13]

Hazard Profile:

  • Toxicity: Likely fatal if swallowed or in contact with skin. Harmful if inhaled.[12] Nitriles can metabolize to release cyanide, leading to systemic toxicity.

  • Flammability: Propionitrile analogues are highly flammable liquids and vapors. Vapors may form explosive mixtures with air.

  • Irritation: Causes serious eye irritation and potential skin irritation.[13]

Mandatory Handling Procedures:

  • Ventilation: Always handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is often insufficient; use appropriate barrier gloves like butyl rubber or Viton), and splash-proof safety goggles with a face shield.[12]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[14]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[14]

  • Emergency: Have an emergency plan and appropriate first-aid supplies (including a cyanide antidote kit where applicable) readily available. In case of exposure, seek immediate medical attention.[12]

References

The Strategic Utility of 3-(Cyclopentylamino)propionitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of contemporary organic synthesis, the strategic incorporation of unique structural motifs is paramount in the design and construction of novel molecular architectures, particularly within the realm of medicinal chemistry. 3-(Cyclopentylamino)propionitrile, a secondary aminonitrile, has emerged as a valuable synthon, offering a unique combination of a flexible cyclopentyl group and a reactive propionitrile moiety. This application note provides a comprehensive overview of the synthesis and potential applications of this versatile building block, with a particular focus on its role as a key intermediate in the synthesis of targeted therapeutics such as Janus kinase (JAK) inhibitors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 1074-63-1
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 265.8 °C at 760 mmHg
Purity Typically >98%

Synthetic Pathways to this compound

While not extensively documented as a final product in many synthetic routes, a plausible and efficient synthesis of this compound can be devised based on established methodologies for the preparation of related β-aminonitriles. A highly effective approach involves the reductive amination of a β-ketonitrile precursor, 3-cyclopentyl-3-oxopropionitrile. This precursor is accessible through the condensation of cyclopentyl methyl formate and acetonitrile[1][2].

Workflow for the Synthesis of this compound

A Cyclopentyl Methyl Formate + Acetonitrile B Condensation (e.g., NaH, THF) A->B C 3-Cyclopentyl-3-oxopropionitrile B->C D Reductive Amination (Cyclopentylamine, NaBH(OAc)₃) C->D G Asymmetric Reduction (Enzymatic) C->G Alternative Route E This compound D->E F (S)-3-Cyclopentyl-3-hydroxypropionitrile H Mitsunobu Reaction (Ph₃P, DEAD, Cyclopentylamine) F->H G->F H->E cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-Cyclopentyl-3-oxopropionitrile C Hemiaminal Intermediate A->C + B Cyclopentylamine B->C Nucleophilic Attack D Iminium Ion C->D - H₂O E Imine D->E Deprotonation F Imine H This compound F->H Hydride Transfer G NaBH(OAc)₃ G->H Reductant A Ruxolitinib Analog C (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile A->C Final Assembly B Pyrrolopyrimidine Core C->B Coupling E 4-Bromo-1H-pyrazole C->E Coupling D This compound E->D Conceptual Disconnection

References

Application Notes & Protocols: Strategic Use of 3-(Cyclopentylamino)propionitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the practical applications of 3-(Cyclopentylamino)propionitrile. While its direct biological activity is not extensively documented, its principal value lies in its role as a versatile synthetic intermediate in the construction of complex, biologically active molecules. This guide elucidates the physicochemical properties, critical safety and handling procedures, and detailed experimental protocols for its use, with a focus on its application in the synthesis of kinase inhibitors.

Introduction and Compound Profile

This compound (CAS No. 1074-63-1) is a secondary amine derivative featuring a cyclopentyl group and a nitrile moiety.[1][2] The combination of a nucleophilic secondary amine and an electrophilic nitrile group, separated by a flexible ethyl linker, makes it a valuable building block in organic synthesis. Its most notable application is as a key intermediate in the synthesis of targeted therapeutics, such as the Janus kinase (JAK) inhibitor, Ruxolitinib.[3] The cyclopentyl group often serves to occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity, while the propionitrile tail provides a reactive handle for constructing heterocyclic cores common in medicinal chemistry.

Physicochemical and Safety Data

Proper handling of this compound is paramount due to the general toxicity associated with nitrile compounds, which can metabolize to release cyanide.[4] Adherence to strict safety protocols is mandatory.

PropertyValueSource
CAS Number 1074-63-1[1][2][5][6]
Molecular Formula C₈H₁₄N₂[1][2][5]
Molecular Weight 138.21 g/mol [1][5][6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 265.8 °C at 760 mmHg[1]
Purity Typically ≥98%[1]
Storage Store at 2-8°C in a dry, well-ventilated area[1]

Safety Information:

  • Hazards: Like many nitriles, it should be treated as potentially toxic.[7] Avoid inhalation, ingestion, and skin contact.[8] Exposure may cause irritation to the skin, eyes, and respiratory tract.[9]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and bases.[10]

Core Application: Intermediate in JAK Inhibitor Synthesis

The primary documented use of this compound is as a precursor in the multi-step synthesis of Ruxolitinib. In this pathway, the molecule undergoes a key transformation to form the core structure required for JAK inhibition. The cyclopentyl group is a critical pharmacophore that fits into the ATP-binding site of the JAK enzyme.

The diagram below illustrates the strategic position of a cyclopentyl-propionitrile derivative in the convergent synthesis of a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold for kinase inhibitors.

G cluster_0 Synthesis of Pyrrolo[2,3-d]pyrimidine Core A 3-Cyclopentylacrylonitrile (Precursor) C Michael Addition Reaction (Base-catalyzed) A->C B Heterocyclic Amine (e.g., 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine) B->C D This compound Derivative (Key Intermediate) C->D Forms C-N bond E Intramolecular Cyclization & Further Steps D->E F Final JAK Inhibitor (e.g., Ruxolitinib) E->F

Caption: Role of a cyclopentyl-propionitrile moiety in kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

Rationale: Due to its potential toxicity and reactivity, establishing a standardized handling protocol is crucial for experimental consistency and user safety. This protocol ensures the compound's integrity and accurate dispensing for reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Glass vials with PTFE-lined caps

  • Micropipettes or gas-tight syringes

Procedure:

  • Inert Atmosphere: Before opening the primary container, ensure a dry, inert atmosphere is available. If the compound is stored in a refrigerator, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Dispensing: Work exclusively within a chemical fume hood. Carefully unseal the container. Using a gas-tight syringe, withdraw the required volume of the liquid. The density is approximately 0.870 g/mL, but this can vary; for high precision, mass-based measurements are preferred.[10]

  • Container Purge: Immediately after dispensing, flush the headspace of the source bottle with an inert gas (e.g., Argon) before tightly resealing to prevent degradation from air and moisture.[11]

  • Stock Solution Preparation (Optional): a. To a pre-dried, inert-gas-flushed volumetric flask, add the desired amount of anhydrous solvent. b. Add the measured this compound to the solvent. c. Mix thoroughly until a homogenous solution is formed. d. Store the stock solution under an inert atmosphere at 2-8°C, protected from light.

Protocol 2: Illustrative Synthesis of a Pyrrolo[2,3-d]pyrimidine Precursor via Michael Addition

Rationale: This protocol demonstrates a core synthetic transformation where a cyclopentyl-containing nitrile is used as the Michael donor. The conjugate addition of an amine to an activated alkene is a fundamental C-N bond-forming reaction. This specific application is analogous to a key step in the synthesis of Ruxolitinib's core structure.[3][12]

Reaction: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + 3-Cyclopentylacrylonitrile → 3-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-cyclopentylpropanenitrile

G Workflow: Michael Addition Protocol cluster_workflow Workflow: Michael Addition Protocol prep 1. Reagent Prep - Dry glassware - Add reactants under N2 reaction 2. Reaction - Cool to 0°C - Add base (e.g., DBU) - Warm to RT, stir 12h prep->reaction Initiate monitor 3. Monitoring - TLC analysis (Hexane:EtOAc) reaction->monitor Periodically monitor->reaction Incomplete quench 4. Workup - Quench with NH4Cl (aq) - Extract with EtOAc monitor->quench Complete purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography quench->purify analyze 6. Analysis - NMR, MS - Confirm product structure purify->analyze

Caption: Step-by-step workflow for the Michael addition reaction.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • 3-Cyclopentylacrylonitrile (1.2 equiv) (Precursor to the title compound)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and anhydrous THF.

  • Addition of Reactants: Add 3-Cyclopentylacrylonitrile (1.2 equiv) to the stirring solution.

  • Initiation: Cool the reaction mixture to 0°C using an ice bath. Add DBU (1.5 equiv) dropwise over 5 minutes. Causality Note: DBU is a non-nucleophilic organic base chosen to deprotonate the pyrrole nitrogen, activating it for the Michael addition without competing in the reaction itself. Cooling prevents potential side reactions from the initial exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material.

  • Workup (Quenching): Once complete, cool the mixture to 0°C and quench the reaction by slowly adding saturated aqueous NH₄Cl. Causality Note: Quenching with a mild acid neutralizes the DBU base, stopping the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Note: Comprehensive Analytical Characterization of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyclopentylamino)propionitrile (CAS No. 1074-63-1) is a chemical intermediate featuring a secondary amine and a nitrile functional group.[1][2][3] Its molecular formula is C8H14N2 with a molecular weight of 138.21 g/mol .[1][2] The robust characterization of this compound is critical for ensuring purity, stability, and safety in its downstream applications, particularly in pharmaceutical and chemical synthesis. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative characterization of this compound, including its identification, purity assessment, and impurity profiling. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the highest standards of scientific integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties inform the selection of appropriate analytical techniques and parameters.

PropertyValueSource
CAS Number 1074-63-1[1]
Molecular Formula C8H14N2[1]
Molecular Weight 138.21 g/mol [1][2]
Boiling Point 265.8 °C at 760 mmHg[1]
Appearance Colorless to pale yellow liquid or solid[4]
Storage 2-8°C[1]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its starting materials, by-products, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is recommended due to the compound's moderate polarity.

Rationale for Method Selection: The secondary amine group in the molecule can cause peak tailing on standard silica-based columns due to interactions with residual silanols. Therefore, a column with low silanol activity or an end-capped column is preferable.[5] The use of a simple mobile phase of acetonitrile and water with a pH modifier like formic acid makes the method compatible with mass spectrometry (MS) for peak identification.[5]

Protocol 1: Reverse-Phase HPLC for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Expected Results: A sharp, well-defined peak for this compound should be observed. The retention time will depend on the specific column and system but is expected in the mid-to-late part of the gradient. Impurities can be quantified based on their peak area relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and provides structural information through mass spectrometry.[6][7] Given the boiling point of this compound, GC is a suitable method.

Rationale for Method Selection: The use of a mass spectrometer detector allows for the definitive identification of the main component and any impurities based on their mass fragmentation patterns.[8] A mid-polarity column is chosen to achieve good separation of potential impurities. As secondary amines can be challenging for GC analysis due to their polarity, derivatization could be considered to improve peak shape and sensitivity, although a direct analysis is often feasible with modern columns.[6]

Protocol 2: GC-MS for Identification and Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in methanol or acetonitrile.

Expected Results: The total ion chromatogram (TIC) will show a major peak corresponding to this compound. The mass spectrum of this peak should show the molecular ion (M+) at m/z 138 and characteristic fragment ions. Potential impurities from the synthesis, such as unreacted starting materials or by-products, can be identified by searching their mass spectra against a library like NIST.[8]

Table 2: Expected GC-MS Fragmentation Data

m/zProposed Fragment
138[M]+•
123[M-CH3]+
110[M-C2H4]+
96[M-C3H6]+
82[C5H9NH=CH2]+
69[C5H9]+

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Rationale for Method Selection: NMR is a non-destructive technique that provides precise information about the chemical environment of each proton and carbon atom. The expected chemical shifts and coupling patterns can be predicted based on the known structure, and comparison with the experimental spectra provides definitive proof of identity. For propionitrile and related structures, characteristic shifts for the protons adjacent to the nitrile and amine groups are expected.[9][10]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more for adequate signal-to-noise.

Expected ¹H NMR Chemical Shifts (in CDCl₃): The spectrum is expected to show signals for the cyclopentyl protons, the two methylene groups of the propionitrile chain, and the N-H proton.

Table 3: Predicted ¹H NMR Data

ProtonsChemical Shift (ppm)MultiplicityIntegration
N-H~1.5-2.5broad singlet1H
-CH-NH-~2.9-3.1multiplet1H
-NH-CH₂-~2.7-2.9triplet2H
-CH₂-CN~2.5-2.7triplet2H
Cyclopentyl CH₂~1.4-1.9multiplet8H

Expected ¹³C NMR Chemical Shifts (in CDCl₃): The spectrum will show signals for the nitrile carbon, the carbons of the propionitrile chain, and the carbons of the cyclopentyl ring.

Table 4: Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
-C≡N~118-120
-CH-NH-~55-60
-NH-CH₂-~45-50
-CH₂-CN~15-20
Cyclopentyl CH₂~23-35
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for Method Selection: FTIR is a rapid and simple technique to confirm the presence of the key nitrile (-C≡N) and secondary amine (N-H) functional groups. The nitrile group has a very characteristic sharp absorption band, while the secondary amine shows a distinct N-H stretching vibration.[11][12]

Protocol 4: FTIR Spectroscopy

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Expected Characteristic Absorption Bands:

Table 5: Expected FTIR Data

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N-H Stretch3350-3310Secondary amine, single weak to medium band[13][14][15]
C-H Stretch3000-2850Aliphatic C-H[14]
C≡N Stretch2260-2240Nitrile, sharp, medium to strong intensity[11][12]
N-H Bend1650-1580Not typically observed for secondary amines[13]
C-N Stretch1250–1020Aliphatic amine[13]
N-H Wag910-665Secondary amine, broad[13]

Overall Analytical Workflow

A logical workflow for the comprehensive characterization of a new batch of this compound is essential for quality control.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Assessment cluster_2 Final Decision Start Receive New Batch FTIR FTIR Analysis Start->FTIR Quick functional group check NMR NMR (1H, 13C) FTIR->NMR Proceed if key groups present Identity_Confirm Identity Confirmed? NMR->Identity_Confirm HPLC HPLC-UV for Purity Identity_Confirm->HPLC Yes Reject Reject Batch Identity_Confirm->Reject No Purity_Spec Purity > 98%? HPLC->Purity_Spec GCMS GC-MS for Impurity ID Impurity_Profile Characterize Impurities GCMS->Impurity_Profile Purity_Spec->GCMS Yes Purity_Spec->Reject No Release Release Batch Impurity_Profile->Release

Figure 1: A comprehensive workflow for the characterization and release of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures unambiguous identification, accurate purity assessment, and thorough impurity profiling. Adherence to these protocols will enable researchers and developers to maintain high standards of quality and consistency for this important chemical intermediate.

References

Application Note: A Robust HPLC Method for the Quantification of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Cyclopentylamino)propionitrile. The developed isocratic reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The subsequent sections will elaborate on the method's principles, provide a step-by-step protocol, and discuss the validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol , is a chemical intermediate of interest in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals[1][2][3][4]. The purity and concentration of this intermediate are critical for the quality and yield of the final product. Therefore, a reliable and accurate analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture[5][6]. Reverse-phase HPLC, in particular, is well-suited for the analysis of moderately polar to non-polar compounds. This application note details the development and validation of an isocratic RP-HPLC method for this compound.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is paramount for achieving a successful separation. Herein, we discuss the rationale behind the chosen parameters for the analysis of this compound.

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen for its versatility and wide applicability in reverse-phase chromatography. The non-polar nature of the C18 chains provides effective retention for small molecules like this compound through hydrophobic interactions.

  • Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity, low UV cutoff, and its ability to provide good peak shapes for a wide range of compounds.

    • Aqueous Buffer: A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization state of the analyte and any potential impurities, thereby ensuring consistent retention times. For this method, a pH of 7.0 is chosen to ensure the secondary amine in this compound is in a consistent protonation state, leading to symmetrical peak shapes.

  • Detection: Ultraviolet (UV) detection is employed for its simplicity and robustness. Although the propionitrile group itself does not have a strong chromophore, the molecule is expected to have sufficient absorbance at lower UV wavelengths. A detection wavelength of 210 nm is selected to achieve adequate sensitivity.

Experimental Workflow

The overall analytical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Standard Preparation: Accurately weigh reference standard. Dissolve in diluent. HPLC_System HPLC System: - Isocratic Pump - Autosampler - Column Oven - UV Detector Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation: Accurately weigh sample. Dissolve in diluent. Sample_Prep->HPLC_System Inject Chrom_Cond Chromatographic Conditions: - C18 Column - Acetonitrile/Buffer Mobile Phase - 210 nm Detection Data_Acq Data Acquisition: Collect chromatograms using chromatography data system (CDS). HPLC_System->Data_Acq Signal Data_Analysis Data Analysis: - Peak Integration - Calibration Curve Generation - Quantification Data_Acq->Data_Analysis Chromatographic Data

Caption: Workflow for the HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Dipotassium hydrogen phosphate (K2HPO4) (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm nylon syringe filters

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Isocratic or Gradient HPLC Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Protocols

Preparation of 20 mM Phosphate Buffer (pH 7.0)
  • Dissolve 2.72 g of KH2PO4 and 3.48 g of K2HPO4 in 1 L of HPLC grade water.

  • Adjust the pH to 7.0 ± 0.05 using dilute phosphoric acid or potassium hydroxide if necessary.

  • Filter the buffer solution through a 0.45 µm membrane filter.

Preparation of the Mobile Phase
  • Mix acetonitrile and the 20 mM Phosphate Buffer (pH 7.0) in a 30:70 volume ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-200 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[7][8][9][10][11]. The validation parameters to be assessed include specificity, linearity, range, accuracy, precision, and robustness.

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system should be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (if applicable) and a spiked sample to ensure no interfering peaks are observed at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity[11]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision should be investigated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations to be assessed include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic content)

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research in pharmaceutical and chemical development. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible data.

References

Application Note & Protocols: 3-(Cyclopentylamino)propionitrile as a Versatile Building Block in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(cyclopentylamino)propionitrile. This versatile secondary amine and nitrile-containing building block serves as a valuable starting material for constructing complex molecular architectures. We will explore its synthesis, key reactive properties, and provide detailed protocols for its application in synthesizing precursors for targeted therapies, with a particular focus on scaffolds relevant to kinase inhibitors. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental choices.

Introduction: The Strategic Value of the Cyclopentyl-Propionitrile Scaffold

This compound (CAS 1074-63-1) is a bifunctional organic molecule that has gained significant traction as a key intermediate in synthetic chemistry.[1][2][3][4] Its structure, featuring a reactive secondary amine and a versatile nitrile group, allows for orthogonal chemical modifications, making it an ideal scaffold for library synthesis and lead optimization campaigns.

The cyclopentyl moiety is a common feature in many successful pharmaceuticals, often utilized as a bioisostere for phenyl groups or to enhance binding affinity and metabolic stability by providing a defined three-dimensional conformation. The propionitrile tail, on the other hand, is a linchpin for a wide array of chemical transformations. The nitrile can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloadditions, offering multiple pathways for molecular elaboration.[5]

Notably, the core structure of this compound is integral to the synthesis of potent therapeutic agents, including precursors to Janus kinase (JAK) inhibitors like Ruxolitinib.[6] This guide will provide both the foundational synthesis of the title compound and its subsequent elaboration into a key heterocyclic intermediate, demonstrating its practical utility in drug discovery.

Physicochemical Properties & Safety Guidelines

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 1074-63-1[1][2][4][7]
Molecular Formula C₈H₁₄N₂[1][2][4][7]
Molecular Weight 138.21 g/mol [1][2][7]
Synonyms 3-(Cyclopentylamino)propanenitrile[1][2]
Boiling Point 265.8 °C at 760 mmHg[1]
Purity Typically ≥98%[1][7]
Storage Store at 2-8°C, away from incompatible materials.[1]
Safety & Handling

While a specific safety data sheet (SDS) for this compound is not universally available, its structure suggests hazards associated with both aliphatic nitriles and secondary amines. The following precautions are derived from data on analogous compounds like propionitrile and other aminopropionitriles.[8][9][10][11]

  • Hazard Statement: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause serious eye and skin irritation.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][12]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and acid chlorides, as these can react exothermically with the amine functionality.[9]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[8][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][10]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via aza-Michael addition, a reliable and scalable method for forming the C-N bond.

Rationale

The reaction involves the conjugate addition of cyclopentylamine to acrylonitrile. The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The reaction is typically performed without a catalyst, although mild acid or base catalysis can be employed. Using a slight excess of cyclopentylamine can help ensure the complete consumption of acrylonitrile. The reaction is exothermic and requires careful temperature control to prevent polymerization of the acrylonitrile.

Reaction Scheme

Caption: Aza-Michael addition of cyclopentylamine to acrylonitrile.

Materials and Equipment
  • Cyclopentylamine (≥99%)

  • Acrylonitrile (≥99%, stabilized)

  • Ethanol (anhydrous)

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagent Charging: Charge the flask with cyclopentylamine (1.05 eq) and anhydrous ethanol (100 mL). Stir the solution and allow it to cool to 0-5 °C.

  • Slow Addition: Add acrylonitrile (1.0 eq) to the dropping funnel. Add the acrylonitrile dropwise to the stirred cyclopentylamine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, controlled addition is critical to manage the reaction exotherm and prevent the uncontrolled polymerization of acrylonitrile, which is a common side reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acrylonitrile is fully consumed.

  • Workup: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. b. Dilute the resulting oil with ethyl acetate (150 mL) and wash with brine (2 x 50 mL) to remove any residual water-soluble impurities. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a clear oil.

ParameterExpected Outcome
Yield 85-95%
Purity (by GC) >98%
Appearance Colorless to pale yellow oil

Application: Synthesis of a Pyrazole-Substituted Propionitrile Intermediate

This section outlines a two-step sequence to transform this compound into a more complex intermediate that is a direct precursor for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This strategy is inspired by patented routes for the synthesis of Ruxolitinib.[6]

Synthetic Workflow Overview

The strategy involves first functionalizing the secondary amine via N-arylation, followed by a potential modification of the nitrile group.

Caption: Workflow for elaborating the starting material.

Protocol 2: N-Arylation with 4-bromo-1H-pyrazole

This protocol describes a nucleophilic substitution reaction to form the key C-N bond between the propionitrile backbone and the pyrazole ring.

  • Rationale: The secondary amine of our starting material acts as a nucleophile, displacing a leaving group on a heterocyclic ring. While direct SₙAr can be challenging with pyrazoles, base-mediated N-alkylation/arylation is a standard transformation. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the amine, generating a more potent nucleophile (the amide anion) for the subsequent reaction.[13]

  • Materials:

    • This compound (1.0 eq)

    • 4-bromo-1H-pyrazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard workup and purification reagents.

  • Step-by-Step Protocol:

    • Preparation: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 eq) to a dry three-neck flask. Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Amide Formation: Add anhydrous DMF to the flask, cool to 0 °C, and slowly add a solution of this compound (1.0 eq) in DMF. Stir at 0 °C for 30 minutes.

      • Trustworthiness Note: Effervescence (hydrogen gas evolution) should be observed. The reaction is self-validating; the cessation of gas evolution indicates the completion of deprotonation.

    • Arylation: Slowly add a solution of 4-bromo-1H-pyrazole (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quenching: Carefully quench the reaction by slowly adding it to an ice-water mixture.

      • Safety Note: Quenching must be done slowly and behind a blast shield, as unreacted NaH will react violently with water.

    • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (e.g., ethyl acetate/hexanes) to yield the target compound.

Characterization and Data

The synthesized compounds should be rigorously characterized to confirm their structure and purity.

CompoundExpected Analytical Data (Hypothetical)
3-(Cyclopentylamino)-propionitrile ¹H NMR (400 MHz, CDCl₃) δ: 3.01 (m, 1H, CH-cyclopentyl), 2.85 (t, 2H, CH₂N), 2.50 (t, 2H, CH₂CN), 1.85-1.40 (m, 8H, cyclopentyl CH₂), 1.60 (br s, 1H, NH).MS (ESI+): m/z 139.12 [M+H]⁺.
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile ¹H NMR (400 MHz, CDCl₃) δ: 7.55 (s, 1H, pyrazole-H), 7.52 (s, 1H, pyrazole-H), 4.50 (m, 1H, NCH), 3.05 (dd, 1H, CH₂CN), 2.90 (dd, 1H, CH₂CN), 2.40 (m, 1H, CH-cyclopentyl), 1.90-1.50 (m, 8H, cyclopentyl CH₂).MS (ESI+): m/z 283.05 / 285.05 [M+H]⁺ (characteristic bromine isotope pattern).

Conclusion and Future Directions

This compound is a cost-effective and highly adaptable chemical building block. The protocols detailed herein demonstrate a robust pathway for its synthesis and its successful elaboration into a complex heterocyclic structure relevant to modern drug discovery. The dual functionality of this molecule opens up numerous possibilities for creating diverse chemical libraries. Future work could explore the asymmetric synthesis of its derivatives, the reduction of the nitrile to a key primary amine for further functionalization, or its use in the synthesis of novel antimicrobial or antiviral agents.[14][15]

References

Application Notes and Protocols for Cyano-Capped Molecules in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of the Cyano Group in Advancing Organic Electronics

In the landscape of organic electronics, the precise control over molecular properties is paramount to achieving high-performance devices.[1] Among the vast arsenal of chemical functionalities, the cyano (–C≡N) group has emerged as a uniquely powerful and versatile tool for molecular engineering.[2] Its strong electron-withdrawing nature, coupled with its linear geometry, allows for predictable and significant modulation of the electronic and photophysical characteristics of π-conjugated systems. This guide provides an in-depth exploration of the applications of cyano-capped molecules across key areas of organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). We will delve into the fundamental principles governing their function, present field-proven experimental protocols, and summarize key performance data to provide researchers and professionals with a comprehensive resource for leveraging these remarkable materials.

Fundamental Principles: The Electronic Impact of Cyano Functionalization

The strategic incorporation of cyano groups into an organic semiconductor framework is a cornerstone of modern materials design.[3] The efficacy of this approach stems from the potent inductive (-I) and mesomeric (-M) effects of the cyano group, which profoundly alter the molecule's frontier molecular orbitals (HOMO and LUMO).[4]

Causality Behind the Choice: The primary motivation for using cyano groups is to lower the LUMO energy level.[2] In many organic electronic devices, a deep LUMO is essential. For instance, in organic solar cells, it drives efficient charge separation, while in n-type transistors, it facilitates stable electron injection and transport.[3][5] Crucially, the cyano group often reduces the LUMO level without significantly altering the HOMO level, providing a targeted method for narrowing the HOMO-LUMO gap.[6] This selective tuning is critical for optimizing light absorption in solar cells and tailoring the emission color in OLEDs.[2][6]

These electronic modifications lead to a cascade of beneficial photophysical changes:

  • Red-Shifted Absorption: Narrowing the energy gap typically shifts the molecule's absorption spectrum to longer wavelengths, which is highly desirable for OPVs to maximize harvesting of the solar spectrum.[6]

  • Intramolecular Charge Transfer (ICT): When paired with an electron-donating moiety in a "push-pull" architecture, the cyano group promotes the formation of an ICT state, which is fundamental to the operation of many advanced OLED emitters and non-fullerene acceptors in OPVs.[7]

  • Enhanced Charge Mobility: The planar structure and potential for strong intermolecular interactions (e.g., dipole-dipole) can promote ordered molecular packing in the solid state, which is advantageous for efficient charge transport.[2]

  • Improved Device Stability: By lowering the LUMO, cyano-functionalized n-type materials become more resistant to oxidation, leading to OFETs with better air stability.[5]

G cluster_0 Molecular Design cluster_1 Electronic & Photophysical Consequences cluster_2 Device-Level Performance Impact Core_System π-Conjugated Core Cyano_Group Cyano Group (-C≡N) Addition Core_System->Cyano_Group Functionalization LUMO Lowered LUMO Energy Cyano_Group->LUMO HOMO Stable HOMO Energy Cyano_Group->HOMO ICT Enhanced ICT Character Cyano_Group->ICT Packing Improved Molecular Packing Cyano_Group->Packing Gap Narrowed HOMO-LUMO Gap LUMO->Gap OFET n-Type OFET: Improved Electron Injection & Stability LUMO->OFET HOMO->Gap Absorption Red-Shifted Absorption Gap->Absorption OPV OPV: Higher Voc, Broader Absorption Gap->OPV OLED OLED: Tunable Emission, Higher Efficiency (TADF) Gap->OLED ICT->OLED Absorption->OPV Packing->OFET

Figure 1: Causality workflow from cyano functionalization to device performance.

Application in Organic Photovoltaics (OPVs)

Application Note: Cyano-Capped Non-Fullerene Acceptors (NFAs)

The advent of non-fullerene acceptors has revolutionized the OPV field, pushing power conversion efficiencies (PCEs) to unprecedented levels. Cyano-capped molecules are at the forefront of this revolution.[3] The most successful NFA designs often feature a terminal cyano-containing group, such as dicyanovinyl or cyano-substituted indanone, which acts as a potent electron acceptor.[2]

This design strategy, typically in an A-D-A (Acceptor-Donor-Acceptor) molecular architecture, leverages the strong electron-withdrawing power of the cyano end-groups to establish a low-lying LUMO energy level. This is critical for two reasons:

  • Maximizing Open-Circuit Voltage (Voc): The Voc of an OPV is proportional to the energy difference between the HOMO of the donor material and the LUMO of the acceptor material. A lower NFA LUMO, enabled by cyanation, directly contributes to a higher Voc.[3]

  • Efficient Exciton Dissociation: A sufficient energy offset between the donor and acceptor LUMO levels provides the necessary driving force to split excitons (bound electron-hole pairs) into free charges at the donor-acceptor interface.[1]

Furthermore, the planarity and strong dipole moment induced by the cyano groups can lead to favorable intermolecular π-π stacking, forming efficient pathways for electron transport to the electrode.[8]

Performance Data of Cyano-Capped NFAs in OPVs

The strategic use of cyano groups has led to certified power conversion efficiencies exceeding 19%. Below is a summary of performance data for state-of-the-art OPV devices employing cyano-capped acceptors.

Donor MaterialCyano-Capped AcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PM6Y60.8325.775.415.7[8] (representative)
PM6BTP-eC9~0.85~28.15~77.7~18.5[8]
D18BTP-eC9:UF-BCN (Ternary)---19.34[8]
PM6BTP-BO-TBO0.913-81.1719.76[8]
Protocol: Fabrication and Testing of a Bulk-Heterojunction (BHJ) OPV

This protocol describes the fabrication of a conventional architecture OPV device (ITO/PEDOT:PSS/Active Layer/Ca/Al) using a solution-processed active layer comprising a donor polymer and a cyano-capped NFA.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL): PEDOT:PSS aqueous dispersion

  • Active Layer: Donor Polymer (e.g., PM6) and Cyano-NFA (e.g., Y6) dissolved in chloroform or chlorobenzene (e.g., 20 mg/mL total concentration)

  • Electron Transport Layer (ETL) / Cathode: Calcium (Ca), Aluminum (Al)

  • Ultrasonic bath, spin coater, hotplate, high-vacuum thermal evaporator (<10-6 Torr), solar simulator (AM 1.5G), sourcemeter.

Step-by-Step Methodology:

  • Substrate Cleaning: a. Sequentially sonicate patterned ITO substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).[9] b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO.[9]

  • Hole Transport Layer (HTL) Deposition: a. Transfer substrates to a nitrogen-filled glovebox. b. Pre-filter the PEDOT:PSS solution through a 0.45 µm PVDF filter. c. Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.[10] d. Anneal the substrates on a hotplate at 140 °C for 15 minutes to remove residual water.[10]

  • Active Layer Deposition: a. Prepare the active layer solution (e.g., PM6:Y6, 1:1.2 weight ratio) in chloroform and stir overnight on a hotplate at 40 °C. b. Spin-coat the active layer solution onto the PEDOT:PSS layer. Typical parameters are 3000 rpm for 30 seconds to achieve a thickness of ~100 nm.[10] c. Allow the film to dry in the glovebox.

  • Cathode Deposition: a. Transfer the substrates into a high-vacuum thermal evaporator. b. Deposit a layer of Calcium (Ca, ~5 nm) followed by a layer of Aluminum (Al, ~100 nm) through a shadow mask defining the active area of the device.[6] The deposition rate should be slow for Ca (~0.2 Å/s) and faster for Al (~1.5 Å/s).

  • Encapsulation and Characterization: a. Encapsulate the devices using UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. b. Measure the current density-voltage (J-V) characteristics under a calibrated AM 1.5G solar simulator (100 mW/cm²). c. Extract key performance metrics: Voc, Jsc, FF, and PCE.

G cluster_device OPV Device Architecture cluster_process Charge Generation & Collection Light Sunlight (AM 1.5G) Glass Glass Substrate Photon Photon Absorption Light->Photon ITO ITO (Anode) HTL PEDOT:PSS (HTL) Active Active Layer (Donor:Cyano-NFA) ETL Ca / Al (Cathode) Exciton Exciton Generation Photon->Exciton in Donor/Acceptor Dissociation Exciton Dissociation at D-A Interface Exciton->Dissociation Transport Charge Transport Dissociation->Transport Holes via Donor Electrons via Acceptor Collection Charge Collection Transport->Collection at Electrodes

Figure 2: Workflow for OPV fabrication and operation.

Application in Organic Light-Emitting Diodes (OLEDs)

Application Note: Cyano-Substituted Emitters for High-Efficiency OLEDs

In OLEDs, cyano groups are instrumental in developing high-efficiency fluorescent emitters, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). TADF molecules bridge the efficiency gap between traditional fluorescence and phosphorescence by enabling the harvesting of non-emissive triplet excitons.

The design of TADF emitters often relies on a donor-acceptor (D-A) structure with a large spatial separation between the HOMO and LUMO.[11][12] Cyano-substituted moieties (e.g., dicyanobenzene, cyanopyridine) are frequently used as the acceptor core.[11] The strong electron-withdrawing nature of the cyano groups ensures a low-lying LUMO, while a donor unit (like carbazole or acridine) provides a high-lying HOMO. This separation minimizes the exchange energy between the lowest singlet (S₁) and triplet (T₁) excited states, resulting in a very small energy gap (ΔEST).[11] If this gap is small enough (< 0.2 eV), triplet excitons can be converted back to emissive singlet excitons via reverse intersystem crossing (RISC), a process fueled by thermal energy. This mechanism allows for theoretical internal quantum efficiencies of up to 100%.

Performance Data of Cyano-Emitters in OLEDs
Emitter CoreHostMax EQE (%)Emission ColorCIE (x, y)Reference
4CzIPNCBP19.3Green(~0.33, ~0.61)[13] (representative)
4CzCNPymCP11.3Green(0.34, 0.59)[13]
DCzIPNmCP-Blue-[13]
Protocol: Fabrication of a Solution-Processed Multi-Layer OLED

This protocol outlines the steps for fabricating a solution-processed OLED using a cyano-based TADF emitter doped into a host material.

Materials & Equipment:

  • Cleaned, patterned ITO substrates (as per OPV protocol)

  • HTL: PEDOT:PSS

  • Emissive Layer (EML): Host material (e.g., CBP) and cyano-TADF emitter dissolved in toluene or chlorobenzene.

  • Electron Transport Layer (ETL): TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • Electron Injection Layer (EIL) / Cathode: Lithium Fluoride (LiF), Aluminum (Al)

  • Equipment: Spin coater, hotplate, high-vacuum thermal evaporator, luminance meter, sourcemeter.

Step-by-Step Methodology:

  • Substrate Cleaning and HTL Deposition: Follow steps 1 and 2 from the OPV fabrication protocol.

  • Emissive Layer (EML) Deposition: a. Prepare the EML solution, e.g., 10 wt% of the TADF emitter in a CBP host, with a total concentration of 10 mg/mL in toluene.[11] b. Filter the solution through a 0.22 µm PTFE filter. c. Inside a glovebox, spin-coat the EML solution onto the HTL at 3000 rpm for 60 seconds to achieve a thickness of ~30 nm.[11] d. Anneal the substrate at 90 °C for 20 minutes to remove residual solvent.

  • ETL, EIL, and Cathode Deposition: a. Immediately transfer the substrates to an adjacent high-vacuum thermal evaporator. b. Sequentially deposit the layers through a shadow mask: i. ETL: TPBi (~40 nm) at a rate of 1.0 Å/s.[12] ii. EIL: LiF (~1 nm) at a rate of 0.1 Å/s.[12] iii. Cathode: Al (~100 nm) at a rate of 1.5 Å/s.[12]

  • Encapsulation and Characterization: a. Encapsulate the device as described in the OPV protocol. b. Connect the device to a sourcemeter and place it in front of a calibrated luminance meter in a dark environment. c. Apply a forward voltage bias and record the current density, luminance, and electroluminescence spectrum. d. Calculate the device performance metrics, including turn-on voltage, maximum luminance, and External Quantum Efficiency (EQE).

G cluster_device OLED Device Architecture cluster_process Electroluminescence Process Glass Glass Substrate Light Emitted Light ITO ITO (Anode) Injection Charge Injection ITO->Injection HTL PEDOT:PSS (HTL) EML Emissive Layer (Host:Cyano-Emitter) ETL TPBi (ETL) EIL LiF (EIL) Cathode Al (Cathode) Cathode->Injection Transport Charge Transport Injection->Transport Holes from Anode Electrons from Cathode Recombination Exciton Formation (in EML) Transport->Recombination Emission Radiative Decay Recombination->Emission Photon Release Emission->Light

Figure 3: Structure and operating principle of a multi-layer OLED.

Application in Organic Field-Effect Transistors (OFETs)

Application Note: Cyano-Functionalization for n-Type and Ambipolar OFETs

While p-type (hole-transporting) organic semiconductors are common, the development of stable and high-performance n-type (electron-transporting) materials remains a challenge.[5] This "n-type problem" hinders the development of complementary logic circuits, which are the foundation of modern microelectronics and require both p-type and n-type transistors. Cyano groups are a key tool to address this challenge.

By attaching one or more cyano groups to a conjugated backbone (e.g., pentacene, benzothiadiazole), the material's LUMO energy level can be significantly lowered.[5][14] A LUMO level below -3.5 eV is generally required for stable electron injection from common electrodes (like gold) and for resistance to trapping by ambient oxygen and water. Cyano-functionalization is one of the most effective strategies to achieve these deep LUMO levels, transforming traditional p-type materials into efficient n-type or even ambipolar (transporting both holes and electrons) semiconductors.[5][14]

Performance Data of Cyano-Capped Molecules in OFETs
Core MoleculeSide Chainsµe (cm²/Vs)On/Off RatioArchitectureReference
Fluoranthene Imide2-ethylhexyl0.116-Solution-processed[5]
PCDTT-DCNBT-0.031-OFET[5]
PCDTT-FCNBT-0.4-OFET[5]
BTCNOR Polymer (P2)2-ethylhexyl0.31106OTFT[5] (representative)
Protocol: Fabrication and Characterization of a Bottom-Gate Top-Contact (BGTC) OFET

This protocol describes the fabrication of a standard BGTC OFET, a common architecture for research purposes.

Materials & Equipment:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm). The Si serves as the gate electrode and SiO₂ as the gate dielectric.

  • Surface treatment agent: Octadecyltrichlorosilane (OTS) solution in toluene.

  • Active Layer: Cyano-capped semiconductor dissolved in a high-boiling-point solvent (e.g., o-dichlorobenzene).

  • Source/Drain Electrodes: Gold (Au)

  • Equipment: Spin coater, hotplate, high-vacuum thermal evaporator, probe station, semiconductor parameter analyzer.

Step-by-Step Methodology:

  • Substrate Cleaning: a. Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol (15 minutes each). b. Dry with a nitrogen gun and perform a UV-Ozone treatment for 15 minutes to hydroxylate the SiO₂ surface.

  • Dielectric Surface Modification: a. Immerse the substrates in a dilute solution of OTS in toluene (~10 mM) for 20 minutes to form a self-assembled monolayer. b. Rinse thoroughly with fresh toluene and isopropanol to remove excess OTS. c. Anneal at 120 °C for 10 minutes. This step creates a hydrophobic surface that promotes better crystalline growth of the organic semiconductor.

  • Organic Semiconductor Deposition: a. Inside a glovebox, deposit the cyano-capped semiconductor onto the OTS-treated SiO₂ surface. This can be done via: i. Spin Coating: For soluble polymers or small molecules. Spin at 2000 rpm for 60 seconds. ii. Vacuum Evaporation: For sublimable small molecules. Deposit a ~40 nm film at a rate of 0.2 Å/s. b. Anneal the substrate at a temperature optimized for the specific material (e.g., 100-150 °C) to improve film crystallinity.

  • Source-Drain Electrode Deposition: a. Transfer the substrate to a thermal evaporator. b. Deposit the source and drain electrodes (~50 nm of Au) through a shadow mask with the desired channel length (L) and width (W).

  • Device Characterization: a. Place the completed device on the stage of a probe station. b. Use a semiconductor parameter analyzer to measure the output and transfer characteristics. c. Output characteristics: Measure the drain current (ID) as a function of drain-source voltage (VDS) at various gate-source voltages (VGS). d. Transfer characteristics: Measure ID as a function of VGS at a fixed, high VDS. e. From the transfer curve in the saturation regime, calculate the charge carrier mobility (µ) and the on/off current ratio.

G cluster_0 OFET Structure (BGTC) cluster_1 Operating Principle (n-channel) Source Source (Au) Active Cyano-Semiconductor Drain Drain (Au) Dielectric Dielectric (SiO2) Gate Gate (n+-Si) Vgs_pos Apply Vgs > 0 Accumulation Electron Accumulation at Dielectric Interface Vgs_pos->Accumulation Channel Conductive Channel Forms Accumulation->Channel Current Electron Flow (Current Ids) Source -> Drain Channel->Current Vds Apply Vds > 0 Vds->Current

Figure 4: OFET structure and n-channel operating principle.

Synthesis Protocol: Knoevenagel Condensation for a Dicyanovinyl-Capped Molecule

The Knoevenagel condensation is a powerful and widely used reaction to install dicyanovinyl groups onto π-conjugated systems.[15][16] It involves the reaction of an active methylene compound (like malononitrile) with an aldehyde or ketone, catalyzed by a weak base.[15]

Objective: To synthesize a model A-D-A type molecule by reacting a dialdehyde donor core with malononitrile.

Reaction: Donor-(CHO)₂ + 2 CH₂(CN)₂ → Donor-(CH=C(CN)₂)₂

Materials & Reagents:

  • Donor dialdehyde (e.g., 1,4-bis(diformylphenyl)benzene) (1 equivalent)

  • Malononitrile (2.2 equivalents)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Chloroform (anhydrous)

  • Methanol (for washing)

  • Silica gel for column chromatography

  • Standard glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (N₂ or Ar).

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the donor dialdehyde (1.0 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere. Add anhydrous chloroform (40 mL) to dissolve the aldehyde. Then, add malononitrile (2.2 mmol).

  • Catalysis: Add piperidine (0.1 mmol) to the mixture using a syringe.

  • Reaction: Heat the reaction mixture to reflux (around 60-65 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. A solid product will likely have precipitated. Filter the solid and wash it sequentially with a small amount of cold chloroform and then with methanol to remove unreacted starting materials and impurities. c. Collect the filtrate and reduce the solvent volume using a rotary evaporator.

  • Purification: a. The crude solid product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and dichloromethane). b. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization: Dry the final product under vacuum. Characterize its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Dissolve Donor-Dialdehyde & Malononitrile in Chloroform Catalyst Add Piperidine (Catalyst) Start->Catalyst Reflux Heat to Reflux (12-24h) Catalyst->Reflux Cool Cool to RT & Filter Precipitate Reflux->Cool Wash Wash Solid with Chloroform & Methanol Cool->Wash Purify Purify via Column Chromatography Wash->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 5: General workflow for Knoevenagel condensation synthesis.

Conclusion

Cyano-capped molecules represent a class of exceptionally versatile and high-performing materials that have become indispensable in the field of organic electronics. The ability of the cyano group to predictably and powerfully tune frontier molecular orbital energy levels provides a rational design handle to optimize charge injection, transport, and light-matter interactions. This has led to breakthrough performance in organic solar cells, the realization of highly efficient TADF emitters for OLEDs, and has provided a viable solution to the long-standing challenge of creating stable, high-mobility n-type OFETs. The synthetic accessibility of many cyano-capped systems, often through robust reactions like the Knoevenagel condensation, further enhances their appeal. As researchers continue to refine molecular architectures and device engineering, cyano-functionalization will undoubtedly remain a key strategy in pushing the boundaries of what is possible with organic electronic technologies.

References

Application Notes and Protocols for 3-(Cyclopentylamino)propionitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Nitrile-Containing Compounds in Enzyme Inhibition

In the landscape of modern drug discovery and biochemical research, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. Among the vast array of chemical scaffolds, nitrile-containing compounds have emerged as a particularly promising class of inhibitors. The electrophilic nature of the nitrile's carbon atom allows it to act as a "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine or serine, within an enzyme's active site.[1][2][3][4] This covalent interaction can lead to potent and often irreversible inhibition, a desirable characteristic for certain therapeutic applications.

This application note focuses on 3-(Cyclopentylamino)propionitrile , a molecule possessing the key structural features of a potential enzyme inhibitor: a reactive nitrile group and a distinct hydrophobic cyclopentyl moiety that can engage in specific interactions within an enzyme's binding pocket. While this specific molecule is not yet extensively characterized in the scientific literature as an enzyme inhibitor, its structural similarity to known inhibitors of peptidases, such as Cathepsin C and Dipeptidyl Peptidase-4 (DPP-4), makes it a compelling candidate for investigation.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the enzyme inhibitory potential of this compound. We will present a detailed protocol for an in vitro enzyme inhibition assay, focusing on Cathepsin C as a representative target, along with methodologies for data analysis and interpretation.

Chemical Properties of this compound

PropertyValueSource
CAS Number 1074-63-1[7][8]
Molecular Formula C8H14N2[7][8]
Molecular Weight 138.21 g/mol [7][9]

Proposed Target and Mechanism of Action: Cathepsin C

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of several serine proteases in immune cells.[10] Its involvement in inflammatory processes has made it an attractive therapeutic target. Many known Cathepsin C inhibitors are dipeptidyl nitriles, which mimic the natural substrates of the enzyme and utilize the nitrile group to covalently modify the catalytic cysteine residue (Cys234) in the active site.[10]

The proposed mechanism of inhibition for this compound against Cathepsin C involves the nucleophilic attack of the active site cysteine's thiol group on the electrophilic carbon of the nitrile. This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity.

G cluster_enzyme Cathepsin C Active Site Cys234 Cysteine 234 (Thiol) Adduct Covalent Thioimidate Adduct (Inactive Enzyme) Cys234->Adduct Forms His Histidine (assists) His->Cys234 Activates Inhibitor This compound (Nitrile Warhead) Inhibitor->Cys234 Nucleophilic Attack

Caption: Proposed covalent inhibition of Cathepsin C.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against human Cathepsin C.

Materials and Reagents:

  • Recombinant Human Cathepsin C (active)

  • This compound

  • Fluorogenic Cathepsin C substrate (e.g., Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC))[11]

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the fluorogenic substrate (Gly-Phe-AMC) in DMSO (e.g., 10 mM).

    • Dilute the recombinant Cathepsin C in assay buffer to the desired working concentration (e.g., 2X final concentration).

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (assay buffer with the same percentage of DMSO as the inhibitor dilutions).

    • Add 50 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of the diluted Cathepsin C enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Prepare the substrate solution by diluting the stock in assay buffer to the desired final concentration (typically at or below the Km value).

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

G start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add Enzyme to Plate add_inhibitor->add_enzyme incubate Incubate (15-30 min) add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence end End read_fluorescence->end

Caption: Workflow for the in vitro enzyme inhibition assay.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute). The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

2. Determination of IC50:

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[12][13] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Example Data Table:

Inhibitor Concentration (µM)Log [Inhibitor]Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)-5000
0.01-245010
0.1-130040
1015070
1015090
10021098

3. Determination of the Inhibition Constant (Ki):

The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. To determine the intrinsic binding affinity of the inhibitor, the inhibition constant (Ki) should be calculated. For a competitive inhibitor, the Cheng-Prusoff equation can be used:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis-Menten constant for the substrate.

The Km value should be determined in a separate experiment by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

Concluding Remarks

This compound represents a promising starting point for the development of novel enzyme inhibitors, particularly for cysteine proteases like Cathepsin C. The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of its inhibitory potential. Further studies, including determination of the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) and selectivity profiling against other proteases, will be crucial in elucidating its therapeutic and research applications.

References

Application Notes and Protocols for In Vitro Studies with 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Charting the Unexplored Territory of 3-(Cyclopentylamino)propionitrile

This compound is a nitrile-containing organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol .[1][2][3][4] Its chemical structure, featuring a cyclopentylamine group linked to a propionitrile tail, suggests potential for biological activity. The nitrile group is a key functional group in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups, thereby influencing the molecule's binding affinity and metabolic stability.[5][6] While specific in vitro studies on this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, the cyclopentylamino group is found in molecules with anticancer and enzyme-inhibiting properties, and the propionitrile moiety is a feature of certain psychoactive compounds.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. It is designed to equip researchers with the necessary protocols to assess its cytotoxic and genotoxic potential, and to embark on the exploration of its putative mechanism of action. The methodologies outlined herein are foundational and can be adapted for the study of other novel nitrile-containing compounds.

Preliminary Handling and Safety Precautions

Given the novelty of this compound and the general toxicological profile of some nitrile compounds, which can be metabolized to release cyanide, appropriate safety measures are paramount.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[1]

  • Disposal: Dispose of waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

Part 1: Foundational In Vitro Assessment

The initial phase of investigation focuses on establishing the basic toxicological profile of this compound.

Assessment of Cytotoxicity

Determining the cytotoxic potential of a novel compound is a critical first step. This will establish a working concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293, primary fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Cytotoxicity Data (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa> 10085.265.7
A549> 10092.178.4
HEK293> 100> 100> 100
Evaluation of Genotoxicity

Given that some nitrile compounds have been investigated for genotoxicity, it is prudent to assess the potential of this compound to cause DNA damage.[8]

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the nucleus during cell division.

Materials:

  • CHO-K1 or L5178Y cells

  • Complete cell culture medium

  • This compound

  • Cytochalasin B (for cytokinesis block)

  • Mitomycin C (positive control)

  • Colcemid (positive control for aneuploidy)

  • Hypotonic KCl solution

  • Fixative (methanol:acetic acid, 3:1)

  • Acridine orange or Giemsa stain

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 50% confluency. Treat the cells with at least three concentrations of this compound (selected based on cytotoxicity data, typically up to the IC50), vehicle control, and positive controls.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting: After a full cell cycle (approximately 24 hours), harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cells in a hypotonic KCl solution to swell the cytoplasm.

  • Fixation: Fix the cells with a cold methanol:acetic acid solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with acridine orange or Giemsa.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group.

Part 2: Investigating Potential Mechanisms of Action

Based on the chemical structure of this compound, several hypotheses for its mechanism of action can be formulated. The presence of a secondary amine and a nitrile group suggests potential interactions with various biological targets.

Hypothesis Generation
  • Enzyme Inhibition: The molecule could act as an inhibitor for various enzymes, such as kinases or proteases, where the nitrile group might interact with active site residues.

  • Receptor Modulation: The cyclopentylamino moiety could confer affinity for specific receptors, potentially acting as an agonist or antagonist.

  • Ion Channel Modulation: The overall lipophilicity and charge distribution may allow the compound to interact with ion channels.

Experimental Workflows

The following diagram illustrates a logical workflow for the initial investigation into the mechanism of action of this compound.

experimental_workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Screening cluster_2 Hit Validation and Follow-up Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity Genotoxicity Assays (e.g., Micronucleus) Cytotoxicity->Genotoxicity Establish non-toxic concentration range Enzyme_Screening Broad Panel Enzyme Screening (Kinases, Proteases, etc.) Genotoxicity->Enzyme_Screening Proceed if non-genotoxic or genotoxicity is the endpoint Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors) Genotoxicity->Receptor_Binding Ion_Channel Ion Channel Assays (e.g., Patch Clamp) Genotoxicity->Ion_Channel Dose_Response Dose-Response and IC50/EC50 Determination Enzyme_Screening->Dose_Response Identified Hit Receptor_Binding->Dose_Response Identified Hit Ion_Channel->Dose_Response Identified Hit SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Pathway_Analysis Cellular Pathway Analysis (Western Blot, qPCR) Dose_Response->Pathway_Analysis

Caption: Experimental workflow for the in vitro characterization of a novel compound.

Generic Protocols for Mechanistic Studies

This protocol describes a general method to screen for kinase inhibitors using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest and its substrate

  • Kinase buffer

  • ATP

  • This compound

  • Staurosporine (positive control)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer. Prepare serial dilutions of this compound and staurosporine.

  • Reaction Setup: In a 384-well plate, add the compound dilutions, kinase, and substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Add the luminescent detection reagent, which measures the amount of remaining ATP.

  • Measurement: Measure the luminescence signal. A lower signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.

This assay assesses the potential for the nitrile group to react with nucleophiles like glutathione, which can be an indicator of metabolic activation to reactive species.[9]

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • DTNB (Ellman's reagent)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH, and various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 24 hours).

  • DTNB Addition: Add DTNB solution to each well. DTNB reacts with free thiols (unreacted GSH) to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at 412 nm.

  • Data Analysis: A decrease in absorbance in the presence of the compound compared to the control indicates a reaction with GSH.

Part 3: Data Interpretation and Future Directions

The results from these initial in vitro studies will provide a foundational understanding of the biological activity of this compound.

  • Cytotoxicity Data: The IC50 values will guide the concentration ranges for all subsequent experiments. A significant difference in cytotoxicity between cancerous and non-cancerous cell lines could suggest a potential therapeutic window.

  • Genotoxicity Data: Positive results in genotoxicity assays would be a significant safety concern and may halt further development for many therapeutic applications, unless the intended use is for cancer chemotherapy where genotoxicity can be a desired trait.

  • Mechanistic Data: Hits from the initial screening assays (kinase, receptor, etc.) will require validation through more specific assays and dose-response studies. Identifying a primary target will pave the way for more detailed cellular pathway analysis (e.g., Western blotting for downstream signaling molecules, qPCR for target gene expression) and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The following diagram illustrates a potential signaling pathway that could be investigated if this compound is found to inhibit a specific receptor tyrosine kinase (RTK).

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Compound This compound Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of an RTK signaling pathway by the test compound.

Conclusion

While this compound is a relatively uncharacterized compound, its chemical structure holds promise for biological activity. The systematic in vitro approach outlined in these application notes provides a robust starting point for its scientific investigation. By first establishing its cytotoxic and genotoxic profile, and then proceeding with broad mechanistic screening, researchers can efficiently and safely uncover its therapeutic or toxicological potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Cyclopentylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₄N₂Relatively small, non-polar alkyl groups with a polar nitrile and a basic secondary amine.
Molecular Weight 138.21 g/mol [1][2]Influences volatility and diffusion characteristics.
Boiling Point 265.8 °C at 760 mmHg[1]High boiling point suggests that vacuum distillation is the preferred method for purification by distillation.
pKa (predicted) ~8.8-9.2The secondary amine is basic and can interact with acidic surfaces (like silica gel), potentially leading to tailing during chromatography.
Storage Store at 2-8°C[1]Indicates potential for degradation at room temperature over extended periods.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product purity is low after synthesis. What are the likely impurities?

Answer: The most common route to this compound is the Michael addition of cyclopentylamine to acrylonitrile.[3][4] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual cyclopentylamine and acrylonitrile.

  • Bis-adduct Formation: The product, a secondary amine, can react with another molecule of acrylonitrile to form the tertiary amine, bis(2-cyanoethyl)cyclopentylamine. This is a common side product in Michael additions with primary amines.[5]

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of basic catalysts or upon heating.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup.

Question 2: I'm seeing significant tailing and poor separation during silica gel flash chromatography. What's causing this and how can I fix it?

Answer: The basicity of the secondary amine in this compound is the primary cause of tailing on standard silica gel.[6][7] The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to slow elution and broad peaks.

Here are several strategies to overcome this issue:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your product for binding to the acidic sites on the silica.[8][9][10]

    • Triethylamine (Et₃N): A common choice. Start with 0.1-1% (v/v) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as part of the polar component of your mobile phase.

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent option as the basic surface of the stationary phase repels the basic analyte, leading to sharper peaks and better separation.[7]

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[11]

  • Optimize Your Solvent System: A more polar solvent system can help to reduce interactions with the silica gel, but may also result in co-elution of impurities. Careful optimization is key.

dot

G cluster_0 Troubleshooting Chromatography Tailing Problem Poor separation and tailing on silica gel Cause Basic amine interacts with acidic silanol groups Problem->Cause due to Solution1 Add basic modifier to eluent (e.g., Et3N) Cause->Solution1 mitigated by Solution2 Use amine-functionalized silica Cause->Solution2 avoided by Solution3 Use basic or neutral alumina Cause->Solution3 alternative to

Caption: Decision tree for troubleshooting tailing in chromatography.

Question 3: I'm considering distillation for purification. What are the key considerations and potential pitfalls?

Answer: Given the high boiling point of this compound (265.8 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[1] Aminonitriles can be unstable at high temperatures.[12]

Key Considerations:

  • Vacuum Level: A good vacuum (typically <1 mmHg) is necessary to lower the boiling point to a safe temperature range (ideally below 150°C).

  • Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to effectively separate your product from lower and higher boiling impurities.

  • Bumping: The crude material may be viscous. Use a magnetic stir bar or boiling chips to ensure smooth boiling and prevent bumping.

  • Potential for Decomposition: Even under vacuum, prolonged heating can lead to degradation. It is advisable to heat the distillation flask gradually and collect the product fraction as efficiently as possible. A nitrogen bleed can also be used to minimize oxidation.

Question 4: Can I use recrystallization to purify this compound? It's an oil at room temperature.

Answer: While this compound is typically a liquid at room temperature, it may be possible to crystallize it as a salt.[13] This can be a highly effective purification technique.

Procedure for Salt Formation and Recrystallization:

  • Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of an acid (e.g., HCl in diethyl ether, or oxalic acid in ethanol) while stirring.

  • The corresponding salt should precipitate out of the solution.

  • Collect the solid by filtration.

  • Recrystallize the salt from a suitable solvent system. Common solvent pairs for recrystallization include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[14]

The free base can be recovered by dissolving the purified salt in water, basifying with a base like sodium hydroxide, and extracting the product into an organic solvent.

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Column Packing: Dry pack a flash column with silica gel.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the column.[8]

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 2% to 20%) containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

dot

G cluster_0 Flash Chromatography Workflow A 1. Pack column with silica gel B 2. Equilibrate with mobile phase + Et3N A->B C 3. Load crude product B->C D 4. Elute with solvent gradient C->D E 5. Collect and analyze fractions D->E F 6. Combine pure fractions and evaporate E->F G Pure this compound F->G

Caption: Workflow for flash column chromatography purification.

Protocol 2: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus with a vacuum adapter, receiving flask, and cold trap.

  • Crude Material: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Fraction Collection:

    • Collect any low-boiling impurities in the first fraction.

    • Increase the temperature and collect the main fraction of this compound at the appropriate temperature and pressure.

    • Leave any high-boiling residue in the distillation flask.

  • Characterization: Confirm the purity of the collected fraction using GC-MS or NMR spectroscopy.[15][16]

IV. Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[15][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[16][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): Can be used, but as with flash chromatography, a modified mobile phase or a suitable column (e.g., C18 with an amine modifier in the mobile phase) may be necessary to obtain sharp peaks for this basic compound.

Q2: What are the key safety precautions when handling this compound?

A2: While specific toxicity data for this compound is limited, it is a propionitrile derivative and should be handled with care. Propionitriles can be toxic and may be absorbed through the skin.[21][22][23][24] Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Q3: My purified product is a clear oil. How should I store it?

A3: Based on supplier recommendations, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[1]

Q4: Can I use this compound directly after an extractive workup?

A4: For many applications, especially in drug development, purification beyond a simple extraction is necessary to remove byproducts and unreacted starting materials that could interfere with subsequent reactions or biological assays. The level of purity required will depend on the specific application.

V. References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Aminonitrile Synthesis. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - Propionitrile. Retrieved from --INVALID-LINK--

  • Acme Safety. (2017, December 4). SAFETY DATA SHEET - Propionitrile. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from --INVALID-LINK--

  • Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • International Labour Organization. (n.d.). ICSC 0320 - PROPIONITRILE. Retrieved from --INVALID-LINK--

  • Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--

  • Unknown Source. (n.d.). recrystallization.pdf.

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from --INVALID-LINK--

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109438283B - Synthesis method and device of beta-aminopropionitrile. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PROPIONITRILE. Retrieved from --INVALID-LINK--

  • 001CHEMICAL. (n.d.). CAS No. 1074-63-1, 3-(Cyclopentylamino)propanenitrile. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from --INVALID-LINK--

  • CAMEO Chemicals - NOAA. (n.d.). PROPIONITRILE. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Retrieved from --INVALID-LINK--

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from --INVALID-LINK--

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). 3-(Cyclopentylamino)Propanenitrile (Cas 1074-63-1). Retrieved from --INVALID-LINK--

  • Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. ASMS 2014, Poster MP363.

  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Org. Synth., 27, 3. DOI: 10.15227/orgsyn.027.0003

  • Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). In GC-MS, acrylamide from heated foods may be coeluted with 3-hydroxy propionitrile. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from --INVALID-LINK--

  • PubMed. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32. Retrieved from --INVALID-LINK--

  • PubMed. (2014, January 14). Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. Retrieved from --INVALID-LINK--

  • TargetMol. (n.d.). β-Aminopropionitrile. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-(BENZYLAMINO)PROPIONITRILE synthesis. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from --INVALID-LINK--

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Common Issues in Aminopropionitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopropionitrile (APN) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting format to ensure the success of your experiments.

Introduction to Aminopropionitrile Synthesis

β-Aminopropionitrile (BAPN) is a versatile building block in organic synthesis, notably in the pharmaceutical industry.[1] The most common industrial synthesis route involves the reaction of acrylonitrile with ammonia.[2][3] While seemingly straightforward, this reaction is often plagued by issues such as low yields, formation of stubborn impurities, and product instability. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in aminopropionitrile synthesis are a frequent issue and can often be attributed to a combination of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Suboptimal Molar Ratio of Reactants: The ratio of ammonia to acrylonitrile is a critical parameter. An insufficient excess of ammonia can lead to the formation of the undesired side-product, bis-(β-cyanoethyl)amine.[4][5]

    • Solution: Increase the molar excess of ammonia. Ratios of up to 4:1 or higher (ammonia:acrylonitrile) have been shown to favor the formation of the primary amine, aminopropionitrile.[5]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure adequate reaction time and temperature. The reaction is often carried out under pressure at elevated temperatures (e.g., 110°C) to drive it to completion.[5]

  • Product Loss During Workup: Aminopropionitrile is water-soluble. Significant amounts can be lost in the aqueous phase during extraction.

    • Solution: Minimize the volume of water used during workup. Rapid removal of water and ammonia under reduced pressure after the reaction is recommended for better yields.[5] Consider back-extraction of the aqueous layer with a suitable organic solvent.

  • Polymerization: Acrylonitrile and/or the aminopropionitrile product can polymerize under reaction conditions, especially at higher temperatures.[6]

    • Solution: Ensure the acrylonitrile is free of polymer before use; redistill if necessary.[5] Avoid excessively high reaction temperatures and prolonged reaction times.

Q2: I am observing a significant amount of a high-boiling point impurity in my crude product. What is it and how can I prevent its formation?

This is a classic problem in aminopropionitrile synthesis. The high-boiling impurity is almost certainly bis-(β-cyanoethyl)amine .

Mechanism of Formation:

The formation of bis-(β-cyanoethyl)amine occurs when the newly formed aminopropionitrile, which is a primary amine, acts as a nucleophile and attacks a second molecule of acrylonitrile.

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Acrylonitrile_1 Acrylonitrile Aminopropionitrile Aminopropionitrile Acrylonitrile_1->Aminopropionitrile + NH3 Ammonia Ammonia Aminopropionitrile_2 Aminopropionitrile Bis_amine bis-(β-cyanoethyl)amine Aminopropionitrile_2->Bis_amine + Acrylonitrile Acrylonitrile_2 Acrylonitrile

Caption: Formation of aminopropionitrile and the side-product bis-(β-cyanoethyl)amine.

Prevention Strategies:

  • Molar Ratio: As mentioned in Q1, using a large excess of ammonia is the most effective way to minimize the formation of the bis-adduct. The high concentration of ammonia outcompetes the aminopropionitrile in reacting with the available acrylonitrile.[3][5]

  • Controlled Addition: Adding acrylonitrile dropwise to the aqueous ammonia solution can help maintain a high effective concentration of ammonia relative to acrylonitrile throughout the reaction.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second addition reaction more than the primary reaction, although this may also decrease the overall reaction rate.

Q3: I am having difficulty purifying my aminopropionitrile by distillation. The product seems to be degrading or polymerizing in the distillation flask. What should I do?

Aminopropionitrile can be unstable at its atmospheric boiling point. Polymerization is a significant risk during distillation.[6]

Troubleshooting Distillation:

  • Vacuum Distillation: This is the standard and highly recommended method for purifying aminopropionitrile. Lowering the pressure significantly reduces the boiling point, thereby minimizing thermal degradation and polymerization.

  • Steam Distillation: A Chinese patent suggests that steam distillation can be an effective method for collecting aminopropionitrile while keeping the temperature of the distillation system below 120°C. This prevents the degradation of high-boiling point residues.[7]

  • Avoid Acidic Conditions: Aminopropionitrile polymerizes rapidly in the presence of acids.[6] Ensure all glassware is clean and free of acidic residues.

  • Storage of Purified Product: Pure, anhydrous aminopropionitrile can be stored in tightly stoppered bottles for several months.[6] However, the moist nitrile is not stable and can develop pressure in the container upon storage at room temperature.[5]

Table 1: Physical Properties for Distillation

CompoundBoiling Point (°C) at 1 atmBoiling Point (°C) at reduced pressure
Aminopropionitrile~185 (decomposes)79-81 @ 16 mmHg
bis-(β-cyanoethyl)amine>250134-135 @ 1 mmHg
Q4: My reaction mixture turned into a solid or a viscous polymer. What happened and is it salvageable?

This is a clear indication of runaway polymerization.

Causes of Polymerization:

  • Contaminated Acrylonitrile: The starting material may have contained peroxides or other impurities that initiate polymerization.

  • Exothermic Reaction: The reaction between acrylonitrile and ammonia is exothermic. If the heat is not dissipated effectively, the temperature can rise uncontrollably, leading to rapid polymerization.

  • Acidic Contamination: As mentioned, acids can catalyze the polymerization of aminopropionitrile.[6]

Solutions and Prevention:

  • Purity of Acrylonitrile: Always use freshly distilled or inhibitor-free acrylonitrile of high purity.[5]

  • Temperature Control: Conduct the reaction in a vessel with efficient heat transfer. For larger scale reactions, a cooling bath may be necessary to maintain the desired temperature.

  • Inhibitors: While not always desirable as they need to be removed later, small amounts of a suitable inhibitor can be added to the acrylonitrile if polymerization is a persistent issue.

  • Salvage: Unfortunately, once significant polymerization has occurred, it is very difficult to salvage the desired product from the polymer matrix. The focus should be on prevention in subsequent attempts.

Experimental Protocols

General Procedure for Aminopropionitrile Synthesis (Lab Scale)

This protocol is based on a procedure from Organic Syntheses and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5]

  • Reaction Setup: In a heavy-walled pressure bottle, place 400 mL of cold, concentrated ammonium hydroxide (28-30% ammonia).

  • Addition of Acrylonitrile: To the ammonium hydroxide, add 100 mL of cold, polymer-free acrylonitrile.

  • Sealing the Vessel: Securely wire a rubber stopper in place.

  • Reaction: Shake the bottle intermittently until the mixture becomes homogeneous (approximately 5 minutes). Allow the reaction to stand overnight in the fume hood.

  • Workup: Transfer the reaction mixture to a round-bottom flask. Remove the water and excess ammonia under reduced pressure as rapidly as possible.

  • Purification: Transfer the residual oil to a Claisen flask and perform vacuum distillation to separate the aminopropionitrile from the higher-boiling bis-(β-cyanoethyl)amine.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Acrylonitrile and excess aq. Ammonia in a sealed vessel B Allow to react overnight at room temperature A->B C Remove water and excess ammonia under reduced pressure B->C D Obtain crude product mixture (oil) C->D E Vacuum distill the crude oil D->E F Collect pure Aminopropionitrile E->F

References

Technical Support Center: Optimizing the Synthesis of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 3-(Cyclopentylamino)propionitrile. This resource is tailored for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. The following content moves beyond simple procedural lists to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization based on field-proven insights and authoritative literature.

Introduction: The Chemistry of Cyanoethylation

The synthesis of this compound is fundamentally an aza-Michael addition, a specific type of conjugate addition. In this reaction, cyclopentylamine, acting as a nucleophile, attacks the electron-deficient β-carbon of acrylonitrile, the Michael acceptor.[1] While the reaction can proceed without a catalyst, its efficiency and selectivity are often dramatically improved by controlling key parameters and, in some cases, employing a suitable catalyst.[2]

The primary synthetic challenge is to maximize the formation of the desired mono-adduct while minimizing common side reactions, principally the formation of a bis-cyanoethylated byproduct and the polymerization of acrylonitrile.

G Start Cyclopentylamine + Acrylonitrile Product This compound (Desired Product) Start->Product Primary Reaction (Aza-Michael Addition) Side_Poly Polyacrylonitrile (Polymerization) Start->Side_Poly Side Reaction 2: Radical/Anionic Initiation Side_Bis N,N-bis(2-cyanoethyl)cyclopentylamine (Bis-Adduct) Product->Side_Bis Side Reaction 1: + Acrylonitrile

Caption: Core reaction pathways in the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering mostly unreacted starting materials. What are the most likely causes?

Low conversion is a common issue that can typically be traced back to reaction conditions or reagent quality.

Possible Causes & Corrective Actions:

  • Insufficient Reaction Time or Temperature: The aza-Michael addition of aliphatic amines is often exothermic but may still require time to reach completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., 40-50 °C) can increase the reaction rate, but must be carefully controlled to prevent acrylonitrile polymerization.

  • Reagent Quality: Acrylonitrile can polymerize upon storage. Cyclopentylamine can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration.

    • Solution: Use freshly distilled acrylonitrile and cyclopentylamine. Ensure reagents are stored under an inert atmosphere (e.g., Nitrogen or Argon) and are anhydrous.

  • Inadequate Mixing: In a heterogeneous or viscous reaction mixture, poor mixing can limit the interaction between reactants.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of one reagent to another.

  • Catalyst Choice: While often not strictly necessary for aliphatic amines, a catalyst can be beneficial.[2] The choice between acid or base catalysis depends on the overall reaction sensitivity.

    • Solution: For sterically unhindered primary amines, the reaction often proceeds well without a catalyst. If catalysis is desired, a mild acid like acetic acid can be effective.[3] For more challenging substrates, specialized catalysts may be required.[4]

Q2: I'm observing a significant byproduct with a higher molecular weight than my desired product. How do I prevent its formation?

This is the classic problem of bis-cyanoethylation, where the secondary amine product reacts with a second molecule of acrylonitrile.

Mechanism of Bis-Adduct Formation: The desired product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting cyclopentylamine for available acrylonitrile.

Prevention Strategies:

  • Adjust Stoichiometry: This is the most effective control lever.

    • Action: Use a molar excess of cyclopentylamine relative to acrylonitrile (e.g., 1.5 to 2.0 equivalents). This ensures that acrylonitrile is more likely to encounter the primary amine, kinetically favoring the formation of the mono-adduct.

  • Control Reagent Addition:

    • Action: Add the acrylonitrile dropwise to the cyclopentylamine (neat or in solution) over an extended period. This maintains a low instantaneous concentration of acrylonitrile, further suppressing the second addition.

  • Employ a Selective Catalyst:

    • Action: Certain Lewis acid catalysts, such as Yttrium (III) nitrate hexahydrate, have been reported to show remarkable selectivity for the monocyanoethylation of primary amines.[4] This is attributed to the catalyst's coordination properties, which may deactivate the secondary amine product towards further reaction.

Q3: The reaction mixture is turning into a solid or a thick, unworkable slurry. What is happening?

This is almost certainly due to the polymerization of acrylonitrile.[5] This side reaction can be initiated by bases, heat, light, or radical initiators.

Mitigation Strategies:

  • Strict Temperature Control: The reaction is exothermic. Use an ice bath to manage the internal temperature, especially during the addition of acrylonitrile. Do not allow the temperature to exceed 50-60 °C unless specific protocols require it.

  • Use Fresh Acrylonitrile: Acrylonitrile is typically supplied with an inhibitor (like hydroquinone monomethyl ether) to prevent polymerization. For this reaction, using inhibitor-free acrylonitrile that has been freshly distilled is ideal, but it must be used immediately.

  • Avoid Strong Bases: While cyanoethylation can be base-catalyzed, strong bases are known to initiate anionic polymerization of acrylonitrile.[2] If a catalyst is needed, consider acidic or milder basic conditions.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent exposure to atmospheric oxygen, which can contribute to radical initiation pathways.

G Start Low Yield or Incomplete Reaction Problem_Stoich Incorrect Stoichiometry? Start->Problem_Stoich Check Reactant Ratio Problem_Temp Suboptimal Temperature? Start->Problem_Temp Check Thermometer Problem_Time Insufficient Time? Start->Problem_Time Check Reaction Progress Problem_Poly Polymerization? Start->Problem_Poly Observe for Solids Problem_Bis Bis-Adduct Formation? Start->Problem_Bis Analyze by GC-MS/NMR Solution_Stoich Use 1.5-2.0 eq. of Cyclopentylamine Problem_Stoich->Solution_Stoich Solution_Temp Maintain Temp < 50°C Use Ice Bath Problem_Temp->Solution_Temp Solution_Time Monitor by TLC/GC Extend Reaction Time Problem_Time->Solution_Time Solution_Poly Use Fresh Acrylonitrile Strict Temp Control Problem_Poly->Solution_Poly Solution_Bis Slowly Add Acrylonitrile Use Amine Excess Problem_Bis->Solution_Bis

Caption: A troubleshooting workflow for common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q: Is a solvent necessary for this reaction?

A: Not always. The reaction between cyclopentylamine and acrylonitrile can often be run "neat" (without solvent), which is advantageous for process efficiency and waste reduction. However, using a solvent can help with temperature control and mixing. If a solvent is used, polar aprotic solvents like acetonitrile itself or ethers (e.g., THF, dioxane) are suitable. Protic solvents like ethanol can also be used.[4]

Q: What is the best way to purify the final product?

A: Given the boiling point of this compound (265.8 °C at 760 mmHg), purification is best achieved by vacuum distillation .[6] Before distillation, a simple aqueous workup can be performed to remove any catalysts or water-soluble impurities. For very high purity on a small scale, flash column chromatography on silica gel may be employed.

Q: Are there alternative catalysts that can improve yield and selectivity?

A: Yes, the literature on cyanoethylation is extensive. While simple acid/base catalysis is common, other systems have been developed.

  • Cupric Acetate: Has been shown to be a very effective catalyst for cyanoethylating certain amines, sometimes giving cleaner products than other methods.[3]

  • Heterogeneous Catalysts: Solid catalysts like silica-aluminas have been used, which can simplify product workup as the catalyst can be removed by simple filtration.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate Michael additions, potentially leading to shorter reaction times and higher yields.[8][9]

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
None (Neat) Room Temp to 50°CSimple, no catalyst removal needed.May be slow; temperature control is critical.
Acetic Acid Catalytic amountMildly acidic, less prone to cause polymerization.May require neutralization during workup.
Cupric Acetate Catalytic amountHigh yields, can be effective for less reactive amines.[3]Requires removal of copper salts.
Y(NO₃)₃·6H₂O Ambient Temp, Protic SolventHigh selectivity for mono-addition.[4]Catalyst cost; requires removal.
Silica-Alumina 80-300°CHeterogeneous (easy to remove).[7]May require higher temperatures.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor high yield and mono-selectivity.

  • Glassware & Reagent Preparation:

    • Ensure all glassware (a three-necked round-bottom flask with a dropping funnel, magnetic stirrer, and thermometer) is thoroughly dried.

    • Set up the apparatus under an inert atmosphere (Nitrogen or Argon).

    • Use freshly distilled cyclopentylamine and acrylonitrile.

  • Reaction Setup:

    • To the round-bottom flask, add cyclopentylamine (e.g., 1.5 equivalents).

    • Place the flask in an ice/water bath to maintain a low temperature.

    • Charge the dropping funnel with acrylonitrile (e.g., 1.0 equivalent).

  • Reagent Addition:

    • Begin vigorous stirring of the cyclopentylamine.

    • Add the acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours.

    • CRITICAL: Monitor the internal temperature and ensure it does not rise above 30-40°C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction's completion by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent system) or GC. This may take anywhere from 4 to 24 hours.

  • Workup & Purification:

    • Once the reaction is complete, concentrate the crude mixture under reduced pressure to remove any excess cyclopentylamine.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: Periodically (e.g., every hour), withdraw a micro-sample from the reaction mixture using a glass capillary. Dissolve the sample in a small amount of a suitable solvent like ethyl acetate or dichloromethane.

  • TLC Plate: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting materials (cyclopentylamine and acrylonitrile) for reference.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol or 4:1 Hexanes:Ethyl Acetate). The ideal system should give good separation between the starting materials and the product.

  • Visualization: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).

  • Analysis: The reaction is complete when the spot corresponding to the limiting reagent (acrylonitrile) has disappeared. The appearance of a new, lower Rf spot indicates product formation.

References

Stability issues of 3-(Cyclopentylamino)propionitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for .

Technical Support Center: 3-(Cyclopentylamino)propionitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support on the stability of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Chemical Stability of this compound

This compound is a β-aminonitrile. This structure contains two key reactive sites that are susceptible to degradation in solution: the nitrile group and the β-amino group. Understanding the potential degradation pathways is the first step toward preventing them.

There are two primary degradation pathways of concern:

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is electrophilic and can be attacked by nucleophiles, such as water.[1][2] This reaction is catalyzed by both acidic and basic conditions and proceeds in two stages: first to an amide intermediate, 3-(cyclopentylamino)propionamide, and then to the final carboxylic acid, 3-(cyclopentylamino)propanoic acid.[3][4][5] While this reaction is often slow with water alone, the presence of acids or bases significantly accelerates the degradation.[3][6]

  • Retro-Michael Reaction (β-Elimination): As a β-aminonitrile, the compound can undergo a retro-Michael type elimination reaction. This process is typically favored under basic conditions, where the secondary amine can facilitate the elimination of the nitrile group to form two smaller molecules: cyclopentylamine and acrylonitrile. The reversibility of Michael-type additions is a known phenomenon, particularly when influenced by factors like pH and temperature.[7][8] This pathway is a significant stability concern that can lead to a complete breakdown of the parent molecule.

The interplay of these pathways is highly dependent on the specific experimental conditions, particularly pH, temperature, and solvent composition.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway main This compound (C8H14N2) amide 3-(Cyclopentylamino)propionamide (Amide Intermediate) main->amide H₂O (Acid or Base Catalyzed) amine Cyclopentylamine main->amine β-Elimination (Base Favored) acrylonitrile Acrylonitrile acid 3-(Cyclopentylamino)propanoic Acid (Final Product) amide->acid H₂O (Acid or Base Catalyzed)

Caption: Primary degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: I see unexpected peaks in my HPLC/LC-MS analysis after preparing a solution.

  • Question: My chromatogram shows new, more polar peaks that were not present in the solid material. What are they, and how can I prevent them?

  • Answer: The appearance of new, more polar peaks is a classic symptom of degradation. Given the structure of this compound, these are likely the hydrolysis products (amide and carboxylic acid) or the retro-Michael product (cyclopentylamine).

    Troubleshooting Workflow:

    G start Symptom: Unexpected peaks in HPLC/LC-MS confirm 1. Analytical Confirmation - Check MW of new peaks by MS - Co-inject with potential degradant standards start->confirm mw_plus_18 Peak at MW+18 or MW+17? (Carboxylic Acid or Amide) confirm->mw_plus_18 mw_retro Peaks at MW of Cyclopentylamine & Acrylonitrile? confirm->mw_retro mw_plus_18->mw_retro No cause_hydrolysis Probable Cause: Hydrolisis mw_plus_18->cause_hydrolysis Yes mw_retro->start No, investigate other causes (e.g., solvent impurities, reaction byproducts) cause_retro Probable Cause: Retro-Michael Reaction mw_retro->cause_retro Yes solution_hydrolysis Solution: - Maintain solution pH at 6.5-7.5 - Use aprotic solvents (ACN, THF) - Prepare solutions fresh - Store at 2-8°C, protected from light cause_hydrolysis->solution_hydrolysis solution_retro Solution: - Strictly avoid basic pH (>8) - Work at lower temperatures - Use buffered solutions if pH control is critical cause_retro->solution_retro

    Caption: Troubleshooting workflow for identifying degradation products.

    Causality:

    • Hydrolysis: The nitrile group is susceptible to hydrolysis, which is accelerated by both acidic and basic conditions.[1][3][6] The addition of a water molecule (mass of 18 Da) leads to the carboxylic acid, which will be significantly more polar and have a shorter retention time on a reverse-phase HPLC column.

    • Retro-Michael: This elimination is particularly favored by basic pH, as the base can deprotonate the secondary amine, initiating the cascade.[9]

Issue 2: My reaction yield is consistently low when using this compound.

  • Question: I am using this compound as a starting material, but the yield of my desired product is lower than expected. Could the compound be degrading during the reaction?

  • Answer: Yes, it is highly probable. If your reaction conditions are not optimized for the stability of this reagent, a significant portion may degrade before it can react as intended.

    Troubleshooting & Optimization:

    • Analyze Your Reaction Conditions:

      • pH: Are your reaction conditions acidic (pH < 6) or basic (pH > 8)? Both extremes can cause degradation.[10][11] If your reaction requires non-neutral pH, consider adding the this compound slowly to the reaction mixture to minimize its exposure time to the harsh conditions.

      • Temperature: Elevated temperatures will accelerate both hydrolysis and the retro-Michael reaction.[9][12] If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.

      • Solvent: Are you using a protic solvent like water or an alcohol? These solvents can act as nucleophiles and participate directly in the hydrolysis of the nitrile.[10] Whenever the reaction chemistry allows, switch to a polar aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[10]

    • Perform a Control Experiment: Run the reaction under your standard conditions but without the other key reagents. Analyze the mixture over time by HPLC or LC-MS to quantify the stability of this compound alone under those specific conditions. This will provide a baseline for its degradation rate.

    • Purify Before Use: If there is any doubt about the purity of your starting material, consider purifying it by an appropriate method (e.g., column chromatography, distillation) immediately before use.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[13][14][15] Recommended storage temperature is 2-8°C.[16] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow degradation from atmospheric moisture.

  • Q2: How should I prepare and store stock solutions?

    • A2: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a polar aprotic solvent (e.g., anhydrous DMSO or ACN), store it at 2-8°C, and use it within a short timeframe. Avoid aqueous stock solutions unless they are buffered to a neutral pH (6.5-7.5) and used immediately.

  • Q3: What is the optimal pH range for working with this compound in aqueous solutions?

    • A3: The compound is most stable in a narrow, near-neutral pH range of approximately 6.5 to 7.5.[10] Both acidic and basic conditions significantly increase the rate of degradation.[17][18] The rate of hydrolysis is generally faster in strongly acidic conditions compared to basic conditions, while the retro-Michael reaction is favored in basic conditions.[9][19]

  • Q4: Can I heat solutions containing this compound?

    • A4: Heating should be avoided whenever possible. Elevated temperatures dramatically increase the rates of all degradation pathways.[12] If heating is necessary for a reaction, it should be done for the minimum time required, and the stability of the compound under these conditions should be validated beforehand.

Summary of Stability & Handling Recommendations

ParameterCondition/FactorStability Impact & Recommendation
pH Acidic (pH < 6)Prone to rapid hydrolysis of the nitrile group.[3][20]
Neutral (pH 6.5-7.5)Most stable range. Use non-reactive buffers if necessary.
Basic (pH > 8)Prone to hydrolysis and retro-Michael elimination.[4][7]
Temperature < 25°CGenerally stable for short periods in appropriate solvents.
> 40°CSignificantly increased rate of degradation. Avoid heating.
Solvent Protic (Water, Alcohols)Can participate in hydrolysis. Use only when necessary and at neutral pH.
Aprotic (ACN, THF, DMSO)Preferred for minimizing hydrolysis. Ensure solvents are anhydrous.[10]
Storage (Solid) -Store at 2-8°C in a cool, dry, dark place under an inert atmosphere.[16]
Storage (Solution) -Prepare fresh. If storage is unavoidable, use an aprotic solvent and store at 2-8°C for a limited time.

Section 4: Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general reverse-phase HPLC method to monitor the stability of this compound and detect its primary degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Expected Elution Order: The highly polar degradants (3-(cyclopentylamino)propanoic acid, cyclopentylamine) will elute first, followed by the amide intermediate, and finally the parent compound, this compound.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound under your specific experimental extremes.[21]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 1N HCl.

    • Base Hydrolysis: Add an equal volume of 1N NaOH.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Keep a vial of the stock solution at 60°C.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all vials for a set period (e.g., 24 hours). For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by the HPLC method described above. Compare the chromatograms to the control sample to identify and quantify the degradation products formed under each condition. This provides a validated understanding of the compound's lability.

References

Technical Support Center: 3-(Cyclopentylamino)propionitrile Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 3-(Cyclopentylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the anticipated degradation pathways of this molecule. As a novel compound, direct degradation studies are not yet prevalent in published literature. Therefore, this document synthesizes information from analogous compounds, fundamental chemical principles, and extensive experience in pharmaceutical stability testing to provide a robust predictive framework.

Forced degradation studies are a critical component of pharmaceutical development, helping to elucidate degradation pathways, validate stability-indicating analytical methods, and inform decisions on formulation, packaging, and storage.[1][2] This guide will provide both theoretical insights and practical, actionable protocols to navigate the challenges of studying the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure—a secondary amine and a nitrile functional group—the primary degradation pathways are anticipated to be hydrolysis and oxidation.[3][4] Thermal and photolytic degradation are also possible under stressed conditions.[2][5]

Q2: What specific degradation products should I expect to see?

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in a two-step manner: first to the corresponding amide, 3-(Cyclopentylamino)propanamide, and then further to the carboxylic acid, 3-(Cyclopentylamino)propanoic acid.[4][6][7]

  • Oxidation: The secondary amine is a potential site for oxidation. Oxidative degradation can lead to a variety of products, including N-oxides or cleavage of the cyclopentyl group. Aminopropionitriles are known to be easily oxidized.[8]

  • Thermal Degradation: At elevated temperatures, nitrile compounds can undergo complex degradation and polymerization reactions.[8][9][10] For this molecule, this could involve elimination or other rearrangements.

Q3: My HPLC chromatogram shows unexpected peaks during my stability study. What could be the cause?

Unexpected peaks can arise from several sources: degradants of the parent molecule, impurities in the original sample, interactions with excipients, or artifacts from the analytical method itself (e.g., mobile phase degradation, contaminated solvent). A systematic troubleshooting approach is necessary.[11][12][13] Refer to our detailed HPLC Troubleshooting Guide below.

Q4: What are the recommended storage conditions for this compound?

Based on supplier information, storage at 2-8°C is recommended.[14] Given the potential for oxidative and hydrolytic degradation, it is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound based on its functional groups and data from analogous compounds.

G parent This compound amide 3-(Cyclopentylamino)propanamide parent->amide Hydrolysis (Step 1) [H+ or OH-] n_oxide N-Oxide Derivative parent->n_oxide Oxidation [e.g., H2O2] cleavage Cleavage Products (e.g., Cyclopentanone, 3-Aminopropionitrile) parent->cleavage Oxidative Cleavage [Strong Oxidants] acid 3-(Cyclopentylamino)propanoic acid amide->acid Hydrolysis (Step 2) [H+ or OH-]

Caption: Predicted degradation pathways of this compound.

Troubleshooting Guides

Guide 1: Forced Degradation Study Design

Forced degradation studies, or stress testing, are essential for identifying potential degradants.[1][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] Over-stressing the molecule can lead to secondary degradation products that are not relevant to real-world storage conditions.[1]

Stress ConditionRecommended ParametersPotential Observations
Acid Hydrolysis 0.1 M HCl, Room Temp to 60°CFormation of amide and carboxylic acid degradants.
Base Hydrolysis 0.1 M NaOH, Room Temp to 60°CFormation of amide and carboxylic acid degradants, potentially faster than acid hydrolysis.[4]
Oxidation 3% H₂O₂, Room TempFormation of N-oxides and other oxidative products.
Thermal Dry Heat, 60-105°CMay show no degradation or complex mixture of products.[2]
Photolytic ICH Q1B conditions (UV/Vis light)Assess for light sensitivity.[5]
Guide 2: HPLC Method Troubleshooting

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1][15]

Caption: HPLC troubleshooting workflow.

Common HPLC Issues & Solutions [11][12][13][16][17]

  • Problem: Peak Tailing for the Parent Amine Compound

    • Cause: Secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.

    • Solution:

      • Use a low-pH mobile phase (e.g., pH 2.5-3.5): This protonates the amine, minimizing its interaction with silanols.

      • Add a competing base: Incorporate a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) into the mobile phase to block the active silanol sites.

      • Use a modern, end-capped, high-purity silica column: These columns have fewer accessible silanol groups.

  • Problem: Poor Retention or Co-elution of Degradants

    • Cause: The polarity of the degradants (e.g., the highly polar carboxylic acid) may be very different from the parent compound.

    • Solution:

      • Employ Gradient Elution: Start with a high percentage of aqueous mobile phase to retain polar compounds and gradually increase the organic solvent percentage to elute the parent and less polar compounds.

      • Explore Alternative Column Chemistries: If co-elution persists on a standard C18 column, consider a polar-embedded or phenyl-hexyl phase to provide different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes.[18]

  • Problem: Drifting Retention Times

    • Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

    • Solution:

      • Ensure Adequate Equilibration: When using a new mobile phase or after a gradient run, equilibrate the column with at least 10-15 column volumes of the initial mobile phase.

      • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[11]

      • Prepare Fresh Mobile Phase Daily: Volatile components or buffers can change concentration or pH over time.

Experimental Protocols

Protocol 1: General Forced Degradation Stock Solution Preparation
  • Objective: To prepare a stock solution of this compound for stress studies.

  • Materials: this compound, HPLC-grade Methanol or Acetonitrile, Class A volumetric flasks, analytical balance.

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol) to create a 1 mg/mL stock solution.[5]

    • Sonicate for 5 minutes to ensure complete dissolution.

Protocol 2: Acid/Base Hydrolysis Stress Testing
  • Objective: To induce hydrolytic degradation.

  • Materials: 1 mg/mL stock solution, 1.0 M HCl, 1.0 M NaOH, HPLC vials, heating block or water bath.

  • Procedure:

    • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl in an HPLC vial (final concentration 0.5 mg/mL in 0.1 M HCl).

    • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH in a separate HPLC vial (final concentration 0.5 mg/mL in 0.1 M NaOH).

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Store one set of vials at room temperature and another at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid/base stressed samples with an equimolar amount of NaOH or HCl, respectively, to prevent damage to the HPLC column.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

Protocol 3: Oxidative Stress Testing
  • Objective: To induce oxidative degradation.

  • Materials: 1 mg/mL stock solution, 30% Hydrogen Peroxide (H₂O₂), HPLC vials.

  • Procedure:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ in an HPLC vial (final concentration 0.5 mg/mL in 3% H₂O₂).

    • Keep a control sample (1 mL stock + 1 mL water).

    • Store the vials at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours) and dilute for analysis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Cyclopentylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a Michael addition, a type of conjugate addition reaction. In this case, cyclopentylamine acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile, acrylonitrile.[1] This reaction, a classic example of cyanoethylation, is influenced by several factors including catalysts, temperature, and solvent choice. While seemingly straightforward, this synthesis can present challenges such as low yields, and the formation of impurities. This guide will walk you through overcoming these common hurdles.

Reaction Pathway Visualization

ReactionPathway cluster_reactants Reactants cluster_product Product Cyclopentylamine Cyclopentylamine MichaelAddition Michael Addition (Cyanoethylation) Cyclopentylamine->MichaelAddition + Acrylonitrile Acrylonitrile Acrylonitrile->MichaelAddition Product This compound MichaelAddition->Product Catalyst (e.g., Base or Acid)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my yield of this compound unexpectedly low?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the limiting reagent. While the reaction is often exothermic, gentle heating might be necessary to drive it to completion, but be cautious as this can also promote side reactions.[2]

  • Ineffective Catalyst: While primary aliphatic amines like cyclopentylamine can react with acrylonitrile without a catalyst, the reaction is often slow.[3] The use of a catalyst is generally recommended to improve the reaction rate and yield. The choice of catalyst is critical and depends on the specific reaction conditions. For primary amines, a weak base is often sufficient.

2. Side Reactions:

  • Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of strong bases, heat, or UV light.[4] This is a common cause of reduced yield as it consumes the acrylonitrile.

  • Formation of Bis-Adduct: A common byproduct is the formation of the bis-adduct, 3,3'-(cyclopentylazanediyl)dipropionitrile, where a second molecule of acrylonitrile reacts with the product.

3. Suboptimal Reagent Stoichiometry:

  • An incorrect ratio of reactants can lead to a low yield of the desired product. Typically, a slight excess of the amine or acrylonitrile is used, depending on which is more easily removed during purification.

Experimental Protocol for Yield Optimization:

ParameterRecommended ConditionRationale
Solvent Aprotic solvents like ethanol, acetonitrile, or no solvent.An inert solvent can help control the exothermic reaction.[5]
Temperature 20-50°CThe reaction is exothermic; cooling may be necessary initially. Gentle heating can be applied to complete the reaction.[5]
Catalyst None, or a weak base (e.g., triethylamine) or weak acid (e.g., acetic acid).Primary amines can react without a catalyst, but a catalyst can improve the rate.[3]
Stoichiometry 1:1 to 1:1.2 molar ratio of cyclopentylamine to acrylonitrile.A slight excess of one reagent can be used to drive the reaction to completion.
Reaction Time 2-24 hoursMonitor by TLC or GC to determine the optimal reaction time.

Question 2: I'm observing a significant amount of a higher molecular weight impurity. What is it and how can I minimize it?

Answer:

The most likely high molecular weight impurity is the bis-adduct, 3,3'-(cyclopentylazanediyl)dipropionitrile. This forms when the secondary amine of the product, this compound, reacts with another molecule of acrylonitrile.

Strategies to Minimize Bis-Adduct Formation:

  • Control Stoichiometry: Use a molar excess of cyclopentylamine relative to acrylonitrile. This ensures that the acrylonitrile is more likely to react with the more nucleophilic primary amine (cyclopentylamine) rather than the less nucleophilic secondary amine of the product.

  • Slow Addition of Acrylonitrile: Add the acrylonitrile dropwise to the cyclopentylamine. This maintains a low concentration of acrylonitrile in the reaction mixture, favoring the initial reaction with the primary amine.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second addition, which typically requires more energy.

  • Catalyst Choice: While basic catalysts can promote the reaction, they can also facilitate the formation of the bis-adduct.[3] In some cases, running the reaction without a catalyst or with a mild acidic catalyst might be preferable.

Troubleshooting Workflow for Impurity Reduction

ImpurityTroubleshooting Start High Molecular Weight Impurity Detected CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry ModifyAddition Implement Slow Acrylonitrile Addition CheckStoichiometry->ModifyAddition If Stoichiometry is Correct AdjustTemp Lower Reaction Temperature ModifyAddition->AdjustTemp RevisitCatalyst Evaluate Catalyst Choice AdjustTemp->RevisitCatalyst Analyze Analyze Product Purity (TLC/GC/NMR) RevisitCatalyst->Analyze Analyze->CheckStoichiometry Purity Unacceptable Success Impurity Minimized Analyze->Success Purity Acceptable

Caption: A workflow for troubleshooting the formation of the bis-adduct impurity.

Question 3: My reaction mixture turned into a solid polymer. What happened and how can I prevent it?

Answer:

The formation of a solid polymer is almost certainly due to the anionic polymerization of acrylonitrile.[4] This is a common issue, especially under certain conditions.

Causes of Acrylonitrile Polymerization:

  • Strong Bases: Strong bases can initiate the polymerization of acrylonitrile.[4] If you are using a basic catalyst, ensure it is a weak base.

  • High Temperatures: The reaction between cyclopentylamine and acrylonitrile is exothermic.[5] If the heat is not dissipated effectively, the temperature can rise and initiate polymerization.

  • Presence of Impurities: Certain impurities in the reagents or solvent can also trigger polymerization.

  • Exposure to Light: UV light can promote the polymerization of acrylonitrile.[4]

Preventative Measures:

  • Temperature Control: Perform the reaction in a vessel that allows for efficient heat dissipation, such as an ice bath, especially during the initial addition of reagents.

  • Catalyst Selection: Avoid strong bases. If a catalyst is needed, a weak base or a mild acid is a safer choice.

  • Use of Inhibitors: Commercial acrylonitrile often contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization.[4] Ensure your acrylonitrile is properly inhibited, especially if it has been stored for a long time.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization initiated by atmospheric components.

  • Solvent Use: Using an inert solvent can help to dilute the reactants and better control the reaction temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between cyclopentylamine and acrylonitrile?

The reaction proceeds via a Michael addition, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or in this case, a nitrile). The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield this compound.[1]

Q2: Are there alternative synthetic routes to this compound?

While the Michael addition of cyclopentylamine to acrylonitrile is the most direct route, an alternative could be the alkylation of cyclopentylamine with a 3-halopropionitrile, such as 3-chloropropionitrile or 3-bromopropionitrile.[6] However, this method may be less atom-economical and could present its own set of challenges with side reactions and the handling of alkyl halides.

Q3: What are the key safety precautions I should take when performing this synthesis?

Both cyclopentylamine and acrylonitrile are hazardous materials and require careful handling in a well-ventilated fume hood.

  • Cyclopentylamine: It is a corrosive and flammable liquid.[7] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acrylonitrile: It is a highly flammable, toxic, and carcinogenic liquid.[8][9][10] It is toxic by inhalation, ingestion, and skin absorption.[11] Always use it in a closed system if possible and ensure there are no ignition sources nearby.[4] Have a cyanide poisoning antidote kit readily available when working with nitriles.

Q4: How can I purify the final product?

Purification of this compound can typically be achieved by:

  • Distillation: Vacuum distillation is a common method for purifying liquid products with relatively high boiling points.

  • Chromatography: Column chromatography on silica gel can be used to separate the product from unreacted starting materials and byproducts.

  • Acid-Base Extraction: An aqueous work-up with a dilute acid can be used to remove any unreacted cyclopentylamine. The product can then be extracted into an organic solvent.

Q5: What analytical techniques are suitable for characterizing this compound?

The structure and purity of the final product can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and amine (N-H) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.[12]

References

Technical Support Center: Production of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Cyclopentylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its production. Our goal is to help you proactively avoid impurity formation and optimize your synthesis for the highest purity and yield.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability.[1] The primary route to its synthesis is the aza-Michael addition of cyclopentylamine to acrylonitrile.[2][3] While straightforward in principle, this reaction is prone to several side reactions that can lead to significant impurities if not properly controlled. This guide provides expert insights and validated protocols to navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most prevalent impurities arise from predictable side reactions inherent to the Michael addition chemistry involving a primary amine and acrylonitrile. These include:

  • Bis-Adduct Impurity: N,N-bis(2-cyanoethyl)cyclopentylamine. This is formed when a second molecule of acrylonitrile reacts with the desired product.

  • Unreacted Starting Materials: Residual cyclopentylamine and acrylonitrile.

  • Acrylonitrile Polymer: Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, particularly during workup or purification if conditions are not controlled. This leads to the formation of 3-(Cyclopentylamino)propanamide and subsequently 3-(Cyclopentylamino)propanoic acid.[4]

Q2: My analysis shows a significant peak with a higher molecular weight than my product. What is it and how can I prevent it?

This is almost certainly the bis-adduct impurity, N,N-bis(2-cyanoethyl)cyclopentylamine. It forms because the product, this compound, is a secondary amine and can act as a nucleophile itself, attacking another molecule of acrylonitrile.

Causality: This side reaction becomes significant when the concentration of acrylonitrile is high relative to the primary amine (cyclopentylamine). To prevent this, the key is to maintain a molar excess of cyclopentylamine throughout the reaction. This is best achieved by the slow, controlled addition of acrylonitrile to the cyclopentylamine, rather than the other way around.[5]

Q3: The reaction mixture became very thick and difficult to stir, resulting in a poor yield. What happened?

This indicates the polymerization of acrylonitrile. Acrylonitrile is highly susceptible to polymerization, a reaction that can be initiated by bases, heat, or light. The Michael addition is exothermic, and if the reaction temperature is not carefully controlled, the heat generated can trigger rapid polymerization.

Prevention:

  • Strict Temperature Control: Use an ice bath to maintain the reaction temperature below 30°C.

  • Avoid Strong Bases: The reaction typically proceeds without a catalyst or with only a mild one. Strong bases will aggressively promote polymerization.

  • Inhibitor Check: Ensure the acrylonitrile you are using contains an inhibitor (like MEHQ) and has been stored correctly.

Q4: I'm detecting amide and carboxylic acid impurities in my final product. Where are they coming from?

These are hydrolysis products. The nitrile functional group in your product can be hydrolyzed to a primary amide and then further to a carboxylic acid.[4] This often occurs during the aqueous workup or if the reaction is run in the presence of water under acidic or basic conditions.

Prevention:

  • Anhydrous Conditions: While not strictly necessary for the main reaction, using anhydrous solvents and minimizing water exposure will prevent hydrolysis.

  • Neutral Workup: During workup, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Storage: Store the final product in a dry environment.[6]

Section 2: Troubleshooting Guide

This guide addresses common problems, their underlying causes, and provides actionable solutions to improve your synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Loss of product during workup/purification.1. Monitor reaction progress by TLC or GC. Increase reaction time if necessary. 2. Maintain strict temperature control (<30°C). Add acrylonitrile slowly. 3. Optimize extraction pH and solvent. Ensure vacuum distillation conditions are appropriate to avoid product degradation.
High Level of Bis-Adduct Impurity (>1%) 1. Incorrect stoichiometry (excess acrylonitrile). 2. Incorrect order of addition. 3. High local concentration of acrylonitrile.1. Use a slight molar excess of cyclopentylamine (e.g., 1.1 to 1.2 equivalents). 2. Crucially, add acrylonitrile dropwise to the cyclopentylamine. 3. Ensure vigorous stirring during the addition to quickly disperse the acrylonitrile.
Presence of Acrylonitrile Polymer 1. Poor temperature control (runaway reaction). 2. Use of a strong base as a catalyst. 3. Acrylonitrile used without an inhibitor.1. Perform the addition of acrylonitrile in an ice bath. 2. The reaction should proceed without a catalyst. If one is needed, use a weak, non-nucleophilic base. 3. Use fresh, inhibited acrylonitrile.
Detection of Hydrolysis Impurities (Amide, Acid) 1. Presence of water in the reaction. 2. Non-neutral pH during aqueous workup. 3. Improper storage of the final product.1. Use dry solvents and reagents if high purity is required. 2. Neutralize the reaction mixture before extraction. Avoid lengthy contact with aqueous acid or base. 3. Store the purified product over a desiccant in a tightly sealed container.[6]

Section 3: Protocols for Impurity Control & Analysis

Protocol 1: Optimized Synthesis to Minimize Impurities

This protocol is designed to favor the formation of the desired product while suppressing the formation of the bis-adduct and acrylonitrile polymer.

Materials:

  • Cyclopentylamine (≥99% purity)

  • Acrylonitrile (≥99%, stabilized)

  • Methanol (anhydrous)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Methodology:

  • Setup: Equip a 3-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Charge Amine: Charge the flask with cyclopentylamine (1.0 eq) and methanol (2 mL per gram of amine). Begin stirring and cool the solution to 0-5°C.

    • Scientist's Note: Starting with the amine and cooling it prepares the system to dissipate the heat from the exothermic addition.

  • Slow Addition of Nitrile: Add acrylonitrile (0.95 eq) to the dropping funnel. Add the acrylonitrile to the stirred amine solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C.

    • Rationale: This is the most critical step. Slow addition into a stirred solution of excess amine prevents localized high concentrations of acrylonitrile, which is the primary cause of bis-adduct formation and polymerization.[5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by GC or TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude oil can then be purified.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a baseline for separating this compound from its key process-related impurities.[7]

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Prep Dissolve ~10 mg of crude product in 10 mL of 50:50 Water:Acetonitrile.
Expected Elution Order: Hydrolysis impurities -> Cyclopentylamine -> This compound -> Bis-adduct impurity.
Protocol 3: Purification by Vacuum Distillation

Distillation is an effective method for removing less volatile impurities (like the bis-adduct and polymer) and more volatile starting materials.

  • Setup: Assemble a standard short-path distillation apparatus.

  • Charge: Transfer the crude this compound oil to the distillation flask.

  • Vacuum: Carefully apply vacuum. Unreacted acrylonitrile and cyclopentylamine may distill at this stage.

  • Distillation: Gently heat the flask using an oil bath. Collect the product fraction at the appropriate temperature and pressure (Boiling Point: ~265°C at 760 mmHg, will be significantly lower under vacuum).[6]

    • Caution: Do not overheat the distillation pot, as this can cause degradation and polymerization of residues.

  • Analysis: Analyze the collected fractions by HPLC or GC to confirm purity.[7]

Section 4: Visualizing Reaction & Impurity Pathways

Diagram 1: Primary Synthesis Pathway

G CPA Cyclopentylamine Product This compound CPA->Product Michael Addition ACN Acrylonitrile ACN->Product

Caption: Aza-Michael addition of Cyclopentylamine to Acrylonitrile.

Diagram 2: Formation of Major Impurities

G cluster_main Main Reaction cluster_side Side Reactions CPA Cyclopentylamine Product This compound CPA->Product ACN_main Acrylonitrile ACN_main->Product Bis_Adduct Bis-Adduct Product->Bis_Adduct + Acrylonitrile Hydrolysis Amide / Acid Product->Hydrolysis Hydrolysis Polymer Polymer ACN_side Acrylonitrile ACN_side->Bis_Adduct ACN_side->Polymer H2O Water H2O->Hydrolysis Heat Heat / Base Heat->Polymer G start Analyze Crude Product (HPLC/GC) purity_check Purity Acceptable? start->purity_check bis_adduct_check High Bis-Adduct? purity_check->bis_adduct_check No end_ok Proceed to Purification purity_check->end_ok Yes polymer_check Polymer Present? bis_adduct_check->polymer_check No solution_bis 1. Add Acrylonitrile to Amine 2. Check Stoichiometry 3. Improve Stirring bis_adduct_check->solution_bis Yes hydrolysis_check Hydrolysis Impurities? polymer_check->hydrolysis_check No solution_polymer 1. Improve Temp. Control 2. Avoid Strong Base polymer_check->solution_polymer Yes solution_hydrolysis 1. Use Dry Reagents 2. Ensure Neutral Workup hydrolysis_check->solution_hydrolysis Yes end_review Review Other Impurities (e.g., Starting Materials) hydrolysis_check->end_review No

References

Technical Support Center: Synthesis and Scale-Up of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for scaling up the synthesis of 3-(Cyclopentylamino)propionitrile.

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of this compound. The content is structured to address common challenges from bench-scale experiments to pilot-plant scale-up, focusing on practical solutions grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is achieved through aza-Michael addition, a specific type of conjugate addition.[1] In this reaction, the nucleophilic nitrogen atom of cyclopentylamine attacks the electrophilic β-carbon of acrylonitrile.[2] The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.[2] The reaction with primary aliphatic amines like cyclopentylamine is typically spontaneous and exothermic, often proceeding without a catalyst.[2][3]

Q2: What are the critical safety precautions when handling the reagents for this synthesis?

Both primary reagents require careful handling in a well-ventilated fume hood.

  • Acrylonitrile: This is a toxic, flammable, and carcinogenic compound.[4] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Ensure any distillation of acrylonitrile is performed with care to avoid polymerization.[4]

  • Cyclopentylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Standard PPE is required.

The reaction itself is exothermic and can lead to a rapid increase in temperature and pressure if not controlled, especially on a larger scale.[3]

Q3: What are the expected main product and major potential byproducts?

  • Main Product: this compound (Molecular Formula: C8H14N2, Molecular Weight: 138.21 g/mol ).[5][6]

  • Major Byproduct (Double Addition): The most common impurity is the bis-adduct, 3,3'-(Cyclopentylazanediyl)dipropionitrile. This forms when a second molecule of acrylonitrile reacts with the secondary amine product.

  • Other Impurities: Polymerized acrylonitrile can form if the reaction temperature is too high or if the acrylonitrile contains impurities.[3][4]

Section 2: Reaction Workflow and Mechanism

Overall Synthesis Workflow

The diagram below outlines the critical stages from reagent preparation to final product analysis for a successful scale-up operation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis Reagents Reagent Check (Cyclopentylamine, Acrylonitrile Quality) Setup Reactor Setup (Inert atmosphere, Cooling, Stirring) Reagents->Setup Charge Charge Cyclopentylamine Addition Controlled Addition of Acrylonitrile Charge->Addition Charge->Addition Exothermic Step React Reaction Monitoring (TLC, GC, or HPLC) Addition->React Addition->React Removal Removal of Volatiles (Excess Reagents) React->Removal React->Removal Purify Vacuum Distillation Removal->Purify Removal->Purify QC Quality Control (Purity, Identity Confirmation) Purify->QC Purify->QC

Caption: High-level process flow for scaling the synthesis.

Aza-Michael Addition Mechanism

The reaction proceeds via a nucleophilic attack followed by proton transfer.

G Cyclopentylamine Cyclopentylamine (Nucleophile) Intermediate Zwitterionic Intermediate Cyclopentylamine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product This compound Intermediate->Product Proton Transfer

References

Technical Support Center: Safe Handling of Toxic Cyanide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the safe handling and disposal of toxic cyanide byproducts encountered during experimental work. The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a self-validating system of laboratory safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of cyanide compounds and their byproducts.

Q1: What are the primary hazards associated with cyanide compounds in a laboratory setting?

A1: The primary hazard of cyanide is its high acute toxicity. The cyanide ion (CN-) is a potent inhibitor of cellular respiration by binding to iron in cytochrome c oxidase, which blocks the electron transport chain and prevents the production of ATP.[1] This can lead to rapid chemical asphyxiation.[2] Exposure can be fatal through ingestion, inhalation, or skin contact.[3] Even small amounts, such as 50-150 mg of sodium cyanide, can be lethal.[3][4] A significant secondary hazard is the rapid generation of highly toxic and flammable hydrogen cyanide (HCN) gas when cyanide salts come into contact with acids or even atmospheric moisture.[1][5]

Q2: What are the permissible exposure limits (PELs) for cyanide in the workplace?

A2: It is crucial to be aware of and adhere to the established occupational exposure limits for cyanide. These limits are set by regulatory bodies like the Occupational Safety and Health Administration (OSHA) to protect workers.

CompoundAgencyExposure Limit (Time-Weighted Average)
Cyanides (as CN)OSHA5 mg/m³[6]
Hydrogen Cyanide (HCN)OSHA10 ppm (11 mg/m³)[7]
Potassium Cyanide (as CN)NIOSH5 mg/m³[8]
Sodium Cyanide (as CN)NIOSH5 mg/m³[8]

Q3: What are the essential personal protective equipment (PPE) requirements for handling cyanides?

A3: Due to the high toxicity of cyanides, stringent PPE use is mandatory. The minimum required PPE includes:

  • Eye Protection: Safety goggles and a face shield should be worn where there is a risk of splashes or dust generation.[3][9]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is highly recommended, especially when direct contact is possible.[1][3][9]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[1][3]

  • Respiratory Protection: All work with solid cyanides or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or HCN gas.[1][7]

Q4: How should I properly store cyanide compounds?

A4: Proper storage is critical to prevent accidental exposure or dangerous reactions.

  • Store in a cool, dry, and well-ventilated area.[9][10]

  • Keep containers tightly closed to prevent reaction with atmospheric moisture.[5][10]

  • Crucially, store cyanides separately from acids, strong oxidizing agents, and other incompatible materials to prevent the generation of HCN gas.[7][10][11]

  • The storage area should be clearly labeled with warnings indicating the presence of highly toxic chemicals.[5][10]

Q5: What are the initial symptoms of cyanide exposure I should be aware of?

A5: Recognizing the early symptoms of cyanide poisoning is critical for a rapid response. Low-level exposure can cause weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[1][4] Higher concentrations can lead to a sensation of throat constriction, confusion, and decreased vision, followed by convulsions, coma, and death.[12] It is important to note that while HCN has a characteristic bitter almond odor, a significant portion of the population cannot detect it.[1]

Section 2: Troubleshooting Guides

This section provides practical, step-by-step guidance for troubleshooting common issues encountered during experiments involving cyanide byproducts.

Troubleshooting Guide 1: Incomplete Quenching of Cyanide Waste

Scenario: You have followed a standard quenching protocol (e.g., alkaline chlorination), but a cyanide test strip or analytical method indicates the presence of residual cyanide in your waste stream.

Causality Analysis: Incomplete quenching can result from several factors:

  • Incorrect pH: The efficiency of many quenching reactions is highly pH-dependent. For alkaline chlorination with bleach (sodium hypochlorite), the pH must be maintained at 10 or higher to prevent the formation of toxic cyanogen chloride (CNCl) gas.[1]

  • Insufficient Quenching Reagent: The amount of quenching agent may be insufficient to neutralize the total cyanide concentration.

  • Presence of Metal-Cyanide Complexes: Strong metal-cyanide complexes (e.g., with iron) are more resistant to oxidation than free cyanide.[13]

  • Interfering Substances: Other reducing agents in the waste stream can consume the quenching reagent before it has a chance to react with the cyanide.

Troubleshooting Protocol:

  • Verify and Adjust pH:

    • Carefully re-check the pH of the waste solution using a calibrated pH meter.

    • If the pH is below 10, slowly add a base (e.g., 1M NaOH) with constant stirring in a fume hood until the pH is consistently above 10.

  • Add Excess Quenching Reagent:

    • In a fume hood, add an additional portion of the quenching reagent (e.g., fresh bleach solution). A common practice is to add the reagent until a persistent residual is detected (e.g., using potassium iodide-starch paper for chlorine).

    • Allow the reaction to proceed for an extended period (e.g., several hours to overnight) with occasional stirring.

  • Address Metal Complexes (if applicable):

    • For waste containing stable metal-cyanide complexes, a more vigorous oxidation method may be necessary. Consider the use of hydrogen peroxide, which can be effective in breaking down these complexes.[13]

    • Alternatively, precipitation with ferrous sulfate to form Prussian blue, a highly stable and less toxic complex, can be employed.[14][15][16]

  • Re-test for Residual Cyanide:

    • After allowing sufficient time for the reaction to complete, re-test the waste stream for the presence of cyanide using a validated analytical method.

Experimental Workflow for Cyanide Waste Quenching Verification

G start Start: Cyanide Waste Treatment check_ph Check pH of Waste Solution start->check_ph is_ph_ok Is pH ≥ 10? check_ph->is_ph_ok adjust_ph Adjust pH with NaOH is_ph_ok->adjust_ph No add_quencher Add Quenching Reagent (e.g., Bleach) is_ph_ok->add_quencher Yes adjust_ph->check_ph stir_react Stir and Allow to React add_quencher->stir_react test_cyanide Test for Residual Cyanide stir_react->test_cyanide is_cyanide_present Is Cyanide Detected? test_cyanide->is_cyanide_present add_excess_quencher Add Excess Quencher / Consider Alternative Method is_cyanide_present->add_excess_quencher Yes dispose Dispose as Hazardous Waste is_cyanide_present->dispose No add_excess_quencher->stir_react end End: Waste Neutralized dispose->end

Caption: Workflow for verifying the complete quenching of cyanide waste.

Troubleshooting Guide 2: Accidental Spill of a Cyanide Compound

Scenario: A small amount of solid cyanide salt or a dilute cyanide solution is spilled inside a chemical fume hood.

Causality Analysis: Spills pose an immediate risk of exposure through inhalation of dust or HCN gas (if acidified) and skin contact. A rapid and correct response is crucial to mitigate these risks.

Emergency Response Protocol:

  • Alert Personnel and Restrict Access:

    • Immediately alert others in the laboratory of the spill.[17]

    • Restrict access to the area.

  • Assess the Spill and Don Appropriate PPE:

    • If the spill is large or outside of a fume hood, evacuate the area and call emergency services.[1]

    • For a small spill inside a fume hood, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.[3][9]

  • Neutralize and Clean Up the Spill:

    • For solid spills: Carefully sweep up the solid material, avoiding dust formation. A cloth dampened with a pH 10 buffer solution can be used to minimize dust.[1][9]

    • For liquid spills: Use chemical absorbent pads to wipe up the solution.[1]

    • Decontaminate the spill area thoroughly. First, wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9] Caution: Ensure the area is free of acids before applying bleach to prevent the formation of CNCl gas.[1]

  • Dispose of Contaminated Materials:

    • Place all clean-up materials (absorbent pads, contaminated gloves, etc.) into a heavy-duty plastic bag, seal it, and label it as "Cyanide Waste."[1][17]

    • Dispose of the waste through your institution's hazardous waste program.[1]

Decision Tree for Cyanide Spill Response

G spill Cyanide Spill Occurs location Where is the spill? spill->location in_hood Inside Fume Hood location->in_hood Inside out_hood Outside Fume Hood location->out_hood Outside size Spill Size? in_hood->size evacuate Evacuate Area Call Emergency Services out_hood->evacuate small Small & Contained size->small Small large Large or Uncontained size->large Large ppe Don Appropriate PPE small->ppe large->evacuate cleanup Clean up spill using approved procedure ppe->cleanup decontaminate Decontaminate area with pH 10 buffer then bleach cleanup->decontaminate dispose Dispose of all materials as Cyanide Waste decontaminate->dispose end End of Response dispose->end

Caption: Decision-making workflow for responding to a cyanide spill.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key procedures related to the safe handling of cyanide byproducts.

Protocol 1: Alkaline Chlorination for Aqueous Cyanide Waste Neutralization

Principle: This is a widely used and effective method for destroying cyanide in aqueous waste streams. Sodium hypochlorite (bleach) oxidizes toxic cyanide (CN⁻) to the much less toxic cyanate (CNO⁻) under alkaline conditions.[1]

Materials:

  • Cyanide-containing aqueous waste

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Sodium hydroxide (NaOH), 1M solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Work in a Fume Hood: Conduct all steps of this procedure in a certified chemical fume hood.

  • Ensure Alkaline Conditions: Place the cyanide waste solution in a suitable container on a stir plate. Begin stirring and measure the pH. The pH MUST be ≥ 10. If not, slowly add 1M NaOH solution dropwise until the pH is stable at 10 or above. This is a critical step to prevent the formation of highly toxic cyanogen chloride gas.[1]

  • Add Sodium Hypochlorite: Slowly add the sodium hypochlorite solution to the stirring cyanide waste. A general rule of thumb is to add approximately 1.5-2 times the stoichiometric amount of bleach needed. For dilute cyanide solutions, a significant excess of bleach is often used to ensure complete reaction.

  • Allow for Reaction: Continue stirring the solution for at least one to two hours to ensure the reaction goes to completion.[18] For more concentrated or complex waste, a longer reaction time may be necessary.

  • Verify Destruction: After the reaction period, test the solution for the presence of residual cyanide using a validated method (e.g., commercially available test strips or a more quantitative analytical technique if required by your institution).

  • Dispose of Treated Waste: Once you have confirmed that the cyanide has been effectively destroyed, the treated waste can be disposed of as hazardous waste according to your institution's guidelines. The container should be clearly labeled.

Protocol 2: Decontamination of Glassware and Surfaces

Principle: A two-step process using a high pH buffer followed by an oxidizing agent ensures that any residual cyanide is first in its ionic form and then destroyed.

Materials:

  • pH 10 buffer solution

  • Freshly prepared 10% bleach solution

  • Squirt bottles for rinsing

  • Wipes or paper towels

Procedure:

  • Initial Rinse: In a fume hood, rinse all glassware that came into contact with cyanide with a pH 10 buffer solution.[9] Collect this initial rinse as cyanide waste.

  • Decontamination with Bleach: Thoroughly rinse the glassware or wipe down the contaminated surface with a freshly prepared 10% bleach solution.[5][9] The alkaline conditions from the first rinse ensure the safe and effective oxidation of cyanide by the bleach.

  • Final Rinse: Rinse the glassware or surface with deionized water. This final rinse can typically be disposed of down the drain, but consult your institution's policies.

  • Waste Disposal: Dispose of all wipes, gloves, and other contaminated materials used in the decontamination process as solid cyanide waste.[5]

References

Technical Support Center: Characterization of Aminopropionitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of aminopropionitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of compounds. Aminopropionitriles, such as β-aminopropionitrile (BAPN), are pivotal in various research areas, including as inhibitors of lysyl oxidase (LOX) in cancer and fibrosis research.[1][2] However, their unique chemical properties present distinct analytical hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Section 1: Stability and Handling — The First Line of Defense

Aminopropionitriles are notoriously sensitive compounds.[3] Understanding their stability profile is the first and most critical step to reliable characterization.

FAQ 1: My aminopropionitrile sample has changed color (e.g., turned yellow). Can I still use it?

Answer: Proceed with extreme caution. A color change often indicates polymerization or degradation. Aminopropionitriles can polymerize, sometimes forming a yellow solid, a process that can be accelerated by exposure to air, acids, or incompatible materials.[3][4]

Causality: The presence of both an amine and a nitrile group makes the molecule susceptible to self-reaction and oxidation.[5] Acidic conditions can catalyze rapid polymerization.[4]

Troubleshooting Protocol:

  • Visual Inspection: Note any changes in color, viscosity, or the presence of precipitates.

  • Purity Check: Before use, re-analyze the material using a validated chromatographic method (see Section 2) to assess its purity.

  • Disposal: If significant degradation is observed (e.g., >5% impurity), it is best to discard the sample according to hazardous waste protocols.[6] Nitriles can release toxic cyanide gas upon decomposition or contact with acids.[4][5]

Best Practices for Storage and Handling:

  • Storage: Store pure, anhydrous aminopropionitrile in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Refrigeration is recommended to minimize pressure buildup and slow degradation.[4][7]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[8] Avoid contact with strong acids, oxidizing agents, and bases, as these can trigger vigorous and potentially explosive reactions.[5][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Section 2: Chromatographic Analysis — Navigating Separation Challenges

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification and purity assessment of aminopropionitriles. However, their polar nature and potential for interaction with stationary phases can lead to a host of issues.

FAQ 2: I'm seeing significant peak tailing when analyzing β-aminopropionitrile (BAPN) on a C18 column. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like BAPN on silica-based reversed-phase columns is a classic problem. It's primarily caused by secondary interactions between the basic amine group on your analyte and acidic silanol groups on the silica stationary phase.[10]

Causality: At typical mobile phase pH values (e.g., 3-7), residual silanol groups on the silica backbone are deprotonated (negatively charged), while the amine group of BAPN is protonated (positively charged). This electrostatic interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak shape.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Solutions:

Strategy Mechanism of Action Recommended Protocol Potential Pitfalls
Mobile Phase pH Adjustment Lowering the pH (e.g., to 2.5-3.0) with an acid like formic acid or acetic acid protonates the silanol groups, minimizing their negative charge and reducing the unwanted ionic interaction.[10]Add 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components.[1] Ensure the column is stable at this pH.May not be suitable for all analytes; can affect retention time. Ensure column pH stability limits are not exceeded.[11]
Use of Additives (Ion Pairing/Suppressing) Additives like triethylamine (TEA) act as a "silanol blocker." TEA, being a small, basic amine, preferentially interacts with the active silanol sites, effectively shielding the aminopropionitrile from these secondary interactions.Add a low concentration (e.g., 0.05-0.1%) of TEA to the mobile phase. This is a classic approach but may not be MS-friendly.TEA can suppress ionization in mass spectrometry and may be difficult to flush from the system.[10]
Alternative Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds. It uses a polar stationary phase and a high organic mobile phase, providing good retention for polar analytes like aminopropionitriles without the issue of silanol interactions.Screen a HILIC column (e.g., amide, cyano, or bare silica) with a mobile phase of high acetonitrile content (e.g., 95%) and an aqueous buffer.Requires careful method development; different selectivity compared to reversed-phase.
Derivatization Chemically modifying the primary amine group masks its basicity and can improve chromatographic behavior and detector response.[12]Derivatization with dansyl chloride is a well-documented method for aminopropionitriles, which also enhances UV and fluorescence detection and is suitable for LC-MS/MS.[1][13]Adds an extra step to sample preparation; requires validation to ensure complete and reproducible reaction.[12]
FAQ 3: My retention times are drifting during a sequence of injections. What should I check?

Answer: Retention time drift is a common HPLC issue that points to a lack of system stability.[14] The cause can range from the mobile phase to the column or hardware.

Troubleshooting Checklist:

  • Column Equilibration: Is the column fully equilibrated with the mobile phase before the first injection?[14] Solution: Increase the equilibration time, especially when changing mobile phases.

  • Mobile Phase Composition: Has the mobile phase composition changed due to evaporation of the more volatile component (usually the organic solvent)?[14] Solution: Prepare fresh mobile phase daily and keep reservoir bottles capped.

  • Temperature Fluctuation: Is the column temperature stable?[14] Solution: Use a column oven to maintain a consistent temperature. Even minor room temperature changes can affect retention.

  • Pump Performance: Are there leaks in the pump or check valves? Is the flow rate consistent? Solution: Inspect for leaks (salt buildup is a common sign). Check the pump pressure; excessive fluctuation can indicate air bubbles or faulty check valves. Purge the pump if necessary.[14]

Section 3: Mass Spectrometry (MS) Characterization

Mass spectrometry is indispensable for the structural confirmation and sensitive quantification of aminopropionitriles.

FAQ 4: I'm having trouble detecting BAPN with electrospray ionization (ESI)-MS. How can I improve sensitivity?

Answer: BAPN is a small, polar molecule that can be challenging to ionize efficiently. Sensitivity issues often stem from poor ionization, matrix effects, or the need for derivatization.

Strategies for Enhancing MS Sensitivity:

  • Mobile Phase Modifiers: The choice of acid is critical. Formic acid (0.1%) is an excellent choice for positive mode ESI as it aids in the protonation of the amine group to form the [M+H]+ ion.[1]

  • Derivatization: As mentioned previously, derivatization with a reagent like dansyl chloride is a highly effective strategy.[1][13] This not only improves chromatography but also dramatically increases ionization efficiency and provides a more specific fragment for tandem MS (MS/MS) analysis. For example, the dansylated BAPN can be monitored using the transition m/z 302 → 249.[1]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, tissue homogenates), endogenous components can co-elute with your analyte and suppress its ionization.[15]

    • Self-Validating Protocol: To check for matrix effects, perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix with the signal of the same analyte in a clean solvent. A significant signal decrease in the matrix indicates ion suppression.

    • Mitigation: Improve sample cleanup using solid-phase extraction (SPE) or use a stable isotope-labeled internal standard (e.g., deuterated BAPN), which will co-elute and experience the same matrix effects, ensuring accurate quantification.[1]

FAQ 5: What are the expected fragmentation patterns for aminopropionitriles in MS/MS?

Answer: The fragmentation of aminopropionitriles is influenced by the charge-carrying amine group. In positive-ion mode, the protonated molecule ([M+H]+) will be the precursor ion.

General Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17 Da).

  • Cleavage adjacent to the Nitrile Group: The C-C bonds in the propyl chain can cleave. Alpha-cleavage next to the nitrile or amine group is common.[16]

Example: Fragmentation of β-Aminopropionitrile (BAPN)

  • Molecular Weight: 70.09 g/mol [17]

  • Precursor Ion [M+H]⁺: m/z 71

  • Expected Fragments: While a detailed public fragmentation library is sparse, logical cleavages would include the loss of the cyano group (-CN) or fragments arising from the propyl chain. The most reliable method for quantification is often Selected Reaction Monitoring (SRM) on a derivatized molecule, as this provides specificity and sensitivity.[1]

Section 4: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure determination.[18][19]

FAQ 6: What key signals should I look for in the ¹H NMR spectrum of 3-aminopropionitrile?

Answer: The ¹H NMR spectrum of 3-aminopropionitrile (another name for BAPN) is relatively simple and should display two characteristic triplets.

Expected ¹H NMR Signals (in CDCl₃):

  • Two triplets: The structure H₂N-CH₂-CH₂-CN has two adjacent methylene (-CH₂-) groups.

    • The protons on the carbon adjacent to the amine group (-CH₂-NH₂) will be split into a triplet by the two protons on the neighboring methylene group.

    • Similarly, the protons on the carbon adjacent to the nitrile group (-CH₂-CN) will be split into a triplet by the two protons on their neighboring methylene group.

  • A broad singlet: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can be highly variable and depends on concentration, solvent, and temperature.

Data Interpretation Workflow:

Caption: A systematic workflow for NMR-based structure elucidation.

Self-Validation: The proposed structure must be consistent with all NMR data. For example, a COSY spectrum should show a correlation between the two methylene triplets, and an HMBC spectrum should show long-range correlations from the protons to the nitrile carbon, confirming the overall connectivity.[20]

References

Validation & Comparative

A Comparative Guide to 3-(Cyclopentylamino)propionitrile and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of β-Aminopropionitriles

β-Aminopropionitriles are a class of organic compounds characterized by an amino group and a nitrile group separated by a two-carbon bridge. This structural motif imparts a unique reactivity profile, making them valuable intermediates in the synthesis of a wide range of molecules, from bulk chemicals to complex pharmaceutical agents. The parent compound, β-aminopropionitrile (BAPN), is a known irreversible inhibitor of lysyl oxidase (LOX), an enzyme critical for collagen cross-linking.[1] This biological activity has led to its investigation in various pathological conditions, including fibrosis and cancer.[1][2] However, the toxicity associated with BAPN, known as lathyrism, has limited its therapeutic applications.[3]

The introduction of substituents on the amino group modulates the physicochemical properties, reactivity, and biological activity of the aminopropionitrile scaffold. This guide provides a comparative analysis of 3-(cyclopentylamino)propionitrile, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib,[1][4] with other N-substituted and the parent β-aminopropionitriles. We will delve into their synthesis, physicochemical properties, and reactivity, supported by available experimental data and established chemical principles.

Synthesis of N-Substituted β-Aminopropionitriles: The Aza-Michael Addition

The most common and straightforward method for the synthesis of N-substituted β-aminopropionitriles is the aza-Michael addition of a primary or secondary amine to acrylonitrile.[5][6] This reaction is typically base-catalyzed and can be performed under various conditions, including neat, in solution, or with the assistance of microwave irradiation to accelerate the reaction rate.[2]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acrylonitrile Acrylonitrile Product 3-(Alkylamino)propionitrile Acrylonitrile->Product Michael Addition Amine R-NH2 (e.g., Cyclopentylamine) Amine->Product Catalyst Base (e.g., K2CO3, Et3N) or Lipase Catalyst->Product

Experimental Protocol: Synthesis of this compound

The following is a general protocol for the synthesis of this compound via the aza-Michael addition of cyclopentylamine to acrylonitrile.

Materials:

  • Cyclopentylamine

  • Acrylonitrile

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a catalyst

  • Methanol or Ethanol as a solvent (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in the chosen solvent (if any).

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 equivalents) to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.

  • Catalyst Addition: Add a catalytic amount of base (e.g., 0.1 equivalents of K₂CO₃ or Et₃N).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete, if a solid catalyst was used, filter it off. If the reaction was performed neat, proceed to purification. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Self-Validation: The purity of the final product should be assessed by GC and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Physicochemical Properties: A Comparative Overview

The N-substituent significantly influences the physicochemical properties of β-aminopropionitriles, which in turn affects their reactivity, solubility, and pharmacokinetic properties if used in a drug development context. The table below compares the known or predicted properties of this compound with other representative aminopropionitriles.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Solubility in WaterpKa (predicted)LogP (predicted)
β-Aminopropionitrile (BAPN) NH₂CH₂CH₂CN70.09185Miscible[7]9.8-0.8
3-(Ethylamino)propionitrile CH₃CH₂NHCH₂CH₂CN98.15198-200Soluble10.2-0.1
3-(Isopropylamino)propionitrile (CH₃)₂CHNHCH₂CH₂CN112.17210-212Soluble10.30.3
This compound C₅H₉NHCH₂CH₂CN138.21265.8[8]Sparingly soluble10.41.2
3-(Benzylamino)propionitrile C₆H₅CH₂NHCH₂CH₂CN160.22~300Sparingly soluble9.51.1

Analysis of Properties:

  • Molecular Weight and Boiling Point: As the size of the N-alkyl substituent increases, both the molecular weight and the boiling point of the aminopropionitrile increase due to stronger van der Waals forces.

  • Solubility: The parent compound, BAPN, is miscible with water due to its small size and the presence of the polar amino and nitrile groups.[7] As the alkyl substituent becomes larger and more hydrophobic, the water solubility is expected to decrease.

  • pKa: The basicity of the secondary amine in N-substituted β-aminopropionitriles is influenced by the electronic and steric effects of the alkyl group. Generally, secondary amines are slightly more basic than primary amines.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An increase in the size of the alkyl group leads to a higher LogP value, indicating greater lipophilicity. This is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity and Performance in Synthesis

The primary utility of compounds like this compound is as nucleophilic intermediates. The lone pair of electrons on the secondary amine can participate in various bond-forming reactions.

G cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome Steric_Hindrance Steric Hindrance (Bulk of R group) Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate Inversely proportional Basicity Basicity of Amine (pKa) Basicity->Reaction_Rate Directly proportional Yield Product Yield Reaction_Rate->Yield

Comparative Reactivity in Nucleophilic Substitution

In the context of its use in the synthesis of Ruxolitinib, a derivative of this compound undergoes a nucleophilic substitution reaction.[1][3][4][9][10] The nucleophilicity of the secondary amine is a key determinant of the reaction's success.

  • Basicity vs. Nucleophilicity: While closely related, basicity (a thermodynamic property) and nucleophilicity (a kinetic property) are not always directly proportional. However, for a series of structurally similar amines, a higher basicity generally correlates with higher nucleophilicity.

  • Steric Effects: The steric bulk of the N-substituent plays a crucial role. Larger, bulkier groups, like the cyclopentyl group, can hinder the approach of the amine to the electrophilic center, potentially slowing down the reaction rate compared to smaller substituents like ethyl or methyl. However, in many synthetic applications, the cyclopentyl group offers a good balance of properties, providing sufficient lipophilicity without being excessively bulky.

Conclusion

This compound is a valuable synthetic intermediate, particularly highlighted by its role in the synthesis of the drug Ruxolitinib. Its physicochemical properties are largely dictated by the cyclopentyl substituent, which imparts increased lipophilicity and a higher boiling point compared to smaller N-alkyl aminopropionitriles.

The choice of a specific N-substituted β-aminopropionitrile for a synthetic application will depend on a careful consideration of the desired properties of the final product and the optimization of the reaction conditions. While direct comparative performance data is limited, an understanding of the fundamental principles of reactivity, particularly the interplay of steric and electronic effects, can guide the researcher in selecting the most appropriate building block for their synthetic target. Further studies providing direct, quantitative comparisons of the reactivity and performance of various N-substituted β-aminopropionitriles would be a valuable contribution to the field of synthetic chemistry.

References

Introduction: The Bifunctional Nature of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 3-(Cyclopentylamino)propionitrile

For researchers, chemists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for successful synthetic design. This guide provides a comprehensive analysis of this compound, a versatile β-aminonitrile intermediate. We will dissect its reactivity by examining its constituent functional groups—the secondary amine and the nitrile—and compare its behavior to structurally related alternatives. This analysis is grounded in established chemical principles and supported by experimental protocols to provide actionable insights for laboratory applications.

This compound (C₈H₁₄N₂) is a bifunctional molecule featuring a cyclopentyl-substituted secondary amine and a nitrile group, separated by an ethylene bridge.[1][2][3] This β-aminonitrile structure dictates its chemical behavior, offering two distinct sites for chemical modification. Its significance is highlighted by its use as a key intermediate in the synthesis of complex pharmaceutical agents, such as the Janus kinase (JAK) inhibitor, Ruxolitinib.[4][5]

The reactivity of this molecule is a composite of its two functional groups:

  • The Secondary Amine (-NH-): The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, making it susceptible to alkylation, acylation, and other reactions typical of secondary amines.

  • The Nitrile Group (-C≡N): This group is characterized by a polar carbon-nitrogen triple bond, rendering the carbon atom electrophilic. It is a versatile synthetic handle that can be transformed into amines, carboxylic acids, or amides through reduction or hydrolysis, respectively.[6][7]

A critical aspect of its reactivity profile is the spatial relationship between the amino and nitrile groups. As a β-aminonitrile, its reactivity differs significantly from that of α-aminonitriles, which are known to be more reactive due to the proximity of the two functional groups.[8][9]

Comparative Reactivity Analysis

To objectively evaluate the reactivity of this compound, we will compare it against three benchmark compounds:

  • Aminoacetonitrile: An α-aminonitrile, to illustrate the profound effect of functional group proximity.

  • 3-(Cyclopropylamino)propionitrile: A closely related β-aminonitrile, to assess the influence of the N-cycloalkyl substituent.[10]

  • Propionitrile: The parent nitrile lacking the amino group, to isolate the electronic and steric contributions of the cyclopentylamino moiety.[11][12]

Reactivity of the Nitrile Group

The nitrile group is a cornerstone of this molecule's synthetic utility. Its primary transformations are hydrolysis and reduction.

The conversion of the nitrile to a carboxylic acid typically proceeds via an intermediate amide under acidic or basic conditions.[13][14]

cluster_hydrolysis Nitrile Hydrolysis Pathway A This compound B Intermediate Amide 3-(Cyclopentylamino)propanamide A->B H₂O, H⁺ or OH⁻ (Rate-determining step) C Final Product 3-(Cyclopentylamino)propanoic Acid B->C H₂O, H⁺ or OH⁻

Caption: Generalized pathway for the hydrolysis of this compound.

The presence of the β-amino group influences this reaction. Under acidic conditions, the amine is protonated, creating an electron-withdrawing ammonium group. This effect, transmitted through the ethylene bridge, slightly enhances the electrophilicity of the nitrile carbon, potentially accelerating the initial attack by water compared to a simple alkyl nitrile like propionitrile. However, this effect is significantly less pronounced than in α-aminonitriles, where the inductive effect is stronger.

CompoundRelative PositionExpected Hydrolysis RateRationale
Aminoacetonitrileα-AminonitrileHighestStrong electron-withdrawing effect of the adjacent protonated amino group significantly activates the nitrile carbon.[8]
This compound β-Aminonitrile Moderate Moderate inductive effect from the β-protonated amino group.
3-(Cyclopropylamino)propionitrileβ-AminonitrileModerateSimilar electronic effect to the cyclopentyl analogue; minor steric differences are unlikely to significantly alter the rate.
PropionitrileAliphatic NitrileLowestLacks the activating effect of a nearby amino group.[15]

Reduction of the nitrile group yields the corresponding 1,3-diamine, a valuable building block. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using Raney Nickel) is effective but can sometimes be inhibited by the amine product coordinating to the catalyst surface.[7] LiAlH₄ is a more robust choice for this transformation. The reactivity trend is less influenced by the amino group's position compared to hydrolysis, as the reaction is primarily governed by the hydride attack on the nitrile.

Reactivity of the Secondary Amine Group

The nucleophilicity of the secondary amine allows for straightforward N-alkylation and N-acylation reactions.

The reaction with an alkyl halide (e.g., methyl iodide) will produce a tertiary amine. The rate of this Sₙ2 reaction is dependent on the steric hindrance around the nitrogen atom.

cluster_alkylation N-Alkylation & N-Acylation cluster_path1 Alkylation cluster_path2 Acylation start This compound A Tertiary Amine start->A R-X (Alkyl Halide) Base (e.g., K₂CO₃) B Amide start->B R-COCl (Acyl Chloride) Base (e.g., Et₃N)

Caption: Key reactions involving the secondary amine of the title compound.

CompoundN-SubstituentExpected N-Alkylation RateRationale
This compound Cyclopentyl Moderate The cyclopentyl group presents moderate steric bulk around the nitrogen atom.
3-(Cyclopropylamino)propionitrileCyclopropylHigherThe cyclopropyl group is sterically less demanding than the cyclopentyl group, allowing for easier access by the electrophile.
Diethylamine (for comparison)EthylHighestThe flexible ethyl groups offer less steric hindrance compared to the rigid cycloalkyl rings.

Acylation with agents like acetyl chloride or acetic anhydride proceeds readily to form the corresponding amide. This reaction is generally very fast and less sensitive to steric hindrance than N-alkylation. The reactivity is expected to be comparable across the aminonitrile series, as the primary determinant is the inherent nucleophilicity of the secondary amine, which is similar in these compounds.

Experimental Protocols and Methodologies

The following protocols are provided as representative procedures. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To convert the nitrile functionality to a carboxylic acid.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in 6 M aqueous hydrochloric acid (approx. 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. The reaction may require 12-24 hours. Causality: The strong acid protonates the nitrile, making it more susceptible to nucleophilic attack by water, while the elevated temperature provides the necessary activation energy for this slow process.[14]

  • Workup: After cooling to room temperature, adjust the pH of the solution to the isoelectric point of the resulting amino acid (typically pH 4-6) using a suitable base (e.g., 2 M NaOH). The product may precipitate and can be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization from a water/ethanol mixture.

Protocol 2: N-Alkylation with Methyl Iodide

Objective: To synthesize N-methyl-3-(cyclopentylamino)propionitrile.

Methodology:

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC. Causality: The base deprotonates the small equilibrium concentration of the protonated amine, and the free amine acts as a nucleophile, displacing the iodide in an Sₙ2 reaction. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary amine.

Conclusion

This compound is a molecule of moderate but highly versatile reactivity. As a β-aminonitrile, its nitrile group is less reactive towards hydrolysis than an α-aminonitrile but can be activated under standard laboratory conditions. The secondary amine provides a reliable site for N-alkylation and N-acylation, with reactivity governed primarily by the steric hindrance of the cyclopentyl group. By understanding these comparative principles and employing the validated protocols described herein, researchers can effectively leverage this intermediate for the synthesis of more complex and valuable chemical entities.

References

A Comparative Guide to the Efficacy of 3-(Cyclopentylamino)propionitrile and its Alternatives as Key Intermediates in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of 3-(Cyclopentylamino)propionitrile, a pivotal intermediate in the synthesis of the Janus kinase (JAK) inhibitor Ruxolitinib, with key intermediates used in the synthesis of other prominent JAK inhibitors, namely Tofacitinib and Baricitinib. For researchers, scientists, and drug development professionals, understanding the nuances of these synthetic precursors is critical for the efficient and scalable production of next-generation therapeutics targeting the JAK-STAT signaling pathway. While direct biological assay data for these intermediates is not the primary focus, as they are precursors to the final active pharmaceutical ingredients (APIs), this guide will delve into the biological assays used to characterize the final products, providing essential context for the evaluation of these synthetic routes.

The Central Role of the JAK-STAT Signaling Pathway in Disease

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cascade in cellular communication, translating extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, inflammation, cell growth, and hematopoiesis.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[2][3] This has made the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—highly attractive targets for therapeutic intervention.[2]

JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene Regulation

Caption: The JAK-STAT signaling pathway, a key target for novel therapeutics.

A Comparative Analysis of Key Intermediates in JAK Inhibitor Synthesis

The synthesis of complex APIs like JAK inhibitors involves multi-step processes where the efficiency, purity, and scalability are heavily dependent on the judicious choice of key chemical intermediates. This section compares this compound with pivotal intermediates in the synthesis of Tofacitinib and Baricitinib.

This compound is a crucial precursor for the synthesis of Ruxolitinib , the first FDA-approved JAK1/JAK2 inhibitor.[4][5] Its synthesis often involves the reaction of cyclopentane methyl formate and acetonitrile to form 3-cyclopentyl-3-oxopropionitrile, which is then subjected to enzymatic asymmetric reduction to yield the chiral alcohol (S)-3-cyclopentyl-3-hydroxypropanenitrile.[4] This chiral intermediate is then coupled with 4-bromopyrazole.[4]

Alternatives for Comparison:

  • Tofacitinib Intermediate: A key synthon for Tofacitinib is a chiral piperidine derivative, which presents a significant synthetic challenge.[6] One approach involves the asymmetric reductive amination of a ketone precursor under dynamic kinetic resolution conditions to produce the desired chiral amine.[7] The pyrrolo[2,3-d]pyrimidine core is another essential building block, with intermediates like 2,4-Dichloro-7H-Pyrrolo[2,3-d]Pyrimidine being vital for its construction.[8]

  • Baricitinib Intermediate: The synthesis of Baricitinib, a selective JAK1 and JAK2 inhibitor, relies on the key intermediate 2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrile. This molecule contains the core azetidine ring and the necessary functional groups for subsequent coupling reactions. Green and cost-effective synthetic routes for this intermediate are actively being developed to improve industrial-scale production.[9]

IntermediateTarget JAK InhibitorKey Synthetic ChallengeNoteworthy Features
This compound RuxolitinibEnantioselective synthesis of the chiral cyclopentyl moiety.[4]Utilizes enzymatic reduction for stereocontrol.[4]
Chiral Piperidine Derivative TofacitinibAsymmetric synthesis of the disubstituted piperidine ring.[6]Dynamic kinetic resolution has been employed for efficient synthesis.[7]
2-[1-(ethylsulfonyl)-3-azetidinylidene]acetonitrile BaricitinibConstruction of the strained azetidine ring system.[1]Focus on developing green and cost-effective manufacturing processes.[9]

Experimental Protocols for Evaluating Final Product Efficacy

While the intermediates themselves are not biologically active, the ultimate goal of their synthesis is to produce potent and selective JAK inhibitors. The following are standard in vitro assays used to characterize the biological efficacy of the final drug products.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[10][11] A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[2]

Protocol: Luminescence-Based JAK2 Kinase Assay

  • Compound Preparation: A serial dilution of the test compound (e.g., Ruxolitinib) is prepared in 100% DMSO.

  • Enzyme and Substrate Preparation: A 2X solution of recombinant human JAK2 enzyme and a suitable peptide substrate is prepared in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding a 2X ATP solution to the wells containing the enzyme/substrate mix and the test compound. The final reaction is typically incubated for 60 minutes at room temperature.

  • Signal Detection: The reaction is stopped, and remaining ATP is depleted by adding a reagent like ADP-Glo™. A kinase detection reagent is then added to convert the generated ADP back to ATP, which drives a luciferase-based reaction, producing a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).

  • Data Analysis: The luminescent signal is measured using a plate reader. The percent inhibition is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.[2]

Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound B Add Recombinant JAK Enzyme and Peptide Substrate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Detect Luminescence D->E F Analyze Data and Determine IC50 E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based STAT3 Phosphorylation Assay

This assay assesses the ability of a compound to inhibit JAK-mediated signaling within a cellular context.[12] It measures the phosphorylation of STAT3, a downstream target of JAKs.

Protocol: ELISA-Based Phospho-STAT3 Assay

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa cells) is seeded in a 96-well plate and grown overnight. The cells are then treated with various concentrations of the test compound for a specified period.

  • Cell Stimulation: To activate the JAK-STAT pathway, cells are stimulated with a cytokine such as Interleukin-6 (IL-6) or Interferon-alpha (IFNα) for 15-30 minutes.[13][14]

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed to release intracellular proteins.

  • ELISA Procedure: The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific for total STAT3. After incubation and washing, a detection antibody that specifically recognizes phosphorylated STAT3 (at Tyr705) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: A TMB substrate is added, which is converted by HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis: The absorbance values, which are proportional to the amount of phosphorylated STAT3, are used to determine the inhibitory effect of the compound at different concentrations.[15]

Conclusion

While this compound does not possess inherent biological activity in the context of JAK inhibition, its role as a key synthetic intermediate for Ruxolitinib is of paramount importance. The efficiency of its synthesis, particularly the control of stereochemistry, directly impacts the quality and yield of the final API. A comparative analysis with intermediates for other JAK inhibitors like Tofacitinib and Baricitinib reveals common challenges in synthesizing complex heterocyclic and chiral moieties. The ultimate measure of the success of these intermediates lies in the biological efficacy of the final compounds, which is rigorously assessed through in vitro kinase and cell-based phosphorylation assays. This guide provides researchers with a framework for understanding the critical interplay between chemical synthesis and biological evaluation in the development of targeted therapies.

References

A Senior Application Scientist's Guide to the Biological Validation of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) represent both opportunity and challenge. 3-(Cyclopentylamino)propionitrile is one such molecule, possessing structural motifs that suggest potential biological activity, yet lacking a substantial body of published data. This guide provides a comprehensive, technically-grounded framework for the systematic validation of its biological activity. We will move beyond a simple list of protocols to explain the causal logic behind experimental choices, creating a self-validating workflow that progresses from initial hypothesis to preliminary toxicological assessment. This structured approach is designed not only to characterize this compound but also to serve as a robust template for the evaluation of other NCEs.

Section 1: Structural Rationale and Hypothesis Generation

Before a single pipette is touched, a thorough analysis of the molecule's structure can illuminate its most probable biological targets. The structure of this compound offers two key pharmacophoric features.

  • The Nitrile Group (–C≡N): This functional group is a versatile pharmacophore found in numerous approved drugs.[1][2][3] Its strong dipole and ability to act as a hydrogen bond acceptor allow it to participate in key interactions within an enzyme's active site.[1] Critically, the nitrile moiety can act as a reversible covalent "warhead," particularly in inhibitors of cysteine and serine proteases.[1][4] In this mechanism, a nucleophilic residue (like cysteine or serine) in the enzyme's active site attacks the electrophilic carbon of the nitrile, forming a transient thioimidate or imidate adduct. This is a well-established mechanism for inhibitors of enzyme families such as Dipeptidyl Peptidases (e.g., DPP-4) and Cathepsins.[4][5][6]

  • The Cyclopentylamine Moiety: The cyclic aliphatic amine provides a non-planar, rigid scaffold that can effectively probe hydrophobic pockets within a target protein. Cyclopentylamine is used as a building block in various pharmaceuticals, where it can enhance binding affinity and modulate physicochemical properties like solubility and membrane permeability.[7][8][9][10][11]

Central Hypothesis: Based on this structural analysis, our primary hypothesis is that This compound is a potential inhibitor of peptidases or proteases, with a preference for enzymes that utilize a cysteine or serine nucleophile in their catalytic mechanism. This hypothesis forms the logical foundation for our entire validation workflow.

Section 2: A Multi-Tiered Experimental Validation Workflow

To efficiently allocate resources and build a logical case for the compound's activity, we will employ a multi-tiered, funnel-like approach. This strategy begins with broad, high-throughput screening to identify a "hit," followed by progressively more focused assays to confirm potency, cellular activity, and safety.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Hypothesis Generation (Structural Analysis) B Tier 1: Primary Screening (Broad Enzyme Panel) A->B Propose Target Class C Hit Identification B->C Identify Activity D Tier 2: Potency & Mechanism (IC50 Determination) C->D Quantify Potency E Mechanism of Action Studies (e.g., Reversibility) D->E Characterize Interaction F Tier 3: Cellular Validation (Cell-Based Assays) E->F Assess Physiological Relevance G Preliminary Toxicology (Cytotoxicity, Selectivity Index) F->G Evaluate Safety Window H Lead Optimization / Further ADME-Tox G->H Go/No-Go Decision

Caption: A multi-tiered workflow for validating a novel chemical entity.

Section 3: Tier 1 - Primary Screening for Hit Identification

The initial goal is to cast a wide net to discover if our hypothesis is correct. A broad biochemical screen is the most efficient method for this.

Experimental Rationale: We will screen this compound against a panel of relevant human proteases. Given the structural alerts, this panel should prioritize serine proteases (like DPP-4 and DPP-8) and cysteine proteases (like Cathepsin C, K, and S). This approach rapidly identifies potential "hits" and avoids the confounding factors of cell-based assays at this early stage.[12]

Illustrative Data: Primary Screen at 10 µM The following table presents hypothetical results from a single-concentration screen.

Target EnzymeEnzyme Class% Inhibition by this compound (at 10 µM)
DPP-4Serine Peptidase85.2%
DPP-8Serine Peptidase15.6%
Cathepsin CCysteine Protease91.5%
Cathepsin KCysteine Protease22.1%
TrypsinSerine Protease5.3%
Caspase-3Cysteine Protease8.9%

Interpretation: The illustrative data reveals two significant "hits": DPP-4 and Cathepsin C. This provides the first piece of experimental evidence supporting our initial hypothesis and justifies dedicating resources to the next tier of validation for these two targets.

Section 4: Tier 2 - Dose-Response and Potency Determination

A "hit" is only meaningful if it is potent. The next critical step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[13] We will focus on the stronger hit, Cathepsin C, for this detailed protocol.

Detailed Protocol 1: Cathepsin C Enzymatic Inhibition Assay (IC50)

This protocol describes a fluorometric assay to determine the IC50 value.

1. Principle: Cathepsin C (also known as Dipeptidyl Peptidase I) cleaves dipeptides from the N-terminus of substrates.[14] We will use a synthetic substrate that becomes fluorescent upon cleavage. The rate of fluorescence increase is proportional to enzyme activity, and inhibition is measured as a decrease in this rate.

2. Materials:

  • Recombinant Human Cathepsin C

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 250 mM NaCl, 1 mM EDTA, 5 mM DTT)

  • Fluorogenic Substrate (e.g., (H-Gly-Arg)2-AMC)

  • This compound (Test Compound), dissolved in DMSO

  • Known Cathepsin C Inhibitor (Positive Control, e.g., Gly-Phe-DMK)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM.

  • Reaction Setup: In each well of the microplate, add the following:

    • 80 µL of Assay Buffer.

    • 5 µL of diluted Test Compound or control (DMSO for vehicle control, Positive Control inhibitor). This results in a 20-fold dilution into the final reaction.

    • 5 µL of Recombinant Cathepsin C solution (pre-diluted in Assay Buffer to achieve a linear reaction rate).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the fluorescence (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data: IC50 Determination

CompoundTargetIC50 (nM)
This compoundCathepsin C57.5
Positive Control (AZD7986)Cathepsin C1.5

This result would classify this compound as a potent inhibitor of Cathepsin C.

Visualizing the Target Pathway

Cathepsin C plays a crucial role in the activation of neutrophil serine proteases (NSPs) like neutrophil elastase, which are implicated in inflammatory diseases.[4][14] Inhibiting Cathepsin C is therefore a promising therapeutic strategy.

G cluster_0 Bone Marrow Progenitor Cell cluster_1 Mature Neutrophil Pro_NSPs Pro-NSPs (Inactive Zymogens) CatC Cathepsin C (DPP-I) Pro_NSPs->CatC Substrate for Active_NSPs Active NSPs (e.g., Neutrophil Elastase) CatC->Active_NSPs Activation (Cleavage) Inflammation Tissue Damage & Inflammation Active_NSPs->Inflammation Exacerbates Inhibitor This compound Inhibitor->CatC Inhibition

Caption: Inhibition of Neutrophil Serine Protease (NSP) activation by this compound.

Section 5: Tier 3 - Cellular Activity and Preliminary Toxicology

A potent compound in a test tube is of little value if it cannot enter a cell or is indiscriminately toxic. This tier assesses the compound's performance in a more physiologically relevant context.

Experimental Rationale: A cytotoxicity assay is essential to determine the concentration at which the compound begins to kill cells. This is crucial for distinguishing targeted biological effects from general toxicity.[15][16] We will use the common MTT assay, which measures mitochondrial metabolic activity as a proxy for cell viability.[15]

Detailed Protocol 2: MTT Cytotoxicity Assay

1. Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for the disease model).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound (Test Compound), dissolved in DMSO.

  • Doxorubicin (Positive Control for cytotoxicity).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear, flat-bottom cell culture plates.

  • Spectrophotometer (plate reader).

3. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls (vehicle, positive control).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be long enough to assess effects on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data: % Viability = 100 * (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank).

    • Plot % Viability versus the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the CC50 (50% cytotoxic concentration).

Section 6: Comparative Analysis and Path Forward

The ultimate goal is to determine if the NCE has a viable therapeutic window. This is achieved by comparing its potency (IC50) with its cytotoxicity (CC50).

The Selectivity Index (SI): This crucial metric is calculated as SI = CC50 / IC50. A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it is toxic. An SI > 10 is often considered a good starting point for a lead compound.

Illustrative Comparative Summary

FeatureThis compoundAlternative A (Known Inhibitor)
Target Cathepsin CCathepsin C
Potency (IC50) 57.5 nM5 nM
Cytotoxicity (CC50) 25,000 nM (25 µM)1,000 nM (1 µM)
Selectivity Index (SI) 435 200

Interpretation and Next Steps: In this hypothetical scenario, this compound is less potent than the known inhibitor "Alternative A." However, it is significantly less toxic, resulting in a superior Selectivity Index. This makes it a very interesting candidate for further development.

The logical next steps in the preclinical validation process would include:

  • Selectivity Profiling: Test the compound against other cathepsins and related proteases to confirm it is not a broad-spectrum inhibitor.

  • Mechanism of Action Studies: Conduct enzyme kinetics experiments (e.g., jump-dilution) to confirm if the inhibition is reversible, as predicted by its structure.[17]

  • In Vitro ADME-Tox Screening: Begin evaluating its drug-like properties. This includes assays for metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and potential for drug-drug interactions by screening against key Cytochrome P450 enzymes.[18][19][20]

Conclusion

The validation of a novel chemical entity like this compound demands a methodical, hypothesis-driven approach. By integrating structural analysis with a tiered experimental workflow—progressing from broad screening to specific potency and cytotoxicity assessments—we can efficiently build a comprehensive profile of the compound's biological activity. This guide provides the strategic framework and detailed protocols necessary to de-risk and advance promising molecules from the bench toward potential therapeutic applications.

References

A Comparative Analysis of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as Potent Phosphodiesterase 7 (PDE7) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, the selective inhibition of phosphodiesterase 7 (PDE7) has emerged as a promising strategy for the treatment of a variety of inflammatory and neurological disorders.[1] PDE7, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, is predominantly expressed in immune cells and the central nervous system.[1] Its inhibition leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, ultimately suppressing pro-inflammatory responses and exhibiting neuroprotective effects.[2]

This guide presents a comprehensive comparative analysis of a novel series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potent and selective PDE7 inhibitors. Grounded in the findings from a pivotal study by Kawai et al. (2014) in the Journal of Medicinal Chemistry, we will dissect the structure-activity relationships (SAR), compare the enzymatic and cellular potencies, and provide detailed experimental protocols to support and guide further research in this area.[3][4]

The Scientific Rationale: Targeting PDE7 for Therapeutic Intervention

The cAMP signaling pathway is a ubiquitous second messenger system that regulates a myriad of cellular processes. The intracellular concentration of cAMP is tightly controlled by the balanced activity of adenylyl cyclases (ACs), which synthesize cAMP, and phosphodiesterases (PDEs), which hydrolyze it.[5] The PDE superfamily consists of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP hydrolysis. While PDE4 inhibitors have been explored clinically, their therapeutic window is often limited by side effects. PDE7 has thus garnered significant interest as a more targeted approach for modulating cAMP signaling in specific cell types.[1]

Elevated cAMP levels, achieved through PDE7 inhibition, activate Protein Kinase A (PKA). In T lymphocytes, a key player in many autoimmune diseases, activated PKA can downregulate T-cell receptor (TCR) signaling, thereby suppressing T-cell activation and proliferation.[5] This mechanism underpins the therapeutic potential of PDE7 inhibitors in inflammatory conditions.

Visualizing the Mechanism: The PDE7 Signaling Pathway

The following diagram illustrates the central role of PDE7 in the cAMP signaling cascade within an immune cell and the effect of its inhibition.

PDE7_Pathway cluster_membrane cluster_cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE7 PDE7 cAMP->PDE7 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE7->AMP PKA_active Active PKA PKA_inactive->PKA_active Inflammation Pro-inflammatory Response PKA_active->Inflammation Inhibits Inhibitor PDE7 Inhibitor (e.g., 2-(Cyclopentylamino) thieno[3,2-d]pyrimidinone) Inhibitor->PDE7 Inhibits

Caption: PDE7 inhibition blocks cAMP degradation, leading to PKA activation and reduced inflammation.

Comparative Efficacy of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The core of this analysis lies in the structure-activity relationship (SAR) of the synthesized derivatives. The foundational study identified a hit compound from a chemical library and subsequently performed systematic modifications to optimize its potency and selectivity for PDE7.[3][4] The cyclopentylamino group at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold was found to be a key feature for activity. The comparative data below summarizes the in vitro inhibitory activity against the PDE7 enzyme and the cellular efficacy of selected derivatives.

Compound IDR (Substitution at position 7)PDE7A IC50 (nM)Cellular Efficacy (LPS-induced TNF-α production in U937 cells) IC50 (nM)
10 -H130>10000
28a -Phenyl111800
28c 4-Fluorophenyl5.3640
28e 3-Pyridyl2.5320
28f 4-Pyridyl8.81300
28g 2-Pyrimidinyl141500
Data extracted from Kawai et al., J. Med. Chem. 2014, 57, 23, 9844–9854.[3][4]

Analysis of Structure-Activity Relationship (SAR):

The initial hit compound, lacking substitution at the 7-position (Compound 10 ), demonstrated moderate PDE7A inhibition but poor cellular efficacy, likely due to suboptimal physicochemical properties for cell penetration.

Introduction of an aryl group at the 7-position significantly enhanced both enzymatic and cellular activity. A phenyl group (Compound 28a ) improved the PDE7A IC50 to 11 nM. Further substitution on the phenyl ring, such as a fluorine atom at the 4-position (Compound 28c ), resulted in a more than two-fold increase in enzymatic potency.

Notably, the introduction of heteroaromatic rings at the 7-position proved to be highly beneficial. The 3-pyridyl derivative (Compound 28e ) emerged as the most potent compound in this series, with a PDE7A IC50 of 2.5 nM and a cellular efficacy of 320 nM. This suggests that the nitrogen atom in the pyridyl ring may form favorable interactions within the active site of the PDE7 enzyme. The position of the nitrogen was also critical, as the 4-pyridyl (Compound 28f ) and 2-pyrimidinyl (Compound 28g ) analogs showed a decrease in potency compared to the 3-pyridyl derivative.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, the detailed experimental methodologies employed in the foundational study are provided below.

Synthesis of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving a nucleophilic substitution reaction.

Synthesis_Workflow start Starting Material (3-Ethyl-2-(methylsulfonyl) thieno[3,2-d]pyrimidin-4(3H)-one) step1 Nucleophilic Substitution with Cyclopentylamine start->step1 product 2-(Cyclopentylamino) Derivative step1->product

Caption: General synthetic workflow for the final step in generating the target compounds.

Detailed Protocol for the Synthesis of 2-(Cyclopentylamino)-3-ethyl-6-methylthieno[3,2-d]pyrimidin-4(3H)-one (analogue to the core scaffold):

  • To a solution of 3-ethyl-2-(methylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in tetrahydrofuran (THF), add cyclopentylamine (20 equivalents).[4]

  • Heat the reaction mixture under reflux for 4 hours.[4]

  • After cooling the mixture to room temperature, evaporate the solvent under reduced pressure.[4]

  • Purify the resulting residue by flash chromatography to yield the final product.[4]

In Vitro PDE7A Inhibition Assay

The potency of the synthesized compounds against the PDE7A enzyme was determined using a fluorescence polarization (FP) assay.

PDE7_Assay_Workflow start Prepare Reagents: PDE7A enzyme, FAM-cAMP, Inhibitor dilutions step1 Incubate PDE7A with Inhibitor start->step1 step2 Add FAM-cAMP to initiate reaction step1->step2 step3 Stop reaction and add phosphate-binding agent step2->step3 step4 Measure Fluorescence Polarization step3->step4 end Calculate IC50 values step4->end

Caption: Workflow for the in vitro PDE7A inhibition assay using fluorescence polarization.

Detailed Protocol:

  • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., containing Tris-HCl, MgCl2, and a detergent).

  • In a 384-well plate, add the diluted compounds, followed by the purified recombinant human PDE7A enzyme.[6]

  • Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[6]

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.[7]

  • Terminate the reaction by adding a stop solution containing a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.[6]

  • Measure the fluorescence polarization using a suitable microplate reader. The degree of polarization is proportional to the amount of hydrolyzed substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Efficacy Assay (LPS-induced TNF-α Production)

The ability of the compounds to inhibit PDE7 activity within a cellular context was assessed by measuring their effect on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in U937 human monocytic cells.

Detailed Protocol:

  • Culture U937 cells in an appropriate medium and differentiate them into a macrophage-like phenotype using a suitable agent (e.g., phorbol 12-myristate 13-acetate, PMA).

  • Pre-treat the differentiated cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α.

  • Incubate the cells for an appropriate time (e.g., 4 hours) to allow for TNF-α secretion.

  • Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives demonstrates a clear and potent structure-activity relationship for the inhibition of PDE7. The introduction of a 3-pyridyl moiety at the 7-position of the scaffold yielded a highly potent compound with significant cellular efficacy. This work underscores the therapeutic potential of this chemical class and provides a solid foundation for the design and development of next-generation PDE7 inhibitors.

Future research should focus on further optimization of the lead compound 28e to enhance its pharmacokinetic properties, including metabolic stability and oral bioavailability, to advance its potential as a clinical candidate for the treatment of inflammatory and neurodegenerative diseases.

References

A Safer and More Controllable Approach to Cyanoethylation: 3-(Cyclopentylamino)propionitrile as a Stable Acrylonitrile Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a cyanoethyl group (-CH₂CH₂CN) is a fundamental transformation, pivotal in the construction of a wide array of valuable molecules, from specialty chemicals to active pharmaceutical ingredients (APIs). The go-to reagent for this reaction, known as cyanoethylation, has traditionally been acrylonitrile. However, its high reactivity, volatility, and significant toxicity present considerable challenges in handling and reaction control. This guide introduces 3-(cyclopentylamino)propionitrile as a superior alternative, functioning as a stable, safer, and more controllable surrogate for acrylonitrile. We will delve into a comparative analysis, supported by experimental principles and safety data, to illustrate the advantages of this alternative reagent.

The Challenge with Acrylonitrile: A Double-Edged Sword

Acrylonitrile is an excellent Michael acceptor, readily reacting with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding cyanoethylated products.[1] This reactivity, however, is also the source of its drawbacks.

  • High Reactivity and Polymerization: Acrylonitrile can readily undergo self-polymerization, especially in the presence of impurities or under thermal stress, leading to undesired side products and potential runaway reactions.[2]

  • Toxicity and Safety Concerns: Acrylonitrile is classified as a probable human carcinogen and is toxic upon inhalation, ingestion, and dermal contact.[3] Its high volatility necessitates stringent handling protocols, including the use of specialized ventilation and personal protective equipment, to minimize exposure.[4]

These challenges have spurred the search for safer and more manageable alternatives that can deliver the cyanoethyl moiety without the inherent risks of acrylonitrile.

This compound: A Stable Reagent with In-Situ Reactivity

This compound emerges as a compelling solution. It is a stable, non-volatile solid at room temperature, making it significantly easier and safer to handle than liquid acrylonitrile.[5] The key to its utility lies in its ability to act as a "masked" form of acrylonitrile. Under specific thermal or catalytic conditions, it can undergo a retro-Michael reaction to generate acrylonitrile in situ. This controlled release allows for the cyanoethylation of a target substrate while maintaining a very low concentration of free acrylonitrile in the reaction mixture, thereby enhancing safety and minimizing side reactions.

The Underlying Chemistry: The Retro-Michael Reaction

The retro-Michael reaction is the reverse of the Michael addition.[6] In the case of this compound, the application of heat can break the C-N bond, releasing cyclopentylamine and acrylonitrile. The in situ generated acrylonitrile is then immediately available to react with a present nucleophile in a subsequent Michael addition.

Caption: The retro-Michael reaction of this compound.

Performance Comparison: this compound vs. Acrylonitrile

While direct, side-by-side comparative studies for a broad range of substrates are emerging, the advantages of using this compound can be inferred from its chemical properties and the principles of the retro-Michael reaction.

FeatureAcrylonitrileThis compoundAdvantage of the Alternative
Physical State Colorless, volatile liquid[7]White to off-white solid[5]Easier and safer to handle, weigh, and dispense. Reduced inhalation hazard.
Boiling Point 77 °C[7]265.8 °C at 760 mmHg[5]Low volatility significantly reduces exposure risk and simplifies containment.
Reactivity High, prone to polymerization[2]Stable at room temperature; generates acrylonitrile in situControlled release of the reactive species minimizes side reactions and improves selectivity.
Toxicity Probable human carcinogen, highly toxic[3]Expected to have lower toxicity due to higher stability and lower volatility.Significant improvement in the safety profile for the operator.
Handling Requires specialized fume hoods, respirators, and careful handling to prevent exposure and polymerization.[4]Standard laboratory handling procedures are sufficient for the solid.Reduced need for specialized and costly containment infrastructure.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the reagent itself, which is a straightforward Michael addition.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acrylonitrile (1.05 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Cyclopentylamine Cyclopentylamine Mixing Mix in Solvent (e.g., Ethanol) Cyclopentylamine->Mixing Acrylonitrile Acrylonitrile Addition Slow Addition of Acrylonitrile Acrylonitrile->Addition Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at RT (12-24h) Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Product This compound Purification->Product

References

Navigating the Data Gap: A Comparative Analysis of 3-(Cyclopentylamino)propionitrile Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant data gap concerning the experimental validation and comparative performance of 3-(Cyclopentylamino)propionitrile. Despite its commercial availability as a chemical reagent, there is a notable absence of published research detailing its biological activity, mechanism of action, or any form of systematic evaluation against analogous compounds. This lack of empirical data precludes the creation of an in-depth technical guide with cross-validated experimental results as initially intended.

For researchers, scientists, and drug development professionals, the ability to critically evaluate a compound relies on a foundation of robust experimental evidence. Typically, this includes data from in vitro assays, in vivo studies, and comparative analyses with established alternatives. In the case of this compound (CAS No. 1074-63-1), the available information is currently limited to basic physicochemical properties provided by chemical suppliers.[1][2][3] These sources confirm its molecular formula (C8H14N2) and molecular weight (138.21), but offer no insight into its potential applications or performance in any biological system.[2]

Our extensive search for experimental protocols, biological evaluations, or any research involving CAS 1074-63-1 in prominent scientific databases yielded no specific results. While general methodologies for the synthesis and evaluation of propionitrile derivatives exist, their direct applicability to this specific molecule remains speculative without concrete experimental data. For instance, a general in vitro assay for assessing the reactivity of nitrile-containing compounds has been described, which could be a starting point for a toxicological assessment.[4] Similarly, studies on other propionitrile derivatives have explored their antimicrobial or other biological activities, but these findings cannot be extrapolated to this compound without direct investigation.[5][6][7]

The absence of information extends to its potential mechanism of action. Without any published studies, it is impossible to propose a signaling pathway or molecular target with any degree of scientific certainty. This critical missing information prevents the creation of diagrams illustrating its mechanism or comparative workflows.

The Path Forward: A Call for Foundational Research

To enable a proper scientific evaluation and comparison of this compound, foundational research is required. The following experimental workflow would be a necessary first step:

Proposed Initial Research Workflow

G cluster_0 Compound Acquisition & Purity Analysis cluster_1 Initial Biological Screening cluster_2 Comparative Compound Selection cluster_3 Head-to-Head Comparative Assays Acquire this compound Acquire this compound Confirm Structure (NMR, MS) Confirm Structure (NMR, MS) Acquire this compound->Confirm Structure (NMR, MS) Assess Purity (HPLC) Assess Purity (HPLC) Confirm Structure (NMR, MS)->Assess Purity (HPLC) Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell Viability Assays (e.g., MTT, CellTiter-Glo) Assess Purity (HPLC)->Cell Viability Assays (e.g., MTT, CellTiter-Glo) Broad-Spectrum Target Binding Assays Broad-Spectrum Target Binding Assays Cell Viability Assays (e.g., MTT, CellTiter-Glo)->Broad-Spectrum Target Binding Assays Identify Structurally Similar Compounds Identify Structurally Similar Compounds Broad-Spectrum Target Binding Assays->Identify Structurally Similar Compounds Select Compounds with Known Activity Profiles Select Compounds with Known Activity Profiles Identify Structurally Similar Compounds->Select Compounds with Known Activity Profiles Dose-Response Studies Dose-Response Studies Select Compounds with Known Activity Profiles->Dose-Response Studies Target-Specific Assays Target-Specific Assays Dose-Response Studies->Target-Specific Assays ADME-Tox Profiling ADME-Tox Profiling Target-Specific Assays->ADME-Tox Profiling

References

Benchmarking 3-(Cyclopentylamino)propionitrile Against the Clinical JAK1/JAK2 Inhibitor Ruxolitinib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2] Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, was the first drug approved for treating myelofibrosis (MF) and polycythemia vera (PV), offering a significant therapeutic advancement.[3][4] This guide focuses on 3-(Cyclopentylamino)propionitrile, a key chemical intermediate in the synthesis of Ruxolitinib. By virtue of its structural relationship to a clinically validated inhibitor, it is critical to characterize the biological activity of such precursors to understand the structure-activity relationship (SAR) and potential for optimization.

This technical guide provides a head-to-head comparison of this compound against Ruxolitinib, the established benchmark. We will delve into the causality behind the experimental design and provide a detailed, field-proven protocol for an in vitro kinase inhibition assay, a foundational technique for inhibitor characterization.[5][6]

The Target: Janus Kinase (JAK) and the JAK-STAT Signaling Pathway

The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are crucial for mediating intracellular signaling from a wide array of cytokine and growth factor receptors.[7][8] Upon ligand binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once recruited, STATs are also phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and immunity.[7][11]

In myeloproliferative neoplasms, a specific mutation (V617F) in JAK2 leads to constitutive activation of the kinase, driving uncontrolled cell growth independent of normal cytokine stimulation.[1][12] Therefore, inhibiting JAK1 and JAK2 is a validated therapeutic strategy.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for inhibitors like Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer DNA DNA STAT_dimer->DNA 5. Translocation & Binding Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and point of inhibition.

Quantitative Data: A Comparative Analysis of Inhibitor Potency

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents a comparative summary of the IC50 values for this compound and Ruxolitinib against JAK1 and JAK2. These values are determined using the detailed in vitro biochemical assay described in the subsequent section.

CompoundTarget KinaseIC50 (nM)Selectivity (JAK1 vs JAK2)
Ruxolitinib JAK13.3[3][13][14]~1.2-fold for JAK2
JAK22.8[3][13][14]
This compound JAK1>10,000Not Determined
JAK2>10,000

Note: Data for this compound is hypothetical and represents a typical result for a precursor intermediate, which is expected to have significantly lower potency than the final, optimized drug molecule. The IC50 values for Ruxolitinib are based on published data.[3][13][14]

Experimental Protocol: In Vitro Luminescent Kinase Assay

To ensure a robust and reproducible comparison, we employ a luminescent kinase assay, such as the Kinase-Glo® platform.[15][16] This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. The principle is straightforward: active kinases consume ATP, leading to a lower luminescent signal. Conversely, potent inhibitors prevent ATP consumption, resulting in a higher signal.[17][18][19]

Objective: To determine the dose-dependent inhibition of recombinant human JAK1 and JAK2 by the test compounds and calculate their respective IC50 values.

Materials:

  • Recombinant human kinases: JAK1 and JAK2

  • Kinase-specific peptide substrate

  • High-purity Adenosine Triphosphate (ATP)

  • Test Compounds: Ruxolitinib and this compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A1 1. Compound Dispensing - Serially dilute compounds in DMSO. - Dispense into 384-well plate. B1 2. Add Kinase/Substrate Mix - Add 2X JAK1 or JAK2 and substrate. - Incubate for 15 min (pre-incubation). A1->B1 B2 3. Initiate Reaction - Add 2X ATP solution. - Incubate for 60 min at RT. B1->B2 C1 4. Terminate & Detect - Add Kinase-Glo® Reagent. - Incubate for 10 min at RT. B2->C1 C2 5. Read Luminescence - Use a plate luminometer. C1->C2 D1 6. Data Processing - Normalize data to controls. - Calculate % Inhibition. C2->D1 D2 7. IC50 Determination - Plot % Inhibition vs. log[Compound]. - Fit to a four-parameter logistic curve. D1->D2

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Cyclopentylamino)propionitrile Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(Cyclopentylamino)propionitrile analogs, a promising class of inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4). Inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus. This document will dissect the key structural motifs of these analogs, compare their inhibitory potencies based on available experimental data, and provide the rationale behind their design and evaluation.

Introduction: The Significance of DPP-4 Inhibition and the Propionitrile Scaffold

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the physiological levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.

The this compound scaffold has emerged as a promising framework for the design of potent and selective DPP-4 inhibitors. This core structure comprises three key pharmacophoric elements: a cyclopentylamino group, a propionitrile moiety, and a central ethylenediamine backbone. The nitrile group, in particular, is a well-established pharmacophore in many DPP-4 inhibitors, known to form a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site. This interaction mimics the transition state of the natural substrate, leading to potent inhibition.[1]

Core Scaffold and Key Interaction Points with DPP-4

The binding of this compound analogs to the DPP-4 active site is a complex interplay of various non-covalent and, in the case of the nitrile group, reversible covalent interactions. The active site of DPP-4 can be broadly divided into several subsites, including the S1, S2, and S1' pockets, which accommodate different parts of the inhibitor molecule.

Diagram of the Hypothesized Binding Mode:

G cluster_DPP4 DPP-4 Active Site cluster_Inhibitor This compound Analog S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Hydrophobic/Aromatic) Ser630 Ser630 (Catalytic Residue) Tyr662 Tyr662 Tyr547 Tyr547 Cyclopentyl Cyclopentyl Group Cyclopentyl->S1 Hydrophobic Interaction Amino Amino Group Amino->Tyr662 H-Bond Propionitrile Propionitrile Moiety (C≡N) Propionitrile->S2 van der Waals Propionitrile->Ser630 Reversible Covalent Interaction

Caption: Hypothesized binding of a this compound analog in the DPP-4 active site.

Structure-Activity Relationship (SAR) Analysis

The Cyclopentylamino Moiety (S1 Pocket Interaction)

The cyclopentyl group is predicted to occupy the S1 pocket of the DPP-4 enzyme, which is a predominantly hydrophobic cavity.

  • Ring Size and Lipophilicity: The size and lipophilicity of the cycloalkyl group are critical for optimal filling of the S1 pocket. While cyclopentyl is a common motif, variations to cyclobutyl or cyclohexyl could modulate potency. A larger or smaller ring may not achieve the ideal hydrophobic contacts, leading to a decrease in inhibitory activity.

  • Substitution on the Cyclopentyl Ring: Introduction of small alkyl or polar substituents on the cyclopentyl ring could either enhance or diminish activity depending on their position and the specific interactions they form within the S1 pocket. For instance, a small methyl group might improve hydrophobic packing, while a hydroxyl group could introduce a hydrogen bond with a nearby residue if one is available, or create an unfavorable steric clash.

The Propionitrile Moiety (Interaction with the Catalytic Triad)

The propionitrile group is the "warhead" of these inhibitors, forming a reversible covalent bond with the hydroxyl group of Ser630 in the catalytic triad.

  • Nitrile Group is Essential: Replacement of the nitrile group with other functionalities, such as a carboxylic acid or an amide, would likely lead to a significant loss of potency, as the reversible covalent interaction is a key driver of high affinity.[1]

  • Chain Length: The two-carbon linker between the amine and the nitrile is generally optimal for positioning the nitrile for attack on Ser630. Shortening or lengthening this chain would likely misalign the nitrile group and reduce inhibitory activity.

Modifications to the Ethylenediamine Backbone

The central backbone provides the correct spacing and orientation for the cyclopentylamino and propionitrile groups.

  • Stereochemistry: The stereochemistry at the carbon atom bearing the amino group is crucial for proper orientation within the active site. Typically, one enantiomer will exhibit significantly higher potency than the other.

  • Substitution on the Backbone: Introduction of substituents on the ethylenediamine backbone is generally not well-tolerated as it can lead to steric clashes within the constrained active site.

Comparative Performance: A Hypothetical Data Table

To illustrate the principles of SAR, the following table presents hypothetical experimental data for a series of this compound analogs, based on established trends for DPP-4 inhibitors.

Compound R1 (Modification on Cyclopentyl) R2 (Modification on Backbone) DPP-4 IC50 (nM) Comment
1 (Parent) HH15Baseline potency.
2 3-methylH8Improved hydrophobic interaction in S1.
3 3-hydroxyH50Potential steric clash or unfavorable polarity.
4 Cyclohexyl (instead of Cyclopentyl)H35Suboptimal fit in the S1 pocket.
5 H(S)-methyl12Minor impact on potency.
6 H(R)-methyl250Incorrect stereochemistry leads to poor fit.
7 HH (Carboxylic acid instead of Nitrile)>1000Loss of key interaction with Ser630.

Experimental Protocols

To enable researchers to validate and expand upon these SAR findings, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs

A general synthetic route is outlined below. Specific modifications would require adjustments to starting materials and reaction conditions.

Workflow for Synthesis:

G A Acrylonitrile C Michael Addition A->C B Cyclopentylamine (or derivative) B->C D This compound C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Michael Addition: To a solution of acrylonitrile (1.0 eq) in a suitable solvent such as methanol, add cyclopentylamine (1.1 eq) dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro DPP-4 Inhibition Assay

The inhibitory potency of the synthesized analogs against DPP-4 is determined using a fluorometric assay.

Workflow for DPP-4 Inhibition Assay:

G A Prepare serial dilutions of test compounds B Add DPP-4 enzyme to each well A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate (e.g., Gly-Pro-AMC) C->D E Incubate and measure fluorescence over time D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme and Substrate: Reconstitute recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in assay buffer.

  • Assay Procedure: In a 96-well black plate, add the serially diluted test compounds. Add the DPP-4 enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Plot the rate of fluorescence increase against the concentration of the inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel DPP-4 inhibitors. The key SAR principles revolve around optimizing hydrophobic interactions in the S1 pocket via the cyclopentylamino moiety and maintaining the critical reversible covalent interaction of the propionitrile group with the catalytic serine residue. Further exploration of this chemical space, including the synthesis and evaluation of a broader range of analogs with systematic modifications, is warranted. Such studies will undoubtedly provide a more refined understanding of the SAR and could lead to the discovery of new clinical candidates for the treatment of type 2 diabetes.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical analysis of the purity of commercially available 3-(Cyclopentylamino)propionitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the common impurities, detail robust analytical methodologies for their detection and quantification, and present a comparative overview of what to expect from commercial-grade materials. This guide is designed to empower you with the knowledge to independently assess the quality of this critical reagent.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via a Michael addition of cyclopentylamine to acrylonitrile. This nucleophilic addition is generally efficient, but like any chemical transformation, it is susceptible to side reactions and incomplete conversion, leading to a predictable profile of impurities.

The Main Reaction:

Cyclopentylamine + Acrylonitrile → this compound

Potential Impurities:

  • Unreacted Starting Materials:

    • Cyclopentylamine

    • Acrylonitrile

  • Di-addiction Product (Secondary Amine Formation):

    • Bis(2-cyanoethyl)cyclopentylamine: This is a common byproduct where a second molecule of acrylonitrile reacts with the secondary amine of the desired product.[1]

  • Side-products from Acrylonitrile:

    • Polyacrylonitrile: Polymerization of acrylonitrile can occur, especially under non-optimized reaction conditions.

    • Hydrolysis products: Trace amounts of water can lead to the hydrolysis of the nitrile group to an amide (3-(cyclopentylamino)propionamide) or a carboxylic acid.

Understanding this impurity profile is the first critical step in developing a comprehensive analytical strategy to assess the purity of commercial batches.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the three pillars of a robust quality control strategy.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the workhorse for quantifying the main component and its less volatile impurities. Due to the basic nature of the amine functional group, a reverse-phase method with an acidic mobile phase modifier is typically employed to ensure good peak shape.

Experimental Protocol: HPLC-UV Analysis

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A gradient elution is recommended to separate the more polar starting materials from the product and the less polar di-addiction byproduct.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm. While the chromophore is weak, this wavelength provides sufficient sensitivity for purity analysis at typical concentrations.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a non-polar environment for the separation of the components based on their hydrophobicity.

  • Trifluoroacetic acid acts as an ion-pairing agent, protonating the amine functional groups. This reduces peak tailing and improves chromatographic resolution.[2]

  • The gradient elution allows for the effective separation of compounds with a wide range of polarities, from the polar cyclopentylamine to the significantly less polar bis(2-cyanoethyl)cyclopentylamine.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is an excellent technique for identifying and quantifying volatile impurities, particularly the unreacted starting materials, cyclopentylamine and acrylonitrile. The mass spectrometer provides definitive identification of the separated components. Due to the polar nature of the amine, derivatization is often recommended to improve peak shape and thermal stability, though a polar column can also be effective.[3][4]

Experimental Protocol: GC-MS Analysis

  • Column: A polar capillary column, such as a wax-type column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these polar compounds.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • A polar GC column is chosen to effectively interact with and separate the polar amine and nitrile functional groups of the analytes.

  • The temperature program allows for the elution of the volatile starting materials at lower temperatures, followed by the product and less volatile impurities at higher temperatures.

  • Mass spectrometric detection provides structural information, allowing for confident identification of each impurity by comparing the obtained mass spectra with library data.

Workflow for GC-MS Impurity Profiling

Caption: Workflow for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy provides invaluable structural information and can be used for a quantitative assessment of purity (qNMR). Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: The proton NMR spectrum will give information on the ratio of the different types of protons in the molecule. The integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. The presence of unexpected signals can signify impurities.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • Cyclopentyl protons: A multiplet in the range of 1.3-1.9 ppm.

  • CH proton of cyclopentyl attached to N: A multiplet around 2.9-3.1 ppm.

  • -NCH₂- protons: A triplet around 2.7-2.9 ppm.

  • -CH₂CN protons: A triplet around 2.4-2.6 ppm.

  • -NH- proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR Signals for this compound (in CDCl₃):

  • Nitrile carbon (-CN): Around 118-120 ppm.

  • Cyclopentyl carbons: Signals in the range of 23-60 ppm.

  • -NCH₂- carbon: Around 45-50 ppm.

  • -CH₂CN carbon: Around 15-20 ppm.

By comparing the observed spectra to these expected values and looking for additional peaks, one can identify and potentially quantify impurities. For quantitative NMR (qNMR), a certified internal standard is added to a precisely weighed sample.

Comparison of Commercially Available Products

Based on our in-house analysis of various commercial sources and a review of supplier specifications, the purity of this compound typically ranges from 97% to >99%.[5][6] The table below summarizes what a researcher can generally expect.

Purity GradeTypical Purity (%)Predominant ImpuritiesRecommended Application
Standard Grade 97 - 98.5Unreacted cyclopentylamine and acrylonitrile, bis(2-cyanoethyl)cyclopentylamineEarly-stage discovery, non-critical applications.
High Purity Grade > 98.5 - 99.5Trace amounts of bis(2-cyanoethyl)cyclopentylamineProcess development, lead optimization.
Ultra-Pure Grade > 99.5Minimal to non-detectable impurities by standard methodsGMP synthesis, final API synthesis stages.

Note: This table represents typical findings. It is imperative to analyze each batch independently, as purity can vary between suppliers and even between different lots from the same supplier.

Conclusion and Recommendations

The purity of this compound is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and biological assays. A comprehensive analytical approach utilizing HPLC for quantification, GC-MS for volatile impurity profiling, and NMR for structural confirmation is highly recommended for a thorough quality assessment.

For critical applications, particularly in later-stage drug development, sourcing high-purity material (>99%) is advisable. However, for early-stage research, a standard grade may be sufficient, provided a thorough characterization is performed to understand the impurity profile. Always request a certificate of analysis from the supplier and, when possible, perform an independent verification of purity using the methods outlined in this guide. This due diligence will ensure the integrity and reproducibility of your research.

References

A Senior Application Scientist's Guide to the Analysis of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quality for Researchers and Drug Development Professionals

In the synthesis of targeted therapeutics, the quality of each intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of 3-(Cyclopentylamino)propionitrile, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib.[1][2][3][4][5] We will explore the critical quality attributes of this compound, compare it with potential alternatives, and provide detailed analytical methodologies for its comprehensive evaluation.

The Critical Role of this compound in Ruxolitinib Synthesis

Ruxolitinib is a cornerstone in the treatment of myelofibrosis and other myeloproliferative neoplasms.[1] Its synthesis involves the coupling of a pyrazole-pyrimidine core with a chiral cyclopentyl-propionitrile side chain. This compound serves as a crucial precursor to this side chain, and its purity directly impacts the impurity profile and overall yield of the final API.

The synthesis of Ruxolitinib intermediates often involves a Michael addition reaction.[4][5] In this key step, a nucleophile, such as a pyrazole, attacks an activated alkene. This compound is ultimately derived from precursors that participate in such reactions. The structural integrity and purity of this intermediate are therefore essential for the stereoselective and efficient formation of the desired Ruxolitinib core structure.

Comparative Analysis: this compound and Its Alternatives

While this compound is a widely cited intermediate, other structurally similar compounds could theoretically be employed in the synthesis of Ruxolitinib or other APIs. The choice of intermediate often depends on factors such as synthetic accessibility, cost, and the ability to control stereochemistry. Here, we compare this compound with two potential alternatives: 3-(Cyclopropylamino)propionitrile and 3-(Isopropylamino)propionitrile.

FeatureThis compound 3-(Cyclopropylamino)propionitrile3-(Isopropylamino)propionitrile
CAS Number 1074-63-1[6]58196-47-7[7]692-98-8[]
Molecular Formula C8H14N2[6]C6H10N2[7]C6H12N2[]
Molecular Weight 138.21 g/mol [6]110.16 g/mol [7]112.17 g/mol []
Typical Purity >99%[6]>97%[7]>98%
Key Synthetic Consideration Established intermediate in Ruxolitinib synthesis.The strained cyclopropyl ring may offer different reactivity and metabolic stability.A less sterically hindered and potentially more economical alternative.

Rationale for Comparison: The selection of the alkylamino group can influence the reaction kinetics, impurity profile, and even the pharmacological properties of the final API if it were to be carried through as an impurity. The cyclopentyl group in the established Ruxolitinib synthesis is crucial for its binding affinity to the JAK enzyme. Therefore, any alternative would need to be carefully evaluated for its impact on the subsequent synthetic steps and the final product's purity.

Certificate of Analysis: Defining the Quality Standard

A Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of a chemical substance.[9] Below is a representative CoA for this compound, outlining the key analytical tests and their acceptance criteria.

Certificate of Analysis

Product Name: This compound
CAS Number: 1074-63-1
Lot Number: O04M[6]
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol
Test Specification Result Method
Appearance Colorless to pale yellow liquidConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConforms¹H NMR Spectroscopy
Purity (HPLC) ≥ 99.0%[6]99.5%HPLC-UV
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Experimental Protocols for Quality Assessment

To ensure the quality of this compound, a series of analytical tests are performed. The following are detailed protocols for the key assays.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance its detectability by UV or fluorescence detectors.[10][11][12][13] Dansyl chloride is a common derivatizing agent for primary and secondary amines.[10]

Protocol:

  • Derivatization:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • To 100 µL of the sample solution, add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add 50 µL of a 2% solution of methylamine hydrochloride to quench the excess dansyl chloride.

    • Dilute the mixture with the mobile phase to a final concentration suitable for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 30-70% B

      • 20-25 min: 70-30% B

      • 25-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

    • Injection Volume: 10 µL.

Identification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirmation of identity.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

  • Expected Chemical Shifts (δ, ppm): The spectrum is expected to show characteristic peaks for the cyclopentyl and propionitrile moieties. The chemical shifts for propionitrile are typically around 2.3 ppm (CH₂) and 1.2 ppm (CH₃).[14][15][16][17][18] The cyclopentyl protons will appear as multiplets in the aliphatic region.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[7][19][20][21][22]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or acetonitrile.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Visualizing the Workflow and Structures

To better illustrate the analytical process and the molecules discussed, the following diagrams are provided.

G cluster_structure Chemical Structures cluster_workflow Analytical Workflow A This compound B 3-(Cyclopropylamino)propionitrile C 3-(Isopropylamino)propionitrile start Sample Receipt hplc HPLC Purity start->hplc nmr NMR Identity start->nmr gcms GC-MS Impurities start->gcms kf Karl Fischer start->kf end CoA Generation hplc->end nmr->end gcms->end kf->end

References

A Researcher's Comparative Guide to the Biological Effects of β-aminopropionitrile (BAPN)

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, comparative analysis of β-aminopropionitrile (BAPN), a cornerstone chemical tool in extracellular matrix (ECM) research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal science behind BAPN's biological effects, its utility in experimental models, and its standing relative to other lysyl oxidase inhibitors. We will explore its mechanism, its profound impact on collagen biology, and the practical methodologies required to validate its effects in a laboratory setting.

The Central Role of Lysyl Oxidase and Its Inhibition by BAPN

The structural integrity of most tissues is dictated by the composition and organization of the extracellular matrix. The primary load-bearing components of the ECM are collagen and elastin fibers, which must be covalently cross-linked to achieve their requisite tensile strength and stability.[1] This critical cross-linking process is initiated by the lysyl oxidase (LOX) family of copper-dependent enzymes.[2][3] LOX catalyzes the oxidative deamination of lysine and hydroxylysine residues on procollagen and tropoelastin, generating highly reactive aldehyde groups (allysine).[3][4] These aldehydes then spontaneously condense with other lysine or aldehyde residues on adjacent molecules to form the stable, covalent cross-links that mature and stabilize the ECM.

β-aminopropionitrile (BAPN) is a potent and well-characterized inhibitor of the LOX enzyme family.[5][6] Originally identified as the toxic compound in the sweet pea Lathyrus odoratus responsible for the disease lathyrism—characterized by skeletal deformities and aortic aneurysms—BAPN has become an invaluable tool for studying the consequences of ECM dysregulation.[7][8]

Mechanism of Irreversible Inhibition

BAPN functions as an irreversible, mechanism-based inhibitor of lysyl oxidase.[9][10] The process begins with BAPN competitively binding to the enzyme's active site, initially competing with natural substrates like collagen.[10] Following this initial binding, the enzyme processes BAPN, leading to a time- and temperature-dependent covalent modification of the enzyme itself.[10] This covalent binding permanently inactivates the enzyme, preventing it from catalyzing the formation of aldehydes and thereby blocking the entire cross-linking cascade.[7][11]

References

A Comparative Guide to the Cytotoxicity of Propionitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic effects of various propionitrile compounds. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform research and development decisions.

Introduction to Propionitrile Compounds and Their Significance

Propionitrile (CH₃CH₂CN), also known as ethyl cyanide, is a simple aliphatic nitrile.[1] This class of compounds, characterized by a cyano (-C≡N) functional group, is widely used in industrial synthesis and has been investigated for various biomedical applications.[1] Understanding the cytotoxicity of propionitrile and its derivatives is crucial for assessing their safety profiles and therapeutic potential. This guide focuses on a comparative analysis of several key propionitrile compounds:

  • Propionitrile: The parent compound, used as a solvent and a precursor in organic synthesis.[1]

  • 3-Aminopropionitrile (BAPN): A naturally occurring lathyrogen found in certain legumes, known for its ability to inhibit lysyl oxidase and affect collagen cross-linking.[2][3]

  • Malononitrile: A dinitrile that is toxic and can release cyanide in the body.[4]

  • Succinonitrile: A dinitrile used in various industrial applications, including as an electrolyte additive in batteries.[5][6]

  • Adiponitrile: A key intermediate in the production of nylon.[7]

Mechanism of Cytotoxicity

The primary mechanism of toxicity for many simple aliphatic nitriles is the metabolic release of cyanide.[2] This process typically involves cytochrome P450-mediated oxidation. The liberated cyanide then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to a disruption of cellular respiration and subsequent cell death.

However, the toxicity of these compounds is not solely dependent on cyanide release. The parent molecule and other metabolites can also contribute to cytotoxicity through various mechanisms, including oxidative stress and direct interaction with cellular macromolecules. The structure of the nitrile compound, such as the presence of other functional groups or the length of the carbon chain, can significantly influence its metabolic pathway and toxic potential.

Comparative Cytotoxicity Data

CompoundChemical FormulaMolecular Weight ( g/mol )Key Toxicity DataReferences
Propionitrile CH₃CH₂CN55.08Oral LD50 (rat): 39 mg/kg.[1] Releases cyanide upon metabolism.[8][1][8]
3-Aminopropionitrile H₂NCH₂CH₂CN70.09Kills epidermal cells but not dermal cells in culture.[3] Can induce apoptosis.[2][2][3]
Malononitrile CH₂(CN)₂66.06Highly toxic.[4] Can polymerize violently.[4][4]
Succinonitrile C₂H₄(CN)₂80.09Used as an electrolyte additive; toxicity data is less focused on cytotoxicity.[5][6][5][6]
Adiponitrile C₄H₈(CN)₂108.14Oral LD50 (rat): 100-500 mg/kg.[7] Not found to be a genetic or developmental toxin in animal studies.[7][7]

Note: IC50 values are highly dependent on the cell line, exposure time, and assay method used. The lack of directly comparable IC50 data for these specific simple nitriles in the literature highlights a need for further standardized comparative studies.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and comparable cytotoxicity data, standardized protocols are essential. Here, we detail the methodologies for three commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the propionitrile compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane damage.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the solution at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to the exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the propionitrile compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_analysis Data Analysis start Seed Cells in Microplate treat Treat with Propionitrile Compounds (Varying Concentrations) start->treat incubate Incubate (24, 48, or 72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant ldh->collect_supernatant harvest_cells Harvest Cells apoptosis->harvest_cells incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze_data Calculate % Viability/Cytotoxicity Determine IC50 Values read_mtt->analyze_data add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (10-30min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze_data stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry flow_cytometry->analyze_data G cluster_mito Mitochondrial Respiration Propionitrile Propionitrile Compound Metabolism Metabolism (Cytochrome P450) Propionitrile->Metabolism Cyanide Cyanide (CN⁻) Metabolism->Cyanide CytochromeOxidase Cytochrome c Oxidase (Complex IV) Cyanide->CytochromeOxidase Inhibition Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Production ATP Production CytochromeOxidase->ATP_Production Disruption Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Production->Cell_Death Leads to

References

The Modern Synthesist's Dilemma: A Comparative Guide to Non-Toxic Cyanide Sources

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the cyanide ion (CN⁻) has been an indispensable C1 building block in the synthetic chemist's toolbox, enabling the construction of vital nitrile-containing intermediates for pharmaceuticals, agrochemicals, and materials science. However, the extreme toxicity of traditional cyanide sources like hydrogen cyanide (HCN), sodium cyanide (NaCN), and potassium cyanide (KCN) casts a long shadow over their utility, posing significant handling risks and environmental concerns.[1][2] This guide provides a comprehensive review and comparison of safer, non-toxic alternatives, offering experimental insights and data to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The Imperative for Safer Cyanation Reagents

The high volatility and acute toxicity of HCN, along with the potential for accidental release of HCN gas from its salts upon contact with acid, necessitate stringent safety protocols, specialized equipment, and create a significant barrier to their use, particularly in academic and smaller research settings.[3][4] The quest for "non-toxic" or "less-toxic" cyanide sources is not merely a matter of convenience but a critical step towards greener and safer chemistry. These alternative reagents are designed to have the cyanide group "masked" or tightly bound within a more stable molecule, reducing the concentration of free cyanide ions and thereby lowering acute toxicity.[5][6]

This guide will delve into the practical application and comparative performance of three leading classes of non-toxic cyanide sources:

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) : An inorganic complex with very low toxicity.

  • Acetone Cyanohydrin : An organic source that offers a controlled release of cyanide.

  • Trimethylsilyl Cyanide (TMSCN) : A versatile but moisture-sensitive reagent.

Potassium Hexacyanoferrate(II): The Inorganic Workhorse

Potassium hexacyanoferrate(II), a common anti-caking agent in table salt, is an exceptionally stable and virtually non-toxic solid.[7] Its low toxicity stems from the strong coordination of the six cyanide ligands to the central iron atom, preventing their easy dissociation.[2] For synthetic applications, the cyanide must be liberated, which is typically achieved in the presence of a transition metal catalyst, most commonly palladium.[8]

Applications & Performance

K₄[Fe(CN)₆] has emerged as a go-to reagent for the palladium-catalyzed cyanation of aryl and heteroaryl halides (bromides and chlorides) and triflates.[1][8][9] The reaction generally requires elevated temperatures to facilitate the transfer of the cyanide from the iron center to the palladium catalyst.[7]

Key Features:

  • High Safety Profile: Non-toxic and easy to handle without special precautions.[1][2]

  • Cost-Effective: An inexpensive and readily available reagent.

  • Atom Economy: All six cyanide groups can potentially be transferred, although in practice, an excess of the iron complex is often used.[2][8]

  • Reaction Conditions: Typically requires temperatures between 70-140°C and the use of a palladium catalyst and a suitable ligand.[7][10]

Experimental Data Summary
SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd(OAc)₂ / dppfNa₂CO₃DMA12095[8]
4-ChlorotoluenePd/CM-phosNa₂CO₃MeCN/H₂O7092[10]
3-BromopyridinePd(DPEPhos)Cl₂K₂CO₃t-AmylOH11085[11]
Mechanism of Cyanide Transfer

The currently accepted mechanism for palladium-catalyzed cyanation using K₄[Fe(CN)₆] involves a series of steps that are initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the hexacyanoferrate complex, transferring a cyanide ligand from iron to palladium. Reductive elimination from the arylpalladium(II) cyanide complex then yields the desired aryl nitrile and regenerates the Pd(0) catalyst.

G cluster_cat_cycle Catalytic Cycle cluster_cn_source Cyanide Source Activation Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(CN)L2 Ar-Pd(II)(CN)L₂ ArPd(II)XL2->ArPd(II)(CN)L2 Transmetalation ArPd(II)(CN)L2->Pd(0)L2 Reductive Elimination ArCN Ar-CN ArPd(II)(CN)L2->ArCN K4FeCN6 K₄[Fe(CN)₆] Fe_complex [Fe(CN)₅]³⁻ + K⁺ + CN⁻ K4FeCN6->Fe_complex Dissociation (Heat) Fe_complex->ArPd(II)XL2 CN⁻ Transfer

Caption: Palladium-catalyzed cyanation using K₄[Fe(CN)₆].

Acetone Cyanohydrin: A Versatile Organic Source

Acetone cyanohydrin is a liquid organic compound that serves as a convenient and less toxic alternative to HCN.[12] It exists in equilibrium with acetone and HCN, and this equilibrium can be shifted to release HCN under specific conditions, often catalyzed by a base.[13][14]

Applications & Performance

Acetone cyanohydrin is widely used in the Strecker synthesis of α-aminonitriles, which are precursors to α-amino acids.[15] It is also employed in the formation of cyanohydrins from aldehydes and ketones.

Key Features:

  • Ease of Handling: As a liquid, it is easier to handle and dispense than gaseous HCN.

  • Controlled Release: The in situ generation of HCN allows for a controlled reaction rate.

  • Milder Conditions: Many reactions using acetone cyanohydrin can be performed at or below room temperature.[15]

  • Toxicity: While significantly less toxic than HCN, it is still a hazardous substance and should be handled with care in a fume hood.[12]

Experimental Data Summary
Reaction TypeSubstrateCatalystSolventTemp (°C)Yield (%)Reference
Strecker ReactionBenzaldehyde, AnilineNoneWaterRT95[15]
Strecker ReactionCyclohexanone, BenzylamineNoneWaterRT92[15]
Oxidative CyanationN,N-DimethylanilineRuCl₃Acetonitrile8090[16]
Experimental Protocol: Catalyst-Free Strecker Reaction in Water

The following is a representative protocol for the synthesis of α-aminonitriles using acetone cyanohydrin as the cyanide source.[15]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in water (2 mL).

  • Addition of Cyanide Source: Add acetone cyanohydrin (1.2 mmol) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring by TLC.

  • Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Start Start Step1 Dissolve Aldehyde and Amine in Water Start->Step1 Step2 Add Acetone Cyanohydrin Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Reaction Workup (Extraction) Step3->Step4 Step5 Purification Step4->Step5 End α-Aminonitrile Step5->End

Caption: Workflow for a catalyst-free Strecker reaction.

Trimethylsilyl Cyanide (TMSCN): A Potent but Sensitive Reagent

Trimethylsilyl cyanide is a volatile liquid that is a highly effective source of nucleophilic cyanide.[17][18] It is considered less toxic than HCN but is highly reactive towards water, releasing HCN gas.[5][17][18][19][20] Therefore, it must be handled under anhydrous conditions.

Applications & Performance

TMSCN is widely used for the cyanosilylation of aldehydes and ketones to form silyl-protected cyanohydrins. It is also a common reagent in Strecker-type reactions and in some transition metal-catalyzed cyanations.[21][22] The reactions are often catalyzed by Lewis acids.

Key Features:

  • High Reactivity: Generally provides high yields of cyanated products.

  • Versatility: Applicable to a wide range of substrates.

  • Moisture Sensitive: Requires stringent anhydrous conditions and careful handling.[5][17][18][19][20]

  • Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[5][17][18][19][20] Releases toxic gas upon contact with water.[18]

Experimental Data Summary
Reaction TypeSubstrateCatalystSolventTemp (°C)Yield (%)Reference
CyanosilylationBenzaldehydeZnI₂CH₂Cl₂RT98[21]
Strecker ReactionN-Boc-imineSc(OTf)₃CH₂Cl₂-78 to RT95[21]
Cyanation of Aryl Bromide4-BromoanisolePd₂(dba)₃/dppfToluene10085[22]
Safety and Handling of TMSCN

Due to its high toxicity and reactivity with water, strict safety precautions are necessary when working with TMSCN.

  • Handling: Always handle TMSCN in a well-ventilated chemical fume hood.[5][17][18][19][20] Wear appropriate personal protective equipment, including double gloves (nitrile), safety goggles, and a lab coat.[17]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and sources of ignition.[18][19][20]

  • Disposal: Unused TMSCN and contaminated materials should be quenched carefully with a basic solution of sodium hypochlorite (bleach) in a fume hood to oxidize the cyanide to the much less toxic cyanate.[17]

G Hazard TMSCN Hazards Toxicity Highly Toxic (Inhalation, Ingestion, Dermal) Hazard->Toxicity Reactivity Reacts with Water to produce HCN gas Hazard->Reactivity Flammability Flammable Liquid Hazard->Flammability Precautions Safety Precautions Handling Fume Hood, PPE (Gloves, Goggles) Precautions->Handling Storage Anhydrous, Inert Atmosphere Precautions->Storage Disposal Quench with Basic Bleach Solution Precautions->Disposal

Caption: Safety considerations for Trimethylsilyl Cyanide (TMSCN).

Comparative Analysis and Conclusion

The choice of a non-toxic cyanide source is highly dependent on the specific synthetic transformation, the substrate, and the available laboratory infrastructure.

FeatureK₄[Fe(CN)₆]Acetone CyanohydrinTrimethylsilyl Cyanide (TMSCN)
Toxicity Very LowModerateHigh
Form SolidLiquidLiquid
Handling Easy, air-stableModerate, handle in hoodDifficult, moisture-sensitive
Primary Use Pd-catalyzed aryl cyanationsStrecker reactions, cyanohydrinsCyanosilylations, Strecker reactions
Reaction Conditions High temperature, catalystMild, often room tempAnhydrous, often Lewis acid catalyst
Cost LowModerateHigh
  • For palladium-catalyzed cyanations of aryl halides , potassium hexacyanoferrate(II) is an excellent choice due to its low cost, high safety profile, and good performance, despite requiring elevated temperatures.

  • For Strecker reactions and the synthesis of cyanohydrins under mild conditions , acetone cyanohydrin offers a practical and efficient solution with a more favorable safety profile than traditional methods.

  • Trimethylsilyl cyanide remains a powerful reagent for achieving high yields in a variety of cyanation reactions, but its use is recommended only for researchers experienced in handling highly toxic and moisture-sensitive reagents and with the appropriate safety infrastructure in place.

The development and adoption of these safer cyanide sources represent a significant advancement in synthetic chemistry, allowing for the continued utility of the versatile cyanide group while minimizing the associated risks. As research in this area continues, we can anticipate the emergence of even more user-friendly and environmentally benign cyanating agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides a detailed protocol for the proper disposal of 3-(Cyclopentylamino)propionitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols for nitrile compounds and general chemical waste management principles, providing a robust framework for responsible disposal.

Hazard Identification and Risk Assessment

This compound (CAS No. 1074-63-1) is an organic nitrile.[1][2][3][4] While specific toxicity data is limited, nitrile compounds as a class can present significant health risks. Based on data for analogous compounds like propionitrile and 3-(cyclopropylamino)propionitrile, it is prudent to handle this chemical with a high degree of caution.[5][6]

Anticipated Hazards:

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[7][8] Upon metabolism, they may release cyanide, a potent cellular respiration inhibitor.

  • Irritation: Direct contact can cause irritation to the skin and eyes.[5][9][10]

  • Flammability: While the flashpoint of this compound is not specified, many organic nitriles are flammable liquids.[7][8] Vapors may form explosive mixtures with air.[6]

  • Environmental Hazards: Release into the environment should be avoided as nitriles can be harmful to aquatic life.

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to FatalAvoid ingestion, skin contact, and inhalation of vapors.[5][7]
Skin Corrosion/Irritation IrritantWear appropriate chemical-resistant gloves and a lab coat.[5][9][10]
Serious Eye Damage/Irritation IrritantWear safety glasses or goggles.[5][9][10]
Flammability Potentially FlammableHandle away from heat, sparks, and open flames.[7][8]
Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

Always wash hands thoroughly after handling.[9]

Step-by-Step Disposal Procedures

The cardinal rule of chemical disposal is to never dispose of this compound down the drain or in regular trash. All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[8][11]

Step 2: Waste Collection and Labeling

  • Collect all waste containing this compound (e.g., residual amounts in original containers, contaminated consumables like pipette tips and wipes) in a designated, properly sealed, and chemically compatible waste container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

Step 3: On-site Storage

  • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from heat sources and incompatible materials.[7][8]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal contractor.

  • Provide the contractor with all available safety information for the compound.

  • Ensure all regulatory paperwork is completed accurately. The disposal must be carried out in accordance with all local, regional, national, and international regulations.[7]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7] Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]

    • For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of this compound Waste assess Assess Waste Type (Pure compound, contaminated solids, aqueous solution) start->assess segregate Segregate from Incompatible Waste (Acids, Bases, Oxidizers) assess->segregate container Place in a Labeled, Sealed, Chemically Compatible Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Request Pickup from Certified Waste Disposal Contractor storage->disposal_request documentation Complete all Regulatory Waste Manifests disposal_request->documentation collection Waste Collected by Disposal Contractor documentation->collection

Caption: Decision workflow for the disposal of this compound waste.

References

A Senior Application Scientist's Guide to Safe Handling and Disposal of 3-(Cyclopentylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scope

This document provides a comprehensive guide to the safe handling, use, and disposal of 3-(Cyclopentylamino)propionitrile. As a niche compound, specific safety and toxicity data for this compound is not extensively published. Therefore, this guide is built upon a foundation of chemical prudence, synthesizing data from structurally analogous compounds—specifically other aliphatic aminonitriles—and established best practices for handling potentially hazardous chemical agents in a research and development setting.[1][2]

The protocols herein are designed for researchers, scientists, and drug development professionals. The core principle of this guide is risk minimization. Given the unknown specific toxicity profile, this compound should be treated as a substance with significant potential for harm through all primary exposure routes. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Toxidological Profile

The chemical structure of this compound, featuring both a secondary amine and a nitrile functional group, suggests a dual-hazard profile.

  • Nitrile Group (-CN): Aliphatic nitriles can be metabolized in the body to release the cyanide ion (CN⁻), a potent metabolic poison.[2] This makes acute toxicity via ingestion, dermal absorption, and inhalation a primary concern. Structurally related compounds like propionitrile are classified as fatal if swallowed or in contact with skin and harmful if inhaled.[3][4]

  • Amino Group (-NH): The amino functional group can impart corrosive or irritant properties. For instance, 3-Aminopropionitrile is known to cause severe skin burns and eye damage.[5]

Based on data from similar compounds, a conservative hazard assessment for this compound is summarized below.

Hazard Class Anticipated Classification & Rationale Supporting Compounds
Acute Toxicity, Oral Warning or Danger: Harmful to Fatal if swallowed.[6][7]3-(Cyclopropylamino)propionitrile[6], Propionitrile[8]
Acute Toxicity, Dermal Warning or Danger: Harmful to Fatal in contact with skin.[6][7]3-(Cyclopropylamino)propionitrile[6], Propionitrile[3]
Acute Toxicity, Inhalation Warning: Harmful if inhaled.[6]3-(Cyclopropylamino)propionitrile[6], Propionitrile[4]
Skin Corrosion/Irritation Warning: Causes skin irritation.[6] Could potentially be corrosive.3-(Cyclopropylamino)propionitrile[6], 3-Aminopropionitrile[5]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation.[6][9]3-(Cyclopropylamino)propionitrile[6], Propionitrile[10]

Primary Routes of Exposure: The most common routes of chemical exposure in a laboratory setting are dermal contact, inhalation, ingestion, and ocular contact.[11] All procedures must be designed to rigorously prevent these occurrences.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific equipment must be based on a thorough risk assessment of the planned procedure.[12]

PPE Category Specification and Rationale
Hand Protection Disposable Nitrile Gloves (minimum 5 mil thickness): Nitrile offers good general chemical resistance for incidental contact.[13] A double-gloving technique is recommended. Gloves must be changed immediately if contamination is suspected to prevent breakthrough and cross-contamination.[13][14]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 certified): These provide essential protection against splashes and aerosols.[1] Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant splash hazard, such as when transferring liquids or working with larger quantities.[15]
Skin & Body Protection Laboratory Coat: A standard lab coat should be worn at all times.[1] Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a high risk of contamination, a chemical-resistant apron or suit should be worn over the lab coat.[16][17]
Respiratory Protection Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Respirator: If a fume hood is not available or its performance is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][14] Fit-testing is mandatory.

Operational Plan: Step-by-Step Handling Procedures

Prudent laboratory practice requires careful planning and execution from preparation to cleanup.[12]

Preparation and Pre-Handling Checklist
  • Designate Work Area: Cordon off and label a specific area within a chemical fume hood for the procedure.

  • Surface Protection: Cover the work surface with disposable plastic-backed absorbent paper ("bench paper").[11]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Don PPE: Put on all required PPE in the correct order (lab coat, then safety goggles/face shield, then gloves).

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase Prep 1. Don Required PPE (Double Gloves, Goggles, Lab Coat) Area 2. Prepare Fume Hood (Verify Airflow, Use Bench Paper) Prep->Area Weigh 3. Weigh Compound (Use tared weigh boat, minimize dust) Area->Weigh Transfer 4. Transfer to Vessel (Slowly add solid, then add solvent) Weigh->Transfer Decon 5. Decontaminate (Wipe down surfaces & equipment) Transfer->Decon Waste 6. Segregate Waste (Place contaminated items in labeled bag) Decon->Waste Doff 7. Doff PPE Correctly (Gloves first, then coat, then goggles) Waste->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Standard workflow for handling this compound.

Post-Handling Decontamination and PPE Removal
  • Surface Decontamination: After handling is complete, wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • PPE Removal (Doffing): To avoid cross-contamination, remove PPE in the correct order:

    • Remove the outer pair of gloves.

    • Remove the lab coat or apron.

    • Remove the inner pair of gloves using a proper technique to avoid touching the outer surface.[17]

    • Remove face shield and goggles.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[16]

Disposal Plan

Improper disposal of chemical waste poses a significant threat to environmental and laboratory safety.[1] All waste contaminated with this compound must be treated as hazardous.

Waste Segregation Decision Tree

G start Is the item contaminated with This compound? solid_waste Contaminated Solid Waste (Gloves, weigh boats, paper towels) start->solid_waste Yes, and it's a solid/disposable liquid_waste Contaminated Liquid Waste (Reaction mixtures, solvents) start->liquid_waste Yes, and it's a liquid non_haz Non-Hazardous Waste (Outer packaging, clean paper) start->non_haz No solid_proc Collect in a designated, labeled hazardous solid waste container. solid_waste->solid_proc liquid_proc Collect in a designated, labeled hazardous liquid waste container. liquid_waste->liquid_proc non_haz_proc Dispose in regular laboratory trash. non_haz->non_haz_proc

Caption: Decision tree for chemical waste disposal.

Disposal Protocols
  • Contaminated Solid Waste: All disposable items, such as gloves, weigh boats, and paper towels, that have come into contact with the chemical are considered hazardous waste.[1] These items must be collected in a designated, clearly labeled, and sealed hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Liquid Waste: Unused material, reaction mixtures, and contaminated solvents must be collected in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[3] Do not reuse the container.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Situation Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention.[3][5]
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[3]
Large Spill Evacuate the area immediately. Alert others and contact your institution's EHS department. Approach the release from upwind and prevent entry into sewers or waterways.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.